molecular formula C12H18 B3054429 2-Phenylhexane CAS No. 6031-02-3

2-Phenylhexane

Cat. No.: B3054429
CAS No.: 6031-02-3
M. Wt: 162.27 g/mol
InChI Key: CYBSWFUWEZFKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylhexane is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBSWFUWEZFKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041447
Record name 2-Phenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6031-02-3
Record name (1-Methylpentyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6031-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006031023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5F5V031E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Hexan-2-yl)benzene (2-Phenylhexane)

This technical guide provides a detailed examination of the aromatic hydrocarbon this compound, with a focus on its chemical properties, synthesis, and applications. The information is tailored for professionals in research and development, particularly in the chemical and pharmaceutical industries.

Nomenclature and Structure

The compound commonly known as this compound is systematically named (Hexan-2-yl)benzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as an aromatic hydrocarbon.[1] The structure consists of a hexane (B92381) chain attached to a benzene (B151609) ring at the second carbon position.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented below. This data is crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₈[1][3]
Molar Mass 162.276 g·mol⁻¹[1][2]
Density 0.858 - 0.861 g/mL[1][4]
Boiling Point 208 °C[4]
Refractive Index 1.490[4]
CAS Number 6031-02-3[1][2]
InChIKey CYBSWFUWEZFKNJ-UHFFFAOYSA-N[1][3]
Canonical SMILES CCCCC(C)C1=CC=CC=C1[1][3]
Kovats Retention Index Standard non-polar: 1182[2]

Spectroscopic Information:

  • Mass Spectrometry (GC-MS): Key mass-to-charge ratios (m/z) are observed at 105 (top peak), 91 (2nd highest), and 27 (3rd highest).[2]

  • NMR Spectroscopy: ¹³C NMR spectral data is available.[2]

  • Infrared (IR) Spectroscopy: FTIR spectra have been recorded.[2]

Synthesis Protocols

This compound is primarily synthesized via Friedel-Crafts alkylation.[1] This can be achieved through several catalyst systems. Below are detailed experimental protocols based on established methodologies.

General Friedel-Crafts Alkylation

This is a common method for producing this compound.[1]

  • Reactants: Benzene and either 1-chlorohexane (B165106) or 1-hexene.

  • Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃) or other acid catalysts like antimony pentafluoride, scandium(III) triflate, or phosphoric acid.[1]

  • General Procedure:

    • The Lewis acid catalyst is suspended in an excess of benzene under anhydrous conditions.

    • 1-chlorohexane (or 1-hexene) is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to control the temperature.

    • The reaction mixture is stirred for a specified period until completion.

    • The reaction is quenched by carefully pouring the mixture over ice and water, followed by the addition of hydrochloric acid to dissolve the aluminum salts.

    • The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., MgSO₄).

    • The final product is purified by fractional distillation.

Zeolite-Catalyzed Alkylation of Benzene with n-Hexane

A more selective and environmentally conscious method involves the direct alkylation of benzene with n-hexane using modified zeolite catalysts.[5]

  • Catalyst: Bimetallic Ga- and Pt-modified ZSM-5 zeolite (e.g., 2 wt% Pt/H-GafZSM5).[5]

  • Experimental Setup:

    • The catalyst (e.g., 2 wt% Pt/H-GafZSM5) is prepared by incorporating Gallium into the zeolite framework, followed by loading with Platinum via incipient wetness impregnation or ion exchange.[5]

    • The catalyst is activated in situ by reduction at 400 °C in a hydrogen flow.[5]

    • A mixture of benzene and n-hexane is fed into a fixed-bed reactor containing the activated catalyst.

    • The reaction is carried out at elevated temperatures and pressures.

    • The product stream is cooled, and the components are separated and analyzed, typically by gas chromatography, to determine conversion and selectivity.

  • Results: This method can achieve up to 93% selectivity for alkylation products, with over 95% of that being this compound.[5]

experimental_workflow cluster_reactants Reactants cluster_catalyst Catalyst Preparation Benzene Benzene Reactor Fixed-Bed Reactor Benzene->Reactor Hexane n-Hexane Hexane->Reactor Zeolite H-ZSM-5 Zeolite Ga_mod Ga Modification Zeolite->Ga_mod Pt_load Pt Loading Ga_mod->Pt_load Activation Activation (H₂ flow) Pt_load->Activation Activation->Reactor Separation Product Separation (GC Analysis) Reactor->Separation Product This compound Separation->Product

Caption: Zeolite-catalyzed synthesis workflow for this compound.

Applications and Relevance in Drug Development

Primary Industrial Application: Surfactants

The primary application of this compound is as an intermediate in the production of linear alkylbenzene sulfonates (LAS).[5] Phenylalkanesulfonates derived from 2-phenylalkanes exhibit a high degree of biodegradability (over 90%), making them environmentally friendly surfactants for detergents.[5] The position of the phenyl group is critical, with the 2-position conferring the best biodegradability.[5]

logical_relationship p2h This compound sulfonation Sulfonation p2h->sulfonation Chemical Process las Linear Alkylbenzene Sulfonate (LAS) sulfonation->las detergent Biodegradable Detergents las->detergent Application

Caption: Logical pathway from this compound to biodegradable detergents.

Role in Drug Design and Development

While this compound itself is not typically an active pharmaceutical ingredient, the strategic use and replacement of the phenyl ring it contains are central concepts in modern medicinal chemistry.

  • Bioisosterism: The phenyl group is a common motif in many drugs but can contribute to poor physicochemical properties like low solubility and metabolic instability.[6][7] A key strategy in drug development, termed "escape from flatland," involves replacing flat aromatic rings (like the one in this compound) with saturated, three-dimensional bioisosteres.[6][8] This can improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[6][7][8]

  • Scaffolding: The alkylbenzene structure can serve as a non-polar scaffold to which pharmacophoric elements are attached. Understanding the metabolic pathways of simple alkylbenzenes is important for predicting the metabolism of more complex drug candidates that contain this moiety.

Currently, there is limited publicly available research detailing specific biological activities or signaling pathway interactions for this compound itself. Its relevance to the drug development field is primarily as a reference compound for physicochemical properties and as a structural component whose characteristics (e.g., lipophilicity, metabolic profile) inform the design of more complex molecules. Researchers may use it in foundational studies to understand how a simple alkylbenzene interacts with biological membranes or metabolic enzymes.[9]

References

An In-depth Technical Guide to the Synthesis of 2-Phenylhexane via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylhexane through Friedel-Crafts alkylation. It covers the underlying reaction mechanisms, a comparative analysis of catalytic systems, detailed experimental protocols, and potential challenges. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound is an alkylaromatic hydrocarbon with applications in various fields, including as a building block in the synthesis of more complex molecules and as a component in certain specialty fluids. The most common and direct method for its synthesis is the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction involves the reaction of benzene with an alkylating agent, such as an alkene (1-hexene) or an alkyl halide (e.g., 1-chlorohexane), in the presence of a catalyst.

The choice of catalyst is crucial and significantly influences the reaction's efficiency, selectivity, and environmental impact. Traditional methods employ Lewis acids like aluminum chloride (AlCl₃), while modern approaches utilize solid acid catalysts such as zeolites to improve selectivity and facilitate catalyst recovery. A key mechanistic feature of this reaction is the propensity for carbocation rearrangements, which, in this specific synthesis, is advantageous for achieving the desired this compound isomer.

Reaction Mechanism and the Role of Carbocation Rearrangement

The Friedel-Crafts alkylation of benzene to form this compound proceeds through a series of steps involving the formation of a carbocation electrophile. This process is a classic example of electrophilic aromatic substitution.[1][2]

Formation of the Electrophile

The initial step is the generation of a carbocation from the alkylating agent.

  • With 1-Hexene (B165129): In the presence of a protic or Lewis acid catalyst, the π-bond of 1-hexene is protonated or coordinates with the Lewis acid, respectively. This initially forms a primary carbocation at the C1 position.[3]

  • With 1-Chlorohexane: A Lewis acid, such as AlCl₃, abstracts the chloride ion from 1-chlorohexane, which also leads to the formation of a primary hexyl carbocation.[4]

Carbocation Rearrangement: A Key to Selectivity

Primary carbocations are inherently unstable and readily rearrange to more stable secondary or tertiary carbocations through a 1,2-hydride shift.[5] In the case of the 1-hexyl carbocation, a hydride shift from the C2 to the C1 position results in the formation of the more stable secondary carbocation at the C2 position. This rearrangement is the critical step that directs the synthesis towards this compound. While further rearrangements to a 3-hexyl carbocation are possible, the formation of the 2-hexyl carbocation is generally favored.

G cluster_0 Carbocation Formation and Rearrangement 1-Hexene 1-Hexene Primary_Carbocation Primary Hexyl Carbocation (at C1) 1-Hexene->Primary_Carbocation Protonation (H+) Secondary_Carbocation Secondary Hexyl Carbocation (at C2) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift

Caption: Formation and rearrangement of the hexyl carbocation.

Electrophilic Attack and Aromatization

The electron-rich benzene ring then acts as a nucleophile, attacking the secondary hexyl carbocation. This electrophilic attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step involves the deprotonation of the arenium ion by a weak base (such as the counter-ion of the catalyst), which restores the aromaticity of the ring and yields the final product, this compound.

Catalytic Systems for this compound Synthesis

The choice of catalyst is a critical parameter in the Friedel-Crafts alkylation, affecting yield, selectivity, and process sustainability.

Lewis Acid Catalysts

Traditional Friedel-Crafts alkylations employ strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[2] These catalysts are effective in promoting the reaction but suffer from several drawbacks, including:

  • Stoichiometric Amounts: Often required in stoichiometric or near-stoichiometric amounts.

  • Corrosivity and Waste Generation: They are highly corrosive and generate significant amounts of hazardous waste during work-up.

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the formation of di- and poly-substituted byproducts.[5]

Solid Acid Catalysts

To overcome the limitations of Lewis acids, significant research has focused on the development of heterogeneous solid acid catalysts. These materials offer several advantages, including easier separation from the reaction mixture, reusability, and often higher selectivity.

  • Zeolites: Zeolites, such as H-ZSM-5, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. They have shown high selectivity in the alkylation of benzene with n-hexane to produce this compound. The shape-selective nature of the zeolite pores can suppress the formation of bulkier isomers and polyalkylated products.[6][7]

  • Modified Zeolites: The catalytic properties of zeolites can be further enhanced by modification with metals such as gallium (Ga) and platinum (Pt). These modifications can improve the catalyst's activity and selectivity. For instance, Pt- and Ga-modified ZSM-5 have demonstrated high selectivity for this compound.[6][7]

  • Solid Phosphoric Acid (SPA): Solid phosphoric acid is another effective heterogeneous catalyst for the alkylation of benzene with alkenes. It provides a strong acidic environment for the reaction to proceed.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies on the synthesis of this compound, providing a comparison between different catalytic systems.

Table 1: Alkylation of Benzene with n-Hexane/1-Hexene using Zeolite Catalysts

CatalystAlkylating AgentTemperature (°C)PressureBenzene/Hexane RatioConversion of Hexane (%)Selectivity for this compound (%)Reference
H-ZSM-5n-Hexane205Autogenous1~20~90[6]
2 wt% Pt/H-GafZSM-5n-Hexane205Autogenous1~20>95[6][7]

Table 2: Alkylation of Benzene with 1-Hexene using Ionic Liquid and Solid Phosphoric Acid Catalysts

CatalystAlkylating AgentTemperature (°C)Conversion of Hexene (%)Selectivity for Alkylbenzenes (%)Reference
FeCl₃-chloro[butylmethyl imidazole]1-HexeneNot specified>99.5>99[1]
Solid Phosphoric Acid1-Hexene220Not specifiedHigh for alkylation over dimerization[4]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using 1-Hexene and Aluminum Chloride (Lewis Acid Catalyst)

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • Anhydrous benzene

  • 1-Hexene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent (optional)

  • Ice-water bath

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (e.g., 50 mL) to the flask and cool it to 0-5 °C in an ice-water bath.

  • Carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents based on 1-hexene) to the stirred benzene.

  • Slowly add 1-hexene (e.g., 1 equivalent) dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Add 1M HCl and shake. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent (and excess benzene) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to isolate this compound.

Protocol 2: Synthesis using n-Hexane and H-ZSM-5 (Solid Acid Catalyst)

This protocol is based on a batch reactor setup as described in the literature.[6]

Materials:

  • Benzene

  • n-Hexane

  • H-ZSM-5 catalyst

  • Batch reactor

  • Stirring mechanism

Procedure:

  • Charge the batch reactor with the H-ZSM-5 catalyst.

  • Add benzene and n-hexane to the reactor in a 1:1 molar ratio.

  • Seal the reactor and begin stirring at a high rate (e.g., 1250 rpm) to ensure good mixing.

  • Heat the reactor to 205 °C. The pressure will be autogenous (the pressure generated by the vapor of the reactants at that temperature).

  • Maintain these conditions for a specified reaction time (e.g., 16-27 hours) to achieve the desired conversion.

  • After the reaction is complete, cool the reactor to room temperature.

  • Work-up: Carefully open the reactor and filter the reaction mixture to recover the solid catalyst.

  • The liquid product mixture can be analyzed by GC to determine the conversion and selectivity.

  • Purification: The this compound can be isolated from the unreacted starting materials and byproducts by fractional distillation.

Mandatory Visualizations

Reaction Mechanism Diagram

G cluster_0 Friedel-Crafts Alkylation of Benzene with 1-Hexene Benzene Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + Secondary Carbocation 1-Hexene 1-Hexene Primary_Carbocation Primary Hexyl Carbocation 1-Hexene->Primary_Carbocation + Catalyst Catalyst Lewis or Brønsted Acid (e.g., AlCl3 or H+) Secondary_Carbocation Secondary Hexyl Carbocation Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift This compound This compound Arenium_Ion->this compound -H+ (Deprotonation)

Caption: Mechanism of this compound synthesis via Friedel-Crafts alkylation.

Experimental Workflow Diagram

G cluster_0 General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Flask, Condenser, etc.) Start->Reaction_Setup Reactant_Addition Addition of Benzene, Catalyst, and Alkylating Agent Reaction_Setup->Reactant_Addition Reaction Stirring at Controlled Temperature Reactant_Addition->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Drying_and_Filtration Drying with Anhydrous Salt and Filtration Workup->Drying_and_Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Drying_and_Filtration->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis of this compound.

Challenges and Considerations

  • Polyalkylation: The alkyl group is an activating group, making the product more susceptible to further alkylation than the starting benzene. Using a large excess of benzene can help to minimize this side reaction.

  • Isomer Distribution: While the 1,2-hydride shift favors the formation of the 2-hexyl carbocation, other rearrangements can occur, leading to a mixture of phenylhexane isomers (e.g., 3-phenylhexane). The reaction conditions and catalyst choice can influence the isomer distribution.

  • Catalyst Deactivation: Solid acid catalysts can be prone to deactivation due to coking (deposition of carbonaceous material on the catalyst surface).

  • Safety: Benzene is a known carcinogen, and aluminum chloride reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a well-established yet nuanced reaction. The inherent tendency of the hexyl carbocation to rearrange is a key feature that can be exploited to achieve high selectivity for the desired product. While traditional Lewis acid catalysts are effective, modern solid acid catalysts, particularly zeolites, offer significant advantages in terms of selectivity, reusability, and environmental friendliness. Careful control of reaction conditions and a thorough understanding of the underlying mechanism are essential for the successful and efficient synthesis of this compound. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

Spectroscopic Profile of 2-Phenylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 2-phenylhexane (C₁₂H₁₈). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula of this compound is C₁₂H₁₈, and its molecular weight is 162.27 g/mol . The spectroscopic data presented below are consistent with its structure, which features a phenyl group attached to the second carbon of a hexane (B92381) chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in this compound.

Chemical Shift (δ) ppmSplitting PatternIntegrationAssignment
7.28 - 7.15multiplet5HAromatic protons (C₆H₅)
2.75sextet1HMethine proton (-CH)
1.60multiplet2HMethylene protons (-CH₂) adjacent to CH
1.35 - 1.20multiplet4HMethylene protons (-CH₂)
1.20doublet3HMethyl protons (-CH₃) attached to CH
0.85triplet3HTerminal methyl protons (-CH₃)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmCarbon Assignment
147.1Quaternary aromatic carbon (C-ipso)
128.2Aromatic carbons (C-ortho, C-meta)
126.8Aromatic carbon (C-para)
40.0Methine carbon (-CH)
36.8Methylene carbon (-CH₂)
31.8Methylene carbon (-CH₂)
22.9Methylene carbon (-CH₂)
21.0Methyl carbon (-CH₃) attached to CH
14.1Terminal methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H stretch
2955 - 2850StrongAliphatic C-H stretch
1605, 1495MediumAromatic C=C ring stretch
1455MediumAliphatic C-H bend
760, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
16225Molecular ion [M]⁺
105100[C₈H₉]⁺ (loss of C₄H₉)
9180[C₇H₇]⁺ (tropylium ion)
7715[C₆H₅]⁺ (phenyl cation)
4340[C₃H₇]⁺ (propyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via Fourier transformation.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (approximately 1 µg/mL).

Instrumentation and Data Acquisition: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC): A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is used as the carrier gas.

  • Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is used to generate ions. The mass analyzer is set to scan a mass range of m/z 40-300.

Data Processing: The data system acquires and stores the mass spectrum for each chromatographic peak. The mass spectrum of this compound is identified based on its retention time and compared to spectral libraries for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare thin film on salt plate Sample->IR_Prep MS_Prep Dilute in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data FID Processing (FT) Chemical Shifts Integration Splitting Patterns NMR->NMR_Data IR_Data Interferogram Processing (FT) Peak Identification Functional Group Analysis IR->IR_Data MS_Data Chromatogram Analysis Mass Spectrum Fragmentation Pattern MS->MS_Data Final_Report Comprehensive Spectroscopic Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

A Comprehensive Technical Guide to 2-Phenylhexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and potential applications of the aromatic hydrocarbon 2-Phenylhexane.

This technical guide provides a detailed overview of this compound (CAS No: 6031-02-3), an aromatic hydrocarbon with the molecular formula C12H18.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and potential uses of this compound.

Core Physicochemical and Structural Data

This compound, also known as (1-methylpentyl)benzene, is a colorless liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 6031-02-3[1]
Molecular Formula C12H18[1][2][3]
Molecular Weight 162.27 g/mol [1]
Density 0.861 g/mL[4]
Boiling Point 208 °C[4]
Refractive Index 1.490[4]
IUPAC Name (Hexan-2-yl)benzene[1]
Synonyms This compound, (1-Methylpentyl)benzene[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene (B151609).[5][6] This electrophilic aromatic substitution reaction can be achieved using either an alkyl halide (1-chlorohexane) or an alkene (1-hexene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong acid.[5][6]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Hexene (B165129)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • 1-Hexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using drying tubes.

  • Initial Mixture: Add anhydrous benzene and anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath with stirring.

  • Addition of Alkene: Slowly add 1-hexene to the stirred mixture from the dropping funnel. Control the rate of addition to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature, or with gentle heating, while monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

  • Quenching: After the reaction is complete, cautiously pour the reaction mixture over crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Benzene + 1-Hexene reaction_mixture Reaction Mixture reactants->reaction_mixture Add catalyst AlCl3 catalyst->reaction_mixture Catalyze quench Quench with Ice/HCl reaction_mixture->quench extract Extract with Solvent quench->extract wash Wash extract->wash dry Dry wash->dry evaporation Solvent Evaporation dry->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying this compound and assessing its purity. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound, particularly for separating it from other aromatic hydrocarbons.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Biological and Pharmaceutical Relevance

Direct research on the specific biological activities of this compound is limited. However, as an alkylbenzene, its toxicological profile is of interest. In general, alkylbenzenes exhibit relatively low toxicity.[14] The metabolism of alkylbenzenes in biological systems has been studied, and it is known that they can be metabolized by various organisms.[15][16][17][18][19]

For drug development professionals, the phenylhexane moiety can be considered a lipophilic scaffold. The incorporation of such alkyl-aromatic groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its solubility, membrane permeability, and binding interactions with biological targets.

Industrial Applications

The primary industrial application of linear alkylbenzenes, including this compound, is in the production of linear alkylbenzene sulfonates (LAS).[20][21] LAS are biodegradable anionic surfactants that are widely used in detergents and cleaning products. The position of the phenyl group on the alkyl chain influences the properties of the resulting surfactant.[20]

References

An In-depth Technical Guide to the Enantiomers of 2-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylhexane is a chiral aromatic hydrocarbon with the chemical formula C₁₂H₁₈. The presence of a stereocenter at the second carbon of the hexane (B92381) chain results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. This guide provides a comprehensive overview of the properties, synthesis, and separation of the enantiomers of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-2-Phenylhexane(S)-2-PhenylhexaneRacemic this compound
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molar Mass ( g/mol ) 162.27162.27162.27[1]
Boiling Point (°C) Not specifiedNot specified208
Density (g/mL at 25°C) Not specifiedNot specified0.858 - 0.861
Optical Rotation Levorotatory (-)[2]Dextrorotatory (+)[3]0 (optically inactive)

Synthesis of this compound Enantiomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For this compound, this can be approached through methods like the Friedel-Crafts alkylation of benzene (B151609) using a chiral hexane derivative or a chiral catalyst. The general principle of enantioselective synthesis is to introduce a chiral influence during the reaction that favors the formation of one enantiomer over the other.

Diagram 1: General Workflow for Enantioselective Synthesis

Start Achiral Starting Materials (e.g., Benzene, Hexene) Reaction Asymmetric Reaction (e.g., Friedel-Crafts Alkylation) Start->Reaction Catalysis Chiral Catalyst or Chiral Auxiliary Catalysis->Reaction Purification Purification Reaction->Purification Product Enantiomerically Enriched This compound Purification->Product

Caption: General workflow for the enantioselective synthesis of this compound.

Chiral Resolution of Racemic this compound

Racemic this compound can be synthesized through conventional methods such as the Friedel-Crafts alkylation of benzene with 1-hexene (B165129) or a halohexane.[4] The resulting 50:50 mixture of enantiomers can then be separated using chiral resolution techniques.

Diagram 2: Logical Flow for Chiral Resolution

Racemate Racemic this compound ((R)- and (S)-) Separation Chiral Separation Method Racemate->Separation R_Enantiomer (R)-2-Phenylhexane Separation->R_Enantiomer S_Enantiomer (S)-2-Phenylhexane Separation->S_Enantiomer

Caption: Logical flow for the chiral resolution of racemic this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely published. However, based on general methodologies for similar compounds, the following protocols can be adapted.

Synthesis of Racemic this compound (Friedel-Crafts Alkylation)

Objective: To synthesize racemic this compound.

Materials:

  • Benzene

  • 1-Hexene

  • Solid acid catalyst (e.g., H-ZSM-5 zeolite)[5]

  • Anhydrous solvent (e.g., dichloromethane)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a clean, dry reaction vessel with a magnetic stirrer and a reflux condenser.

  • Add the solid acid catalyst to the reaction vessel.

  • Add benzene and 1-hexene to the reaction vessel. A typical molar ratio of benzene to hexene is greater than 1 to minimize polyalkylation.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 205°C) and stir vigorously.[5]

  • Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Wash the organic layer with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain racemic this compound.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

Procedure:

  • Prepare a dilute solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and isopropanol) at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

  • Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Diagram 3: Experimental Workflow for Chiral HPLC Separation

Sample Racemic Sample Preparation Injection Sample Injection Sample->Injection HPLC HPLC System with Chiral Column Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Analysis Data Analysis (Retention Times, Peak Areas) Detection->Analysis Result Separated Enantiomers Analysis->Result

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the effects of the individual enantiomers of this compound on signaling pathways. While it is a general principle in pharmacology and toxicology that enantiomers of a chiral compound can have different biological effects, no such studies have been reported for this compound.

The structural similarity of this compound to other alkylbenzenes suggests potential for interactions with biological systems, particularly in metabolic pathways. However, without experimental data, any discussion of its pharmacological or toxicological profile remains speculative.

Conclusion

The enantiomers of this compound, (R)- and (S)-2-phenylhexane, represent a pair of chiral molecules with distinct optical properties. While methods for their synthesis and separation can be inferred from general chemical principles and practices with similar compounds, specific experimental data and protocols for this particular molecule are scarce in the public domain. A significant gap exists in the understanding of the biological activities of the individual enantiomers. Further research is warranted to elucidate the specific properties and potential pharmacological or toxicological effects of each enantiomer, which would be of considerable interest to the fields of drug discovery and development.

References

Technical Guide to the Health and Safety of 2-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for the handling of 2-Phenylhexane. Due to a lack of specific toxicological data for this compound, this guide is based on its structural similarity to other aromatic hydrocarbons and general safety principles for flammable liquids. It is intended to supplement, not replace, a thorough risk assessment and adherence to institutional safety protocols.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon.[1] It is crucial to understand its physical and chemical properties to handle it safely. The following table summarizes the available data for this compound and provides estimates for missing critical safety information based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₈PubChem[2], Wikipedia[1]
Molar Mass 162.27 g/mol PubChem[2], Wikipedia[1]
Appearance Colorless liquid (presumed)General knowledge
Odor AromaticGeneral knowledge
Density 0.858 g/mLWikipedia[1]
CAS Number 6031-02-3PubChem[2], Wikipedia[1]
Boiling Point Not available-
Flash Point Flammable (estimated)Inferred from aromatic hydrocarbons[3][4][5]
Solubility Insoluble in water (presumed)General knowledge of hydrocarbons

Hazard Identification and Classification

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3 or 4 (Estimated)H226: Flammable liquid and vapor.[4]
Skin Corrosion/Irritation Category 2 (Estimated)H315: Causes skin irritation.[6]
Serious Eye Damage/Eye Irritation Category 2A (Estimated)H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity - Single Exposure Category 3 (Estimated)H336: May cause drowsiness or dizziness.[4][7]
Aspiration Hazard Category 1 (Estimated)H304: May be fatal if swallowed and enters airways.[4]
Hazardous to the Aquatic Environment Chronic 2 (Estimated)H411: Toxic to aquatic life with long lasting effects.[4]

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following are general experimental procedures for handling this and other flammable aromatic hydrocarbons.

Engineering Controls

Proper ventilation is the primary engineering control for handling this compound.

  • Fume Hood: All work with open containers of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[8][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9]

  • Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage
  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[8][9][10]

  • Static Electricity: When transferring large volumes, containers should be bonded and grounded to prevent static discharge.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[3][12] Store away from incompatible materials such as strong oxidizing agents.[10] Flammable liquid storage cabinets are recommended.[9][12]

  • Transport: Use secondary containment, such as bottle carriers, when transporting glass containers.[11][12]

Emergency Procedures

First Aid Measures

The following first aid procedures are recommended in case of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][15]
Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.[9]

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Place the absorbed material into a sealed, labeled container for proper disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe 1. fume_hood Work in Fume Hood ppe->fume_hood 2. transfer Transfer Chemical fume_hood->transfer 3. reaction Perform Reaction transfer->reaction 4. storage Store Properly reaction->storage 5. decontaminate Decontaminate Glassware storage->decontaminate 6. waste Dispose of Waste decontaminate->waste 7. end_ppe Remove PPE waste->end_ppe 8. wash Wash Hands end_ppe->wash 9.

Safe Handling Workflow for this compound

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate Area evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill ignition->contain cleanup Clean Up with Absorbent contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Spill Response Workflow

First_Aid_Logic cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water eye->flush_eyes rinse_mouth Rinse Mouth (No Vomiting) ingestion->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical wash_skin->medical flush_eyes->medical rinse_mouth->medical

First Aid Decision Logic

References

A Technical Guide to High-Purity 2-Phenylhexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality specifications, and analytical methodologies for high-purity 2-phenylhexane, a key intermediate in specialized chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, is a valuable building block in organic synthesis.[1] Its molecular structure, featuring a phenyl group attached to the second carbon of a hexane (B92381) chain, makes it a versatile precursor for the synthesis of more complex molecules, including those with potential pharmaceutical applications. The purity of this compound is a critical factor in research and drug development, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.

Commercial Suppliers and Purity Specifications

Identifying commercial suppliers offering high-purity this compound is the first step for any research or development project. While numerous chemical suppliers list this compound, obtaining detailed specifications for high-purity grades often requires direct inquiry. The following table summarizes publicly available information and typical specifications for research-grade this compound. It is important to note that a Certificate of Analysis (CoA) from the supplier is essential to confirm the purity of a specific lot.[2][3][4]

Supplier CategoryTypical PurityAnalytical Methods for Purity VerificationAvailability
Major Chemical Suppliers≥98%Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) SpectroscopyResearch quantities (grams to kilograms)
Specialized Synthesis Labs>99% (upon request)High-Resolution GC-MS, ¹H-NMR, ¹³C-NMRCustom synthesis

Note: Researchers should always request a lot-specific Certificate of Analysis to obtain precise purity data and information on the analytical methods used for its determination.

Analytical Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount. The following sections provide detailed experimental protocols for the two most common analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.[5][6][7]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity solvent such as dichloromethane (B109758) or hexane.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Solvent Dichloromethane Sample->Solvent Dilution Dilution (1 mg/mL) Solvent->Dilution Injection Injection (1 µL) Dilution->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Purity Purity Calculation (% Area) Chromatogram->Purity Identity Identity Confirmation MassSpectrum->Identity

GC-MS analysis workflow for this compound purity.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of this compound and detecting any structurally similar impurities.[8][9][10]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H-NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C-NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 s

  • Data Analysis:

    • ¹H-NMR: The spectrum should show characteristic signals for the aromatic protons (multiplet around 7.1-7.3 ppm), the methine proton (sextet around 2.7 ppm), the methylene (B1212753) protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C-NMR: The spectrum should display the expected number of signals for the carbon atoms in the molecule, with characteristic chemical shifts for the aromatic and aliphatic carbons.

NMR_Analysis_Workflow cluster_analysis_details Analysis Details SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structural_Confirmation Structural Confirmation Spectral_Analysis->Structural_Confirmation H_NMR 1H-NMR: - Chemical Shifts - Integration - Coupling Patterns C_NMR 13C-NMR: - Number of Signals - Chemical Shifts

Workflow for NMR-based structural confirmation.

Applications in a Research and Drug Development Context

While specific, publicly documented applications of high-purity this compound in drug development are limited, its utility can be inferred from its chemical structure. It can serve as a starting material for the synthesis of novel compounds with potential biological activity. For instance, the phenyl and alkyl moieties can be functionalized to introduce pharmacophores or to modify the lipophilicity and metabolic stability of a lead compound.

Use as a Synthetic Starting Material

This compound can be a precursor in multi-step syntheses. The following is a generalized experimental workflow for a hypothetical functionalization of the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Illustrative)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in dichloromethane to the flask. Subsequently, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[11]

Synthesis_Workflow Start Starting Material: High-Purity this compound Reaction Functionalization Reaction (e.g., Friedel-Crafts Acylation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Functionalized Product Purification->Final_Product

General workflow for the synthetic use of this compound.

Conclusion

High-purity this compound is a valuable, albeit specialized, chemical for research and drug development. While detailed information on commercial suppliers of high-purity grades requires direct engagement, the analytical protocols provided in this guide offer a robust framework for quality assessment. The illustrative synthetic protocol highlights its potential as a starting material for the creation of novel chemical entities. As with any research chemical, careful sourcing and rigorous analytical characterization are essential for obtaining reliable and reproducible results.

References

The Biodegradability of 2-Phenylalkanes: A Technical Guide for Surfactant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of 2-phenylalkanes, a critical class of compounds used in the production of linear alkylbenzene sulfonate (LAS) surfactants. Understanding the environmental fate of these molecules is paramount for developing sustainable products and conducting thorough environmental risk assessments. This document details the metabolic pathways involved in their degradation, presents quantitative data on their persistence in various environmental compartments, and outlines standard experimental protocols for assessing their biodegradability.

Introduction to 2-Phenylalkanes and their Environmental Significance

2-Phenylalkanes are aromatic hydrocarbons characterized by a phenyl group attached to a linear alkane chain. Their sulfonated derivatives, LAS, are one of the most widely used anionic surfactants in detergents and cleaning products.[1] Consequently, they are released in large quantities into wastewater systems. While modern wastewater treatment plants effectively remove a high percentage of LAS, a fraction can still enter aquatic and terrestrial environments through effluent discharge and sludge application.[2][3] The biodegradability of the 2-phenylalkane backbone is therefore a key determinant of the environmental persistence and potential ecological impact of these widely used chemicals.

Quantitative Data on the Biodegradability of 2-Phenylalkanes (as LAS)

The biodegradability of 2-phenylalkanes is influenced by several factors, including the length of the alkyl chain, the position of the phenyl group, and the environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-lives of Linear Alkylbenzene Sulfonates (LAS) in Various Environmental Compartments

Environmental CompartmentLAS Homologue/IsomerConditionHalf-life (t½)Citation
SoilC10-C14 MixAerobic, Sludge-amended1-3 weeks[1]
SoilC10-C14 MixAerobic, Sludge-amended18-26 days (mineralization)[4]
River WaterLAS MixAerobic0.15 - 0.5 days[2]
River Water and SedimentsLAS MixAerobic15-33 hours (mineralization)[5]
SeawaterC11 & C12 LASAerobic6-9 days[6]
SeawaterLAS MixAerobic6.15 ± 0.45 days[7]
SedimentsLAS MixAerobic<1 to 5.9 days[3]
SedimentsLAS MixAnaerobic~90 days[2]

Table 2: Primary Biodegradation of LAS under Various Conditions

Study TypeLAS Homologue/IsomerEnvironmentDurationBiodegradation (%)Citation
Wastewater TreatmentLAS MixActivated Sludge->99% removal[2]
Laboratory StudyC12 and C11 LASSeawaterNot specified>99%[8]
Laboratory StudyLAS MixRiver Water20 days>80% (for most tested detergents)[9]
Laboratory StudyImmobilized Pseudomonas sp.Aqueous Solution (100 ppm)3 days81.35 - 85.16%[10]
Field StudyLAS MixLake Water28 days>97%[3]
Laboratory StudyLAS MixAnaerobic Sediment165 days79%[2]

Microbial Degradation Pathways of 2-Phenylalkanes

The microbial breakdown of 2-phenylalkanes proceeds through distinct aerobic and anaerobic pathways, involving a series of enzymatic reactions.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of 2-phenylalkanes is typically initiated by an attack on the aromatic ring by dioxygenase enzymes. This leads to the formation of a cis-dihydrodiol, which is subsequently dehydrogenated to a catechol derivative. The catechol then undergoes ring cleavage, either via an ortho or meta pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. The alkyl chain is typically shortened via β-oxidation. For sulfonated 2-phenylalkanes (LAS), the degradation is initiated by the oxidation of the alkyl chain, leading to the formation of sulfophenylcarboxylates (SPCs), which are then further degraded.

Aerobic_Degradation_of_2_Phenylalkane cluster_initial_attack Initial Attack on Aromatic Ring cluster_ring_cleavage Ring Cleavage 2-Phenylalkane 2-Phenylalkane cis-2,3-Dihydroxy-2,3-dihydrophenylalkane cis-2,3-Dihydroxy-2,3-dihydrophenylalkane 2-Phenylalkane->cis-2,3-Dihydroxy-2,3-dihydrophenylalkane Dioxygenase 2,3-Dihydroxyphenylalkane (Catechol derivative) 2,3-Dihydroxyphenylalkane (Catechol derivative) cis-2,3-Dihydroxy-2,3-dihydrophenylalkane->2,3-Dihydroxyphenylalkane (Catechol derivative) Dehydrogenase Ortho-cleavage product Ortho-cleavage product 2,3-Dihydroxyphenylalkane (Catechol derivative)->Ortho-cleavage product Catechol 1,2-dioxygenase (ortho-cleavage) Meta-cleavage product Meta-cleavage product 2,3-Dihydroxyphenylalkane (Catechol derivative)->Meta-cleavage product Catechol 2,3-dioxygenase (meta-cleavage) Krebs Cycle Intermediates Krebs Cycle Intermediates Ortho-cleavage product->Krebs Cycle Intermediates Further enzymatic steps Meta-cleavage product->Krebs Cycle Intermediates Further enzymatic steps

Caption: Aerobic degradation pathway of 2-phenylalkanes.
Anaerobic Degradation Pathway

Anaerobic degradation of aromatic hydrocarbons is more challenging and generally slower than aerobic degradation. The initial activation of the stable aromatic ring in the absence of oxygen is a key step. For some unsubstituted aromatic hydrocarbons, this is proposed to occur via carboxylation or methylation.[11][12][13] For alkylbenzenes, another activation mechanism involves the addition of fumarate (B1241708) to the alkyl group. Following activation, the molecule is typically converted to a central intermediate like benzoyl-CoA, which then undergoes dearomatization and ring cleavage.

Anaerobic_Degradation_of_2_Phenylalkane cluster_activation Initial Activation cluster_central_pathway Central Pathway 2-Phenylalkane 2-Phenylalkane Carboxylated Intermediate Carboxylated Intermediate 2-Phenylalkane->Carboxylated Intermediate Carboxylase Methylated Intermediate Methylated Intermediate 2-Phenylalkane->Methylated Intermediate Methyltransferase Fumarate Adduct Fumarate Adduct 2-Phenylalkane->Fumarate Adduct Fumarate Addition Benzoyl-CoA Benzoyl-CoA Carboxylated Intermediate->Benzoyl-CoA Methylated Intermediate->Benzoyl-CoA Fumarate Adduct->Benzoyl-CoA Dearomatization & Ring Cleavage Dearomatization & Ring Cleavage Benzoyl-CoA->Dearomatization & Ring Cleavage Central Metabolism Central Metabolism Dearomatization & Ring Cleavage->Central Metabolism Further enzymatic steps

Caption: Proposed anaerobic degradation pathways for 2-phenylalkanes.

Gene Regulation of Degradation Pathways

The expression of the enzymes involved in the degradation of aromatic compounds like 2-phenylalkanes is tightly regulated to ensure that they are only produced when the target substrate is present. This regulation often involves transcriptional regulators from families such as the LysR-type transcriptional regulators (LTTRs) and two-component systems.[14][15] Typically, a substrate or an early metabolic intermediate acts as an inducer, binding to the regulatory protein and causing a conformational change that leads to the transcription of the catabolic genes.

Gene_Regulation cluster_regulation Transcriptional Regulation 2-Phenylalkane 2-Phenylalkane Inducer Inducer 2-Phenylalkane->Inducer Metabolism Regulator Protein (inactive) Regulator Protein (inactive) Inducer->Regulator Protein (inactive) Binds to Regulator Protein (active) Regulator Protein (active) Regulator Protein (inactive)->Regulator Protein (active) Conformational change Promoter Promoter Regulator Protein (active)->Promoter Binds to Catabolic Genes Catabolic Genes mRNA mRNA Promoter->mRNA Transcription Degradative Enzymes Degradative Enzymes mRNA->Degradative Enzymes Translation

Caption: General model for the regulation of 2-phenylalkane degradation genes.

Experimental Protocols for Biodegradability Assessment

Several standardized methods are available to assess the biodegradability of chemicals like 2-phenylalkanes and their derivatives. The choice of method depends on the specific research question and the properties of the test substance.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This is a stringent test for ready biodegradability under aerobic aqueous conditions.[16][17][18]

  • Principle: The ultimate biodegradation of the test substance is determined by measuring the amount of carbon dioxide produced. The test substance is the sole source of carbon and energy for the microorganisms in a mineral medium.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, surface water, or soil can be used as the microbial inoculum.

  • Procedure:

    • A known concentration of the test substance (typically providing 10-20 mg/L of total organic carbon) is added to a mineral medium.

    • The medium is inoculated with a small amount of the microbial source.

    • The test is run in the dark or diffuse light at a constant temperature (20-25°C) for 28 days.

    • A continuous stream of CO2-free air is passed through the test solution.

    • The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.

    • The amount of CO2 produced is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

    • Control flasks containing only the inoculum (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to the theoretical maximum amount of CO2 (ThCO2) that can be produced from the amount of test substance added.

  • Pass Criteria for Ready Biodegradability: ≥ 60% of ThCO2 is produced within a 10-day window during the 28-day test period.

River Die-Away Test

This test simulates the biodegradation of a chemical in a natural aquatic environment.[4][6][9]

  • Principle: The disappearance of the parent compound is monitored over time in a sample of natural river water.

  • Inoculum: The natural microbial population present in the river water serves as the inoculum.

  • Procedure:

    • A sample of river water is collected from a site that is not heavily polluted.

    • The water is typically filtered through a coarse filter to remove large debris.

    • The test substance is added to the river water at a low concentration (e.g., in the µg/L to mg/L range).

    • The test is incubated in the dark at a temperature representative of the river environment.

    • Samples are taken at regular intervals over a period of several days to weeks.

    • The concentration of the test substance in the samples is measured using a suitable analytical method (e.g., HPLC, GC-MS).

    • A sterile control (e.g., poisoned with mercuric chloride) is often included to account for abiotic losses.

  • Data Analysis: The concentration of the test substance is plotted against time, and the biodegradation rate and half-life are calculated.

Experimental_Workflow cluster_oecd301b OECD 301B Workflow cluster_river_die_away River Die-Away Workflow A Prepare Mineral Medium B Add Test Substance (10-20 mg/L TOC) A->B C Inoculate with Activated Sludge B->C D Incubate (28 days, dark, 20-25°C) C->D E Aerate with CO2-free air D->E F Trap Evolved CO2 E->F G Quantify CO2 F->G H Calculate % Biodegradation G->H I Collect River Water J Spike with Test Substance (low conc.) I->J K Incubate (ambient temp, dark) J->K L Sample at time intervals K->L M Analyze Substance Concentration (HPLC/GC-MS) L->M N Plot Concentration vs. Time M->N O Calculate Half-life N->O

Caption: General workflows for OECD 301B and River Die-Away tests.

Conclusion

2-Phenylalkanes, the backbone of LAS surfactants, are readily biodegradable under aerobic conditions, with degradation rates influenced by their chemical structure and environmental factors. While anaerobic degradation is significantly slower, it does occur. The well-established metabolic pathways and the availability of standardized testing protocols provide a robust framework for assessing the environmental fate of these important industrial chemicals. For researchers and developers, a thorough understanding of these principles is essential for the design of new, more environmentally benign surfactants and for ensuring regulatory compliance.

References

Beyond the Benzene: A Technical Guide to Phenyl Ring Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenyl ring is a cornerstone of medicinal chemistry, a ubiquitous scaffold found in a vast number of pharmaceuticals. Its rigid structure provides a reliable anchor for orienting pharmacophoric groups, contributing to potent and selective interactions with biological targets. However, the very properties that make the phenyl ring attractive can also be a source of significant liabilities in drug development. Issues such as poor aqueous solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and potential for off-target toxicities often stem from the lipophilic and electron-rich nature of the aromatic ring.

This in-depth technical guide explores the strategic replacement of the phenyl ring with bioisosteric mimics. Bioisosteres are chemical groups that, due to similar steric and electronic properties, can elicit a similar biological response to the parent moiety. The judicious application of bioisosterism can lead to dramatic improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing its therapeutic potential. This guide provides a comprehensive overview of common and emerging phenyl ring bioisosteres, quantitative comparisons of their effects on drug properties, detailed experimental protocols for their evaluation, and a look at the strategic workflows and signaling pathways where these molecular architects play a crucial role.

The Strategic Imperative for Phenyl Ring Replacement

The rationale for replacing a phenyl ring is multifaceted and rooted in the desire to optimize the overall "drug-likeness" of a molecule. Key drivers for this strategy include:

  • Improved Physicochemical Properties: Enhancing aqueous solubility is a primary objective, as it directly impacts formulation and bioavailability. Reducing lipophilicity (logP) can also mitigate issues such as non-specific binding and promiscuous pharmacology.

  • Enhanced Metabolic Stability: The phenyl ring is a common site of metabolic attack, often leading to rapid clearance and the formation of potentially reactive metabolites. Bioisosteric replacement can block these metabolic "hotspots," increasing the drug's half-life and reducing the risk of toxicity.

  • Increased Novelty and Intellectual Property: In the competitive landscape of drug discovery, novel chemical matter is highly valued. The use of innovative bioisosteres can provide a clear path to new intellectual property.

  • Fine-Tuning of Pharmacological Activity: While the goal is often to maintain or improve potency, bioisosteric replacement can also be used to subtly modulate activity and improve selectivity against related targets.

A Comparative Look at Phenyl Ring Bioisosteres

The arsenal (B13267) of phenyl ring bioisosteres available to medicinal chemists is continually expanding, ranging from classical heterocyclic aromatics to more contemporary saturated, three-dimensional scaffolds. The choice of a particular bioisostere is highly context-dependent, relying on the specific challenges of the drug discovery program and the role of the phenyl ring in the parent molecule.

Classical Aromatic Bioisosteres

The most straightforward approach to phenyl ring replacement involves the substitution with other aromatic heterocycles. These mimics often retain the planarity of the phenyl ring, which can be crucial for maintaining π-stacking interactions with the target protein.

BioisostereKey Features & Considerations
Pyridine Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and increase polarity. The position of the nitrogen (2-, 3-, or 4-pyridyl) can significantly impact the vector of the substituent and the electronic properties of the ring.
Pyrimidine Contains two nitrogen atoms, further increasing polarity and potentially improving metabolic stability by making the ring more electron-deficient and less susceptible to oxidation.
Thiophene (B33073) A five-membered aromatic ring containing a sulfur atom. It is generally considered a good mimic of the phenyl ring in terms of size and shape.
Furan A five-membered aromatic ring with an oxygen atom. It is more polar than thiophene but can be susceptible to metabolic activation.[1]
Non-Classical, Saturated Bioisosteres

In recent years, there has been a significant shift towards "escaping flatland" in drug design, with a focus on incorporating more three-dimensional character into drug candidates. Saturated bioisosteres of the phenyl ring have emerged as a powerful tool in this endeavor, often leading to dramatic improvements in physicochemical properties.

BioisostereKey Features & Considerations
Bicyclo[1.1.1]pentane (BCP) A small, rigid, and non-planar scaffold that has gained significant popularity as a para-phenyl replacement.[2][3] It can improve solubility and metabolic stability while maintaining the exit vectors of the substituents.[4][5]
Cubane A highly strained, cage-like hydrocarbon that provides an excellent geometric mimic of the phenyl ring.[6][7] Its C-H bonds are exceptionally strong, leading to high metabolic stability.[7]
Bicyclo[2.2.2]octane (BCO) A larger and more lipophilic saturated bicyclic system compared to BCP. It can serve as a suitable replacement where a larger hydrophobic volume is tolerated.
2-Oxabicyclo[2.2.2]octane An oxygen-containing analogue of BCO that offers reduced lipophilicity and potentially improved solubility while maintaining a rigid scaffold.[8][9][10]

Quantitative Comparison of Phenyl Ring Bioisosteres

The true value of bioisosteric replacement is demonstrated through quantitative data that compares the properties of the modified analogue to the parent phenyl-containing compound. The following tables provide a summary of such data from various drug discovery programs.

Case Study 1: Imatinib Analogues

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. The replacement of a central phenyl ring with saturated bioisosteres has been shown to significantly improve its physicochemical properties.

CompoundTargetIC50 (nM)Solubility (µM)logD (pH 7.4)Metabolic Stability (t½ in HLM, min)
Imatinib (Phenyl) c-Abl253512.628
BCO Analogue c-Abl-1132.745
2-Oxabicyclo[2.2.2]octane Analogue c-Abl-3891.849

Data compiled from Mykhailiuk, et al. (2023).[9][10]

Case Study 2: γ-Secretase Modulators

The replacement of a phenyl linker in a series of γ-secretase modulators with bridged piperidine (B6355638) (BP), BCP, and BCO led to significant improvements in drug-like properties.[11]

LinkerIC50 Aβ42 (nM)Solubility (µg/mL)logD
Phenyl >1000< 0.1> 4
Bridged Piperidine (BP) 421043.6
Bicyclo[1.1.1]pentane (BCP) 118153.8
Bicyclo[2.2.2]octane (BCO) 510< 0.13.9

Data compiled from a study on γ-secretase modulators.[11]

Case Study 3: LpPLA2 Inhibitors

The incorporation of a bicyclo[1.1.1]pentane moiety as a phenyl replacement in LpPLA2 inhibitors demonstrated maintained potency with improved physicochemical properties.[4]

CompoundpIC50ChromLogD7.4Aqueous Solubility (µg/mL)
Darapladib (Phenyl) 10.26.3< 0.01
BCP Analogue 9.44.80.1

Data compiled from a study on LpPLA2 inhibitors.[4]

Experimental Protocols

The evaluation of phenyl ring bioisosteres relies on a suite of standardized in vitro assays to quantify their impact on key drug-like properties. Below are detailed protocols for two fundamental assays.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput assay is used to determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for early-stage drug discovery.[12][13]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound stock solution in DMSO in a separate 96-well plate.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the clear-bottom assay plate.

  • Buffer Addition: Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Determine the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank. This concentration is reported as the kinetic solubility.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes, providing an indication of its in vivo metabolic clearance.[14][15]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in the respective wells by adding a volume of ice-cold ACN containing an internal standard.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol 3: Synthesis of a 2-Oxabicyclo[2.2.2]octane Analogue of Imatinib

The following is a representative synthetic route for a 2-oxabicyclo[2.2.2]octane-containing analogue of Imatinib, demonstrating the practical application of incorporating a saturated bioisostere.[9][10]

Step 1: Synthesis of the 2-Oxabicyclo[2.2.2]octane Core The synthesis of the core structure can be achieved through a multi-step sequence, often involving an intramolecular Diels-Alder reaction or an iodocyclization of a suitably substituted cyclohexene (B86901) derivative.[10] For instance, a key step could be the iodocyclization of a cyclohexane-containing alkenyl alcohol with molecular iodine in acetonitrile.[8][10]

Step 2: Functionalization of the Core The synthesized core is then functionalized to introduce the necessary reactive handles for coupling with the other fragments of the Imatinib molecule. This may involve the conversion of an ester group to a carboxylic acid or the introduction of an amino group.

Step 3: Coupling Reactions The functionalized 2-oxabicyclo[2.2.2]octane core is then coupled to the pyrimidinyl-aniline and N-methylpiperazine moieties of Imatinib through standard amide bond formation and nucleophilic substitution reactions. For example, the reaction of an iodide-functionalized core with N-methylpiperazine, followed by acylation with the substituted aniline, would yield the final analogue.[9]

Visualizing the Strategy: Workflows and Signaling Pathways

The strategic implementation of bioisosteric replacement and the understanding of the biological context of the target are crucial for success. The following diagrams, generated using Graphviz, illustrate a typical workflow for bioisosteric replacement and the signaling pathway of a key drug target where this strategy has been applied.

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Analysis cluster_1 Bioisostere Selection & Synthesis cluster_2 In Vitro Evaluation cluster_3 Decision & Iteration Start Lead Compound with Phenyl Ring Problem_ID Identify Liabilities (e.g., Poor Solubility, Metabolism) Start->Problem_ID Bioisostere_Selection Select Potential Bioisosteres (Aromatic & Saturated) Problem_ID->Bioisostere_Selection Synthesis Synthesize Analogues Bioisostere_Selection->Synthesis In_Vitro_Assays Screening Cascade: - Potency (IC50) - Solubility - Metabolic Stability (HLM) - Permeability Synthesis->In_Vitro_Assays Data_Analysis Analyze SAR & ADME Data In_Vitro_Assays->Data_Analysis Go_NoGo Improved Profile? Data_Analysis->Go_NoGo Go_NoGo->In_Vitro_Assays Iterate/Refine Bioisostere Choice Lead_Op Lead Optimization Go_NoGo->Lead_Op Yes

A typical workflow for bioisosteric replacement in drug discovery.

cAbl_Signaling_Pathway cluster_0 Upstream Activation cluster_1 BCR-Abl Fusion Protein (in CML) cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes Growth_Factors Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factors->RTK binds BCR_Abl BCR-Abl (Constitutively Active) RAS_MAPK RAS-MAPK Pathway BCR_Abl->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway BCR_Abl->PI3K_AKT activates STAT JAK-STAT Pathway BCR_Abl->STAT activates Adhesion Altered Cell Adhesion BCR_Abl->Adhesion Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT->Proliferation Imatinib Imatinib (with Phenyl Ring or Bioisostere) Imatinib->BCR_Abl inhibits

The c-Abl signaling pathway, a target for Imatinib.

Conclusion

The strategic replacement of the phenyl ring with bioisosteric mimics is a powerful and increasingly sophisticated approach in modern drug discovery. By moving beyond this traditional scaffold, medicinal chemists can effectively address common liabilities associated with aromatic rings, leading to compounds with improved physicochemical properties, enhanced metabolic stability, and ultimately, a greater probability of success in clinical development. The continued exploration of novel, three-dimensional bioisosteres will undoubtedly further expand the toolkit for designing the next generation of innovative medicines. This guide serves as a foundational resource for researchers and scientists dedicated to this critical aspect of drug design, providing both the conceptual framework and the practical details necessary to effectively leverage the power of bioisosterism.

References

Preclinical Toxicity of Aromatic Hydrocarbons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the preclinical toxicity assessment of aromatic hydrocarbons. It is designed to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, details experimental protocols, and visualizes critical signaling pathways involved in the toxic effects of aromatic hydrocarbons.

Introduction to Aromatic Hydrocarbon Toxicity

Aromatic hydrocarbons are a class of organic compounds that are ubiquitous in the environment and are utilized in various industrial applications. Exposure to these compounds, which include benzene, toluene, xylene, and polycyclic aromatic hydrocarbons (PAHs), can lead to a wide range of adverse health effects. Preclinical toxicity studies are therefore essential to characterize the potential hazards of these chemicals and to establish safe exposure limits. These studies involve a battery of in vitro and in vivo tests designed to evaluate various toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity.

Key Toxicological Endpoints and Experimental Protocols

Acute, Subchronic, and Chronic Toxicity

These studies are designed to determine the general toxic effects of a substance after single or repeated exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Test System: Typically, female rats of a standard laboratory strain are used.

  • Administration: The test substance is administered orally by gavage.

  • Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This process is continued until the criteria for stopping the test are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is conducted on all animals.

  • Data Analysis: The LD50 (median lethal dose) is estimated using the maximum likelihood method.

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study

  • Test System: Rodents, typically Sprague-Dawley rats (one male and one female group per dose level).

  • Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

  • Dose Levels: At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at termination.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined microscopically.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumor-inducing potential of a chemical.

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study

  • Test System: Typically, rats and mice of both sexes.

  • Administration: The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet.

  • Dose Levels: A control group and at least three dose levels are used.

  • Observations: Similar to subchronic studies, with a focus on tumor development.

  • Pathology: Extensive histopathological examination of all tissues from all animals is performed.

  • Data Analysis: Statistical analysis of tumor incidence is conducted.

Genotoxicity

Genotoxicity assays are used to detect direct or indirect DNA damage, which can lead to mutations and cancer.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

  • Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Experimental Protocol: In Vitro Micronucleus Test

  • Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral blood lymphocytes).

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and then harvested.

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is determined.

Developmental and Reproductive Toxicity (DART)

DART studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.

Experimental Protocol: Prenatal Developmental Toxicity Study

  • Test System: Typically, pregnant rats or rabbits.

  • Administration: The test substance is administered daily during the period of major organogenesis.

  • Observations: Maternal animals are observed for clinical signs, body weight, and food consumption. At termination (just prior to parturition), the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Data Analysis: The NOAEL for maternal and developmental toxicity is determined.

Quantitative Toxicity Data

The following tables summarize quantitative toxicity data for selected aromatic hydrocarbons from preclinical studies.

Table 1: Acute Toxicity of Selected Aromatic Hydrocarbons

CompoundSpeciesRouteLD50/LC50Reference
BenzeneRatOral930 mg/kg[1]
BenzeneRatInhalation13,700 ppm (4h)[2]
TolueneRabbitDermal14.1 ml/kg[3]
TolueneRatOral5000 mg/kg[4]
XyleneRatInhalation6700 ppm (4h)[5]
Benzo[a]pyreneMouseOral50 mg/kg[6]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies

CompoundSpeciesRouteDurationNOAELEndpointReference
TolueneRatInhalation13 weeks300 ppmNeurotoxicity[4]
XyleneRatInhalation13 weeks150 ppmLiver effects[7]
NaphthaleneMouseInhalation2 years10 ppmRespiratory tract lesions
Distillate Aromatic Extracts (Light Paraffinic)RatDermal13 weeks<5 mg/kg/dayMultiple organ effects[8]
Residual Aromatic ExtractsRatDermal90 days500 mg/kgSystemic toxicity[8]

Table 3: Developmental and Reproductive Toxicity

CompoundSpeciesRouteNOAEL (Maternal)NOAEL (Developmental)Key Developmental EffectsReference
XyleneRatInhalation500 ppm500 ppmDelayed ossification, reduced fetal body weight[7][9]
TolueneRatInhalation600 ppm600 ppmFetal toxicity at maternally toxic doses[4]
BenzeneMouseOral20 mg/kg/day20 mg/kg/dayReduced fetal body weight, skeletal variations[1]
Distillate Aromatic Extracts (Light Paraffinic)RatDermal-5 mg/kg/dayDevelopmental effects associated with maternal toxicity at higher doses[8]
Residual Aromatic ExtractsRatDermal-2000 mg/kg-[8]

Key Signaling Pathways in Aromatic Hydrocarbon Toxicity

The toxicity of aromatic hydrocarbons is mediated by a complex interplay of molecular signaling pathways. Understanding these pathways is crucial for risk assessment and the development of potential therapeutic interventions.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many polycyclic aromatic hydrocarbons (PAHs) are potent activators of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10] Activation of the AhR pathway plays a central role in the toxicity of many PAHs.[11] Upon binding to a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes (CYP1A1, CYP1B1).[10] While this is a detoxification pathway, the metabolic activation of PAHs by these enzymes can generate reactive metabolites that are more toxic and carcinogenic.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AhR_complex AhR-Hsp90-XAP2-p23 PAH->AhR_complex Binding AhR_PAH AhR-PAH AhR_complex->AhR_PAH Conformational Change ARNT_cyto ARNT AhR_PAH_nuc AhR-PAH AhR_PAH->AhR_PAH_nuc Translocation ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation AhR_ARNT AhR-ARNT Complex AhR_PAH_nuc->AhR_ARNT ARNT_nuc->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding CYP1A1 CYP1A1/1B1 Transcription XRE->CYP1A1 Gene Induction Metabolism PAH Metabolism (Detoxification & Activation) CYP1A1->Metabolism Toxic_Metabolites Reactive Metabolites Metabolism->Toxic_Metabolites

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Oxidative Stress and Nrf2-Mediated Antioxidant Response

Exposure to aromatic hydrocarbons can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, which is a key mechanism of their toxicity.[9] Oxidative stress can damage cellular components such as lipids, proteins, and DNA. Cells have evolved an adaptive response to combat oxidative stress, which is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of antioxidant and detoxifying enzymes.

Oxidative_Stress_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AH Aromatic Hydrocarbon ROS Reactive Oxygen Species (ROS) AH->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) Oxidative_Stress->Cellular_Damage Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Cellular_Protection->Oxidative_Stress Inhibits

Caption: Oxidative Stress and Nrf2-Mediated Antioxidant Response.

DNA Damage Response Pathway

The genotoxicity of many aromatic hydrocarbons is a result of their ability to form DNA adducts or induce oxidative DNA damage.[12] This damage triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR is initiated by sensor proteins, such as the ATM and ATR kinases, which recognize DNA lesions. These sensors then activate downstream transducer kinases, such as Chk1 and Chk2, which in turn phosphorylate a variety of effector proteins. A key effector is the tumor suppressor protein p53, which can induce cell cycle arrest to allow time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell.

DNA_Damage_Response_Pathway cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors AH_Metabolites Aromatic Hydrocarbon Metabolites DNA_Damage DNA Damage (Adducts, Strand Breaks) AH_Metabolites->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Repair_Proteins DNA Repair Proteins ATM->Repair_Proteins activates Chk1 Chk1 ATR->Chk1 phosphorylates ATR->Repair_Proteins activates p53 p53 Chk2->p53 phosphorylates Chk1->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: DNA Damage Response Pathway.

Conclusion

The preclinical toxicity assessment of aromatic hydrocarbons is a critical component of chemical safety evaluation and drug development. This guide has provided an overview of the key toxicological endpoints, detailed experimental protocols, and a summary of quantitative toxicity data. The visualization of the core signaling pathways involved in aromatic hydrocarbon toxicity offers a deeper understanding of their mechanisms of action. This information is intended to assist researchers and professionals in designing and interpreting preclinical toxicity studies, ultimately contributing to the protection of human health.

References

Methodological & Application

Application Note: Quantitative Analysis of Aromatic Hydrocarbons in Solution using Gas Chromatography-Mass Spectrometry with 2-Phenylhexane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated method for the quantitative analysis of common aromatic hydrocarbons, specifically Benzene, Toluene, Ethylbenzene, and m-Xylene (BTEX), using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, 2-Phenylhexane is employed as an internal standard (IS). The protocol details the sample and standard preparation, instrument parameters, and data analysis workflow suitable for researchers in environmental monitoring, quality control, and drug development.

Introduction

Aromatic hydrocarbons are a critical class of compounds monitored in various industries, from environmental testing of pollutants to quality control of solvents and raw materials in pharmaceutical manufacturing. Gas chromatography is a premier technique for separating these volatile compounds.[1] For accurate quantification, variations arising from sample preparation and injection volume can introduce significant error.[2]

The internal standard method is a powerful technique used to correct for these variations.[3] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples and is chromatographically resolved from them.[2] this compound, an alkylbenzene, is an excellent internal standard for the analysis of BTEX compounds due to its structural similarity and higher boiling point, ensuring it elutes after the target analytes on a non-polar column without interfering.[4][5] This method provides a reliable protocol for quantifying BTEX compounds in a solvent matrix.

Experimental Protocols

2.1 Materials and Reagents

  • Analytes: Benzene (≥99.8%), Toluene (≥99.8%), Ethylbenzene (≥99.8%), m-Xylene (≥99.8%)

  • Internal Standard: this compound (≥99%)

  • Solvent: Dichloromethane (B109758) (HPLC Grade)

  • Carrier Gas: Helium (99.999% purity)

2.2 Instrumentation A Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) was used for this analysis, configured as follows:

  • GC System: Agilent 6890 or equivalent

  • MS System: Agilent 5973 Mass Selective Detector or equivalent

  • Autosampler: Capable of 1 µL injections

  • GC Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

2.3 Standard Preparation

  • Analyte Stock Solution (1000 µg/mL): Accurately prepare a stock solution containing Benzene, Toluene, Ethylbenzene, and m-Xylene at a concentration of 1000 µg/mL each in dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in dichloromethane to create a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final IS concentration of 50 µg/mL in every standard and sample.

2.4 Sample Preparation

  • For unknown samples, dilute as necessary with dichloromethane to ensure the analyte concentrations fall within the calibration range.

  • To a 950 µL aliquot of the prepared sample, add 50 µL of the 1000 µg/mL Internal Standard Stock Solution.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

2.5 GC-MS Instrumental Parameters The instrument conditions were optimized for the separation and detection of BTEX and this compound.

ParameterValue
Injector Split/Splitless
Injector Temperature250 °C[6]
Injection Volume1.0 µL
Split Ratio20:1
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)[4]
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min to 150 °C
Final Hold TimeHold at 150 °C for 3 minutes
Mass Spectrometer
MS Transfer Line Temp.280 °C[4]
MS Ion Source Temp.230 °C[4]
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[6]
Acquisition ModeSelected Ion Monitoring (SIM)

Results and Data Presentation

3.1 Chromatographic Separation The optimized GC method achieved baseline separation of all target analytes and the internal standard. The elution order is determined primarily by the boiling point of the compounds.[1] Table 2 summarizes the typical retention times (tR) and the ions monitored for each compound.

Table 2: Retention Times and Monitored Ions (SIM Mode)

Compound Retention Time (tR) (min) Quantifier Ion (m/z) Qualifier Ion (m/z)
Benzene 3.85 78 77
Toluene 5.42 92 91
Ethylbenzene 7.31 91 106
m-Xylene 7.45 91 106

| This compound (IS) | 11.28 | 91 | 105 |

3.2 Calibration Curve A five-point calibration curve was generated for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[2] The method demonstrated excellent linearity across the tested concentration range.

Table 3: Representative Calibration Data for Toluene

Analyte Conc. (µg/mL) IS Conc. (µg/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
5.0 50.0 110,500 1,150,000 0.096
10.0 50.0 225,100 1,165,000 0.193
25.0 50.0 558,000 1,148,000 0.486
50.0 50.0 1,120,000 1,155,000 0.970
100.0 50.0 2,255,000 1,161,000 1.942

| Linearity (R²) | - | - | - | 0.9995 |

Workflow Visualization

The logical workflow for this quantitative analysis is depicted below. The process begins with the preparation of samples and standards and concludes with the final concentration calculation.

GC_Workflow Prep Sample and Standard Preparation Spike Add this compound (Internal Standard) Prep->Spike Constant Conc. Inject GC-MS Injection (1 µL) Spike->Inject Separate Chromatographic Separation (HP-5MS) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Analyze Data Analysis: Peak Integration & Ratio Calculation Detect->Analyze Quantify Quantification via Calibration Curve Analyze->Quantify

Figure 1. GC-MS workflow with an internal standard.

Conclusion

The described GC-MS method utilizing this compound as an internal standard is a highly reliable, precise, and accurate technique for the quantification of BTEX compounds. The protocol is straightforward and can be readily implemented in analytical laboratories for routine analysis in various applications, including drug development and quality control. The use of an internal standard effectively compensates for analytical variations, leading to robust and defensible quantitative results.

References

2-Phenylhexane: A Non-Polar Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 2-phenylhexane as a non-polar, aromatic solvent in organic synthesis. This compound, an alkylbenzene, presents itself as a viable alternative to more traditional non-polar solvents like toluene (B28343) or hexane (B92381) in specific applications. Its physical and chemical properties, potential applications, and protocols for its synthesis are detailed herein for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

The selection of an appropriate solvent is a critical parameter in the design and execution of chemical reactions. Non-polar solvents are essential for a wide range of organic transformations, particularly those involving non-polar reactants and intermediates. While solvents like toluene, benzene (B151609), and hexane are widely used, concerns regarding their toxicity and environmental impact have prompted the exploration of safer, more sustainable alternatives. This compound, an aromatic hydrocarbon, offers a unique combination of properties that make it an attractive candidate as a non-polar solvent in various synthetic applications. This document outlines its characteristics and potential uses.

Physical and Chemical Properties

A thorough understanding of a solvent's physical properties is crucial for its effective application. The properties of this compound are summarized in the table below, alongside those of common non-polar solvents for comparison.

PropertyThis compoundToluenen-HexaneCyclohexane
Molecular Formula C₁₂H₁₈[1]C₇H₈C₆H₁₄C₆H₁₂
Molar Mass ( g/mol ) 162.27[1]92.1486.1884.16
Boiling Point (°C) 221-222110.668.5-69.180.74
Melting Point (°C) -60-95-956.55
Density (g/mL at 20°C) 0.861[1]0.8670.6590.779
Dielectric Constant (at 20°C) ~2.4 (estimated)2.38[2]1.882.02[2]
Refractive Index (at 20°C) 1.490[1]1.4971.3751.426

Note: The dielectric constant for this compound is estimated based on its structure as an alkylbenzene, similar to toluene.

Applications in Organic Synthesis

While specific documented uses of this compound as a primary solvent in the literature are limited, its properties suggest its suitability for a variety of reactions where a non-polar, aromatic medium is required. Its higher boiling point compared to toluene and hexane makes it particularly useful for reactions requiring elevated temperatures.

Friedel-Crafts and Related Electrophilic Aromatic Substitution Reactions

As an aromatic solvent, this compound is chemically similar to the reactants in Friedel-Crafts alkylations and acylations. Its non-polar nature can be advantageous in solubilizing starting materials and intermediates. Its high boiling point allows for a wider range of reaction temperatures, potentially improving reaction rates and yields.

Organometallic Reactions

This compound is an aprotic solvent, making it theoretically suitable for organometallic reactions such as Grignard reactions, organolithium reactions, and various cross-coupling reactions (e.g., Suzuki, Heck, Stille). Its ability to dissolve non-polar organic substrates and reagents is a key advantage. However, its aromaticity might lead to unwanted side reactions with highly reactive organometallic species. Careful consideration of substrate and reagent compatibility is necessary.

Polymerization Reactions

In certain free-radical or coordination polymerizations, the choice of a non-polar solvent is critical. Alkylated benzenes can sometimes act as chain transfer agents in radical polymerizations, which can be a desirable or undesirable effect depending on the target molecular weight of the polymer.[3] this compound could serve as a high-boiling point medium for such polymerizations, allowing for precise temperature control.

High-Temperature Hydrogenation Reactions

For hydrogenation reactions requiring high temperatures to overcome activation barriers, this compound's thermal stability and high boiling point make it a potential solvent. It is relatively inert under many hydrogenation conditions, although the phenyl group could potentially undergo reduction under harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound, which can then be purified and used as a solvent. The reaction involves the alkylation of benzene with 1-hexene (B165129) using a solid acid catalyst.[4]

Materials:

  • Benzene (anhydrous)

  • 1-Hexene

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Dichloromethane (anhydrous, as a co-solvent if needed)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzene (e.g., 50 mL) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 1-5 mol%).

  • Begin vigorous stirring and add 1-hexene (e.g., 10 mmol) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C for benzene) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Synthesis_of_2_Phenylhexane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Hexene 1-Hexene Hexene->Reaction Catalyst Lewis Acid Catalyst (e.g., Sc(OTf)₃) Catalyst->Reaction Solvent Benzene (reactant and solvent) Solvent->Reaction Temperature Reflux Temperature->Reaction Quench Quench with NaHCO₃ Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry with MgSO₄ Extract->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product Reaction->Quench

Caption: Workflow for the synthesis of this compound.

Solvent_Selection_Workflow Start Define Reaction Requirements Polarity Determine Required Polarity Start->Polarity SelectPolar Select Polar Solvent Polarity->SelectPolar Polar SelectNonPolar Select Non-Polar Solvent Polarity->SelectNonPolar Non-Polar Protic Protic or Aprotic? SelectProtic Select Protic Solvent Protic->SelectProtic Protic SelectAprotic Select Aprotic Solvent Protic->SelectAprotic Aprotic Temp Consider Reaction Temperature Consider2PH Consider this compound (High Boiling, Aprotic, Non-Polar) Temp->Consider2PH High Temp (>110°C) FinalChoice Final Solvent Selection Temp->FinalChoice Low/Room Temp SelectPolar->Protic SelectNonPolar->Protic SelectProtic->Temp SelectAprotic->Temp Consider2PH->FinalChoice

Caption: Decision workflow for non-polar solvent selection.

Conclusion

This compound presents a potentially valuable addition to the toolkit of non-polar solvents for organic synthesis. Its high boiling point, aromatic character, and non-polar nature make it suitable for a range of reactions, particularly those requiring elevated temperatures. While direct, extensive literature on its use as a primary solvent is currently sparse, its physical properties suggest it can serve as a viable alternative to traditional solvents like toluene in specific contexts. Further research into its application in various reaction types is warranted to fully explore its potential as a green and effective solvent in modern organic chemistry.

References

Application Note: Enantioselective Analysis of 2-Phenylhexane using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-phenylhexane. This compound, a chiral aromatic hydrocarbon, serves as an excellent model compound for evaluating the enantioselective capabilities of various chiral stationary phases (CSPs). This application note details protocols for screening CSPs, optimizing mobile phase composition, and establishing a validated method for the baseline separation of its enantiomers. The methodologies and principles outlined are broadly applicable to the chiral separation of other non-polar aromatic compounds.

Introduction

Chiral separation is a critical aspect of drug development and stereoselective synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for the separation and quantification of enantiomers.[1][2] this compound is a simple chiral aromatic hydrocarbon, making it an ideal candidate for demonstrating and validating the performance of various CSPs for non-polar analytes.

The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[2] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. Polysaccharide-based and Pirkle-type CSPs are often effective for the resolution of aromatic compounds due to their unique chiral recognition mechanisms, which can include π-π interactions, hydrogen bonding, and steric hindrance.[3][4]

This application note provides a systematic approach to developing a chiral HPLC method for this compound, from initial column and mobile phase screening to method optimization.

Experimental Protocols

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in a suitable organic solvent (e.g., n-Hexane or a mixture of n-Hexane and 2-Propanol) at a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 100 µg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

2.2. Initial Screening of Chiral Stationary Phases

A screening of different types of CSPs is the first step in developing a chiral separation method.[3] The following columns are recommended for initial screening based on their proven efficacy with aromatic compounds.

Table 1: Recommended Chiral Stationary Phases for Initial Screening

Chiral Stationary Phase (CSP) TypeExample Commercial ColumnsPrimary Interaction Mechanisms
Polysaccharide-Based (Amylose Derivative)Chiralpak® AD-Hπ-π interactions, hydrogen bonding, steric inclusion
Polysaccharide-Based (Cellulose Derivative)Chiralcel® OD-Hπ-π interactions, hydrogen bonding, steric inclusion
Pirkle-Type (e.g., (R,R)-Whelk-O® 1)(R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipole

2.3. HPLC Method for CSP Screening

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Columns: As listed in Table 1 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral chromatography. Start with a mixture of n-Hexane and an alcohol modifier.

    • Initial Condition: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the phenyl group).[6]

  • Injection Volume: 10 µL

Workflow for Chiral HPLC Method Development:

G Workflow for Chiral HPLC Method Development of this compound A Racemic this compound Sample Preparation B Initial CSP Screening (Polysaccharide, Pirkle-Type) A->B C Evaluate Resolution (Rs) B->C D Is Rs > 1.5? C->D E Method Optimization D->E Yes I Select Different CSP D->I No F Vary Modifier Concentration E->F G Change Alcohol Modifier (e.g., Ethanol, n-Propanol) E->G H Adjust Flow Rate and Temperature E->H J Optimized Method (Rs >= 1.5) E->J Optimized F->C G->C H->C I->B K Method Validation J->K G Experimental Workflow for Chiral Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare 1 mg/mL Stock Solution in n-Hexane/2-Propanol B Dilute to 100 µg/mL with Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System (CSP Column) C->D E Isocratic Elution with n-Hexane/Alcohol Mobile Phase D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Resolution (Rs) G->H I Determine Enantiomeric Purity H->I

References

Synthesis of 2-Phenylhexane Using Zeolite Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of linear alkylbenzenes (LABs), such as 2-phenylhexane, is of significant industrial interest, primarily for the production of biodegradable surfactants.[1] Traditional synthesis routes often employ corrosive and environmentally hazardous catalysts like hydrofluoric acid.[1] The use of solid acid catalysts, particularly zeolites, offers a greener and more sustainable alternative for Friedel-Crafts alkylation reactions.[2][3] Zeolites are microporous aluminosilicates with well-defined pore structures and tunable acidity, which can lead to high selectivity and efficiency in catalytic processes.[4][5][6] This document provides detailed application notes and protocols for the synthesis of this compound using various zeolite catalysts, with a focus on experimental methodologies and data presentation.

Data Presentation

The following tables summarize the quantitative data from studies on the synthesis of this compound and related long-chain alkylbenzenes using zeolite catalysts.

Table 1: Catalytic Performance of Modified H-ZSM-5 in the Alkylation of Benzene (B151609) with n-Hexane [1][7]

Catalystn-Hexane Conversion (%)Alkylaromatics Selectivity (%)This compound Selectivity (%)
H-ZSM-51530>95
Gas/H-ZSM-51875>95
Gai/H-ZSM-51780>95
Pt/H-ZSM-52585>95
2 wt% Pt/H-GafZSM5~2093>95

Table 2: Influence of Reaction Conditions on Benzene Alkylation with 1-Dodecene over USY Zeolite [8][9]

ParameterCondition1-Dodecene Conversion (%)2-Phenyldodecane Selectivity (%)
Reaction Temperature120 °C~10022
Pressure3.0 MPa~10022
Benzene/1-Dodecene Molar Ratio8~10022
WHSV4 h⁻¹~10022
Catalyst Pretreatment Temp.500 °C~10022

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Benzene with n-Hexane over Pt/Ga-Modified ZSM-5

This protocol is based on the work of Danilina et al. (2010).[1]

1. Catalyst Preparation:

  • Parent Zeolite: H-ZSM-5 (Si/Al = 25) is used as the starting material.[1]

  • Gallium Modification (Ion Exchange):

    • Solid-State Ion Exchange (Gas/H-ZSM5): Mix Ga₂O₃ and H-ZSM-5 (1:1 ratio), suspend in n-hexane, and heat to 450 °C in a nitrogen flow (15 mL/min).[1]

    • Liquid-State Ion Exchange (Gai/H-ZSM5): Disperse 1 g of H-ZSM-5 in 10 mL of 0.15 M aqueous Ga(NO₃)₃ solution. Stir for 15 minutes, filter, wash with deionized water, and dry at 125 °C for 5 hours, then at 225 °C for 3 hours. Calcine at 300 °C for 8 hours in air flow (30 mL/min).[1]

  • Platinum Incorporation (Wet Impregnation):

    • Prepare a solution of Pt precursor.

    • Suspend the zeolite (e.g., H-ZSM-5 or Ga-modified ZSM-5) in a suitable solvent and stir.

    • Add the Pt-precursor solution to the zeolite suspension and stir for another 15 minutes.

    • Filter, wash with deionized water, and dry at 125 °C for 5 hours, then at 225 °C for 3 hours.

    • Calcine the catalyst at 300 °C for 8 hours in air flow (30 mL/min).[1]

  • Reduction: Reduce all Pt-containing samples in pure hydrogen (20 mL/min) at 250 °C for 2 hours.[1]

2. Alkylation Reaction:

  • Reactants: Benzene and n-hexane.

  • Reactor: A batch reactor or a fixed-bed flow reactor can be used. The original study does not specify the exact reactor type for the catalytic tests presented in the tables.

  • Reaction Conditions: The specific temperature, pressure, and reactant ratios to achieve the results in Table 1 are not detailed in the abstract but are optimized to achieve around 20% conversion.[1]

  • Product Analysis: Analyze the liquid products using a Gas Chromatography-Mass Spectrometry (GC-MS) setup equipped with a suitable column (e.g., HP-5MS).[1] Calculate the amount of gaseous and solid products from the molar carbon balance.[1]

Protocol 2: Synthesis of Linear Alkylbenzenes via Alkylation of Benzene with 1-Alkenes over Y-type and Mordenite (B1173385) Zeolites

This protocol is a generalized procedure based on the study by Horňáček et al. on the alkylation of benzene with various 1-alkenes (C6 to C18).[10]

1. Catalyst Preparation:

  • Catalysts: Synthetic zeolites of Y-type and mordenite in their H-forms are used.[10]

  • Characterization: Characterize the zeolites by XRD, N₂ adsorption, FTIR with pyridine (B92270) adsorption, and NH₃-TPD to determine their structural and acidic properties.[10]

2. Alkylation Reaction:

  • Reactants: Benzene and 1-hexene (B165129).

  • Reactor: The liquid-phase alkylation is carried out in an autoclave (batch reactor) under autogenous pressure.[10]

  • Reaction Conditions:

    • Temperature: 120 °C for zeolite Y.[10]

    • Benzene to 1-Hexene Molar Ratio: A higher ratio, for example, 8.6:1, is suggested to be beneficial.[10]

    • Catalyst Weight: 2.5 wt.% of the total reactant mass.[10]

    • Reaction Time: 90 - 240 minutes.[10]

  • Product Analysis: The specific method for product analysis is not detailed in the provided text but would typically involve GC or GC-MS to determine the conversion of 1-hexene and the selectivity to different phenylhexane isomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis zeolite Parent Zeolite (e.g., H-ZSM-5) modification Modification (e.g., Ga ion exchange) zeolite->modification impregnation Pt Impregnation modification->impregnation calcination Calcination impregnation->calcination reduction Reduction calcination->reduction reactor Batch or Flow Reactor reduction->reactor reactants Reactants (Benzene + n-Hexane) reactants->reactor separation Product Separation reactor->separation conditions Set Reaction Conditions (Temp, Pressure) gcms GC-MS Analysis separation->gcms data Data Analysis (Conversion, Selectivity) gcms->data

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Pathway

reaction_pathway cluster_catalyst Bifunctional Catalyst Surface (Pt/Ga-ZSM-5) cluster_reactants cluster_intermediates cluster_products Pt Pt nanoparticle Hexene Hexene intermediate AcidSite Ga-(OH)-Si Acid Site Carbocation Hexyl carbocation Byproducts Cracking Products AcidSite->Byproducts Cracking (suppressed) nHexane n-Hexane nHexane->Pt Dehydrogenation Benzene Benzene Benzene->Carbocation Electrophilic Attack Hexene->AcidSite Protonation Phenylhexane This compound Carbocation->Phenylhexane Deprotonation

Caption: Proposed mechanism for this compound synthesis over a bifunctional catalyst.

References

Application Notes and Protocols for the Use of 2-Phenylhexane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 2-phenylhexane as an internal standard (IS) in the quantitative analysis of aromatic hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). The following guidelines are designed to be a comprehensive resource for laboratory professionals, ensuring accuracy and reproducibility in analytical results.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, crucial in fields ranging from pharmaceutical development to environmental monitoring. The accuracy of these measurements can be significantly enhanced by the use of an internal standard. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample injection volume, analyte recovery during sample preparation, and instrument response.[1]

This compound is a suitable internal standard for the analysis of various organic compounds, particularly those with similar chemical properties, such as other aromatic hydrocarbons. Its choice is predicated on its chemical inertness, thermal stability, and chromatographic behavior. An ideal internal standard should be a compound that is not naturally present in the sample matrix and provides a chromatographic peak that is well-resolved from the analytes of interest.[1]

Properties of this compound:

  • Molecular Formula: C₁₂H₁₈[2]

  • Molar Mass: 162.27 g/mol [2]

  • Boiling Point: 222-224 °C

  • Key Mass Spectral Fragments (m/z): 105 (base peak), 91, 162[2]

Principle of the Internal Standard Method

The internal standard method involves adding a constant, known amount of this compound to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in the unknown samples, thereby compensating for potential variations during the analytical process.[1]

The fundamental equation for internal standardization is:

(Ax / Ais) = RRF * (Cx / Cis)

Where:

  • Ax = Peak area of the analyte

  • Ais = Peak area of the internal standard (this compound)

  • Cx = Concentration of the analyte

  • Cis = Concentration of the internal standard (this compound)

  • RRF = Relative Response Factor

The RRF is determined from the analysis of calibration standards and should be constant across the calibration range.

Experimental Protocol: Quantitative Analysis of Aromatic Hydrocarbons

This protocol describes the quantitative analysis of a mixture of aromatic hydrocarbons (Toluene, Ethylbenzene, and o-Xylene) in a methanol (B129727) matrix using this compound as an internal standard.

3.1. Materials and Reagents

  • Analytes: Toluene (≥99.5%), Ethylbenzene (≥99.5%), o-Xylene (≥99.5%)

  • Internal Standard: this compound (≥99.0%)

  • Solvent: Methanol (HPLC grade)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa

3.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. This yields a concentration of approximately 1000 µg/mL.

  • Analyte Stock Solution (A Stock): Prepare a mixed stock solution by accurately weighing approximately 100 mg each of Toluene, Ethylbenzene, and o-Xylene and dissolving them in methanol in a 100 mL volumetric flask. This yields a concentration of approximately 1000 µg/mL for each analyte.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution. To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final this compound concentration of 50 µg/mL in each standard. The concentration of the analytes can range from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation

  • Accurately measure 1 mL of the sample to be analyzed.

  • Add a precise volume of the Internal Standard Stock Solution to the sample to achieve a final this compound concentration of 50 µg/mL.

  • Vortex the sample to ensure homogeneity.

  • Transfer the sample to a GC-MS autosampler vial.

3.4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent nonpolar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (Split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Toluene919265
Ethylbenzene9110677
o-Xylene9110677
This compound (IS) 105 91 162

Data Presentation

The following table summarizes the expected retention times and a representative calibration curve data for the analysis of aromatic hydrocarbons using this compound as an internal standard under the conditions described above.

Table 1: Representative Quantitative Data

CompoundRetention Time (min)Calibration Range (µg/mL)R² of Calibration Curve
Toluene5.81 - 1000.9992
Ethylbenzene7.21 - 1000.9989
o-Xylene7.51 - 1000.9991
This compound (IS) 11.2 50 (constant)N/A

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantitative analysis of a sample using an internal standard with GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification cluster_result Final Result prep_sample Prepare Unknown Sample add_is_sample Add Known Amount of This compound (IS) to Sample prep_sample->add_is_sample prep_standards Prepare Calibration Standards add_is_standards Add Known Amount of This compound (IS) to Standards prep_standards->add_is_standards gcms_analysis Inject into GC-MS add_is_sample->gcms_analysis add_is_standards->gcms_analysis data_acquisition Acquire Data (SIM Mode) gcms_analysis->data_acquisition peak_integration Integrate Peak Areas (Analytes and IS) data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve For Standards quantification Calculate Analyte Concentration in Unknown Sample peak_integration->quantification For Unknowns calibration_curve->quantification final_report Report Quantitative Result quantification->final_report

References

Application Notes and Protocols for the Alkylation of Benzene with n-Hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of benzene (B151609) with n-hexane is a significant transformation in organic synthesis, yielding hexylbenzene (B86705) isomers that are valuable intermediates in the production of surfactants, detergents, and other specialty chemicals. This reaction typically proceeds via a Friedel-Crafts-type mechanism, where an acid catalyst activates the n-hexane to generate a carbocationic species that then undergoes electrophilic aromatic substitution with benzene. Due to the relative inertness of alkanes, this process often requires robust catalytic systems and specific reaction conditions to achieve desirable yields and selectivity.

This document provides a detailed protocol for the alkylation of benzene with n-hexane, based on findings from recent research in the field. It includes information on catalyst systems, reaction parameters, and expected outcomes, presented in a clear and accessible format to aid researchers in the successful execution of this reaction.

Data Presentation

The following tables summarize quantitative data from studies on the alkylation of benzene with n-hexane using different catalytic systems.

Table 1: Performance of Various Catalysts in the Alkylation of Benzene with n-Hexane

CatalystTemperature (°C)PressureBenzene/n-Hexane Ration-Hexane Conversion (%)Alkylbenzene Selectivity (%)Reference
Pt-modified ZSM-5205AutogenousVaried3050 (total hexylbenzenes)[1]
Pt-Ga bimetallic ZSM-5150-2201-30 bar (N₂)0.5 - 10Optimized for selectivityUp to 93 (primarily 2-phenylhexane)[2]
Aluminum-exchanged montmorillonite150AutogenousNot specified1.8 (benzene conversion)58 (for C7 alkylated products with n-heptane)[1]
H-ZSM-5HighNot specifiedNot specifiedLowLow (significant cracking)[1]
HF-SbF₅ (superacid)Room TemperatureNot specifiedNot specifiedHighHigh (selective)[1]

Experimental Protocols

This section outlines a general laboratory-scale protocol for the alkylation of benzene with n-hexane using a solid acid catalyst, such as a modified zeolite. This protocol is a composite based on typical conditions reported in the literature.[1][2]

Materials:

  • Benzene (anhydrous)

  • n-Hexane (anhydrous)

  • Catalyst (e.g., Pt/Ga-ZSM-5)

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or a high-pressure autoclave)

  • Magnetic stirrer and heating mantle/oil bath

  • Temperature controller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: The catalyst (e.g., 2 wt% Pt/H-GafZSM5) is activated prior to use. This typically involves calcination in air followed by reduction under a hydrogen flow at elevated temperatures. The specific activation procedure will depend on the catalyst used and should be followed as per the supplier's or literature's recommendation.

  • Reaction Setup: A dry, high-pressure batch reactor is charged with the activated catalyst. The reactor is then sealed and purged with high-purity nitrogen gas to ensure an inert atmosphere.

  • Charging Reactants: Anhydrous benzene and anhydrous n-hexane are introduced into the reactor in the desired molar ratio (e.g., a benzene-to-n-hexane ratio between 0.5 and 10).[2]

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 150-220 °C) with vigorous stirring.[2] The pressure is maintained at the desired level (e.g., autogenous or pressurized with nitrogen to 1-30 bar).[2]

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of n-hexane and the selectivity to phenylhexane isomers.

  • Work-up: After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the solid catalyst.

  • Product Analysis and Purification: The liquid product mixture is analyzed by GC and GC-MS to identify and quantify the products. The desired phenylhexane isomers can be purified from the reaction mixture by fractional distillation.

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

  • The reaction is performed at high temperatures and pressures, requiring the use of appropriate safety equipment and a properly rated reactor.

  • Handle catalysts with care, following the specific safety data sheet (SDS) for each material.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical principles.

experimental_workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Work-up & Analysis catalyst_prep Catalyst Activation setup Reactor Setup & Purging catalyst_prep->setup reactant_prep Drying of Benzene & n-Hexane reactant_prep->setup charging Charging Reactants & Catalyst setup->charging reaction Heating & Stirring under Pressure charging->reaction workup Cooling, Depressurization & Filtration reaction->workup analysis GC & GC-MS Analysis workup->analysis purification Fractional Distillation analysis->purification

Caption: Experimental workflow for the alkylation of benzene with n-hexane.

signaling_pathway cluster_activation Reactant Activation cluster_substitution Electrophilic Aromatic Substitution n_hexane n-Hexane carbocation Hexyl Carbocation Intermediate n_hexane->carbocation Activation catalyst Acid Catalyst (e.g., Zeolite) catalyst->carbocation sigma_complex Sigma Complex (Arenium Ion) carbocation->sigma_complex benzene Benzene benzene->sigma_complex Nucleophilic Attack phenylhexane Phenylhexane Isomers sigma_complex->phenylhexane Deprotonation

Caption: Simplified reaction pathway for benzene alkylation with n-hexane.

References

Application Notes and Protocols: 2-Phenylhexane in Linear Alkylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzene (LAB) is a key intermediate in the production of linear alkylbenzene sulfonate (LAS), the most widely used synthetic surfactant in detergents and cleaning products. The position of the phenyl group on the linear alkyl chain significantly influences the physicochemical properties of the resulting LAS. 2-Phenylalkanes, such as 2-phenylhexane for shorter chains and its longer-chain analogs (e.g., 2-phenyldodecane), are critical components of the LAB isomer mixture. The concentration of these 2-phenyl isomers in LAB is largely determined by the catalyst and process conditions used during its synthesis, a Friedel-Crafts alkylation reaction. This document provides detailed application notes on the role of this compound and its homologs in LAB production, along with experimental protocols for their synthesis and analysis.

Data Presentation

The distribution of phenylalkane isomers in Linear Alkylbenzene (LAB) is a direct consequence of the manufacturing process, particularly the catalyst employed. This distribution, especially the concentration of the 2-phenyl isomer, significantly impacts the properties of the final LAS product.

Isomer Distribution in LAB Production

The choice of catalyst in the Friedel-Crafts alkylation of benzene (B151609) with linear olefins is the primary determinant of the 2-phenylalkane content in the resulting LAB. Below is a summary of typical 2-phenyl isomer content achieved with different industrial catalysts.

CatalystTypical 2-Phenyl Isomer Content (%)Reference
Hydrogen Fluoride (HF)15 - 20[1][2]
Aluminum Chloride (AlCl₃)25 - 33[1][3]
Solid Acid Catalysts (e.g., Detal™ process)25 - 30[1]
Zeolite Catalysts20 - >40[1]
Physicochemical Properties of LAS based on 2-Phenyl Isomer Content

The percentage of 2-phenyl isomers in the LAB feedstock has a pronounced effect on the properties of the derived Linear Alkylbenzene Sulfonate (LAS). A higher 2-phenyl content generally leads to different solubility and viscosity characteristics.

PropertyLow 2-Phenyl LAS (~15-20%)High 2-Phenyl LAS (>25%)Reference
Cloud Point (1% solution) ~15 °C< 0 °C[4]
Solubility in Aqueous Formulations LowerHigher[1][5]
Viscosity of Aqueous Solutions LowerHigher[1][6]
Critical Micelle Concentration (CMC) Generally higherGenerally lower[7][8]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Linear Alkylbenzene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the alkylation of benzene with a linear alkene (e.g., 1-dodecene) using a Lewis acid catalyst. The choice of catalyst will influence the 2-phenyl isomer distribution.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene (B91753) (or other linear alkene)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable catalyst (e.g., HF, solid acid catalyst)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reactant and Catalyst Addition: To the flask, add anhydrous benzene (in excess). Cool the flask in an ice bath. Slowly and carefully add the anhydrous aluminum chloride catalyst in portions while stirring.

  • Alkene Addition: Place the 1-dodecene in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the excess benzene and diethyl ether by rotary evaporation to obtain the crude linear alkylbenzene product.

  • Purification: The crude product can be purified by vacuum distillation to isolate the linear alkylbenzene fraction.

Protocol 2: Analysis of this compound and other LAB Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the qualitative and quantitative analysis of LAB isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.[6]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Detector Temperature (FID): 275 °C.[6]

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Procedure:

  • Sample Preparation: Dilute the LAB sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Isomer Identification: Identify the different phenylalkane isomers based on their retention times and mass spectra. The 2-phenyl isomer typically has the longest retention time among the isomers of the same alkyl chain length. The mass spectra of phenylalkanes show a characteristic fragment ion at m/z 91 (tropylium ion).

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of known concentrations of LAB isomer mixtures. The peak area of each isomer is used to determine its concentration in the sample.

Mandatory Visualization

LAB_Production_and_Application cluster_0 Linear Alkylbenzene (LAB) Production cluster_1 Application Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Linear_Olefins Linear Olefins (e.g., Dodecene) Linear_Olefins->Alkylation Catalyst Catalyst (HF, AlCl3, Solid Acid) Catalyst->Alkylation LAB_Mixture Linear Alkylbenzene (LAB) Isomer Mixture Alkylation->LAB_Mixture Two_Phenylhexane 2-Phenylalkanes (e.g., this compound) LAB_Mixture->Two_Phenylhexane Determines Properties Other_Isomers Other Phenylalkane Isomers LAB_Mixture->Other_Isomers Sulfonation Sulfonation LAB_Mixture->Sulfonation LAS Linear Alkylbenzene Sulfonate (LAS) Two_Phenylhexane->LAS Influences Solubility & Viscosity Sulfonation->LAS Detergents Detergents & Cleaning Products LAS->Detergents

Caption: Logical workflow of LAB production and its application.

Experimental_Workflow cluster_0 Synthesis of Linear Alkylbenzene cluster_1 Analysis of LAB Isomers Start_Synthesis Start Reaction_Setup Reaction Setup (Benzene + Catalyst) Start_Synthesis->Reaction_Setup Alkene_Addition Dropwise Addition of Alkene Reaction_Setup->Alkene_Addition Reaction Stir at Room Temperature Alkene_Addition->Reaction Quenching Quench with Ice Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification End_Synthesis LAB Product Purification->End_Synthesis Start_Analysis Start End_Synthesis->Start_Analysis Proceed to Analysis Sample_Prep Sample Preparation (Dilution) Start_Analysis->Sample_Prep GC_MS_Injection GC-MS Injection Sample_Prep->GC_MS_Injection Data_Acquisition Data Acquisition (Chromatogram & Spectra) GC_MS_Injection->Data_Acquisition Isomer_ID Isomer Identification (Retention Time & Mass Spectra) Data_Acquisition->Isomer_ID Quantification Quantification (Calibration Curve) Isomer_ID->Quantification End_Analysis Isomer Distribution Data Quantification->End_Analysis

Caption: Experimental workflow for LAB synthesis and analysis.

References

Application Notes and Protocols for High-Throughput Photochemistry Reaction Setup and Execution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the setup and execution of high-throughput photochemical reactions. It is intended to guide researchers, scientists, and drug development professionals in leveraging these techniques for accelerated reaction screening, optimization, and library synthesis.

Introduction

Photochemistry, the study of chemical reactions initiated by the absorption of light, has emerged as a powerful tool in modern organic synthesis. It enables novel transformations and provides access to unique chemical space, which is of particular interest in drug discovery and development. High-throughput experimentation (HTE) platforms for photochemistry have revolutionized this field by allowing for the rapid and parallel execution of numerous reactions.[1][2] This approach significantly accelerates the discovery of new reactions, the optimization of reaction conditions, and the synthesis of compound libraries.[3]

This application note details the setup and execution of high-throughput photochemical reactions, covering both batch and continuous-flow systems. It provides comprehensive protocols, data presentation guidelines, and visualizations to facilitate the adoption of these powerful techniques.

Materials and Equipment

A variety of commercially available and custom-built photoreactors are suitable for high-throughput photochemistry. The choice of reactor depends on the specific application, scale, and available resources.

Common Equipment Includes:

  • Photoreactors:

    • Batch Photoreactors: Typically consist of a 96-well plate format with a dedicated light source for each well or a larger light source illuminating the entire plate.[1][4] These are well-suited for initial reaction screening and optimization.

    • Flow Photoreactors: Utilize microreactors or coiled tubing to pass the reaction mixture through an irradiated zone.[2] Flow systems offer excellent control over reaction parameters such as residence time, light intensity, and temperature, leading to high reproducibility.[2]

    • Automated Photoreactor Systems: Integrate robotic liquid handling, reactor modules, and online analytics for unattended reaction optimization and library synthesis.

  • Light Sources:

    • Light Emitting Diodes (LEDs): The most common light source due to their narrow emission spectra, low energy consumption, and long lifespan. LEDs are available in a wide range of wavelengths, allowing for precise excitation of specific photocatalysts.[5]

    • Compact Fluorescent Lamps (CFLs): A cost-effective option, but with a broader emission spectrum.

    • Lasers: Offer high-intensity, monochromatic light, which can be beneficial for certain applications.

  • Reaction Vessels:

    • 96-well plates: Standard format for high-throughput screening in batch reactors. Glass or quartz plates are preferred for their transparency to a wider range of wavelengths.

    • Vials: Used for smaller-scale parallel synthesis.

    • Microreactors and Tubing: Typically made of glass, quartz, or fluorinated ethylene (B1197577) propylene (B89431) (FEP) for flow chemistry setups.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): For reaction monitoring and yield determination.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For product identification and quantification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of products.

Experimental Protocols

General Protocol for High-Throughput Photochemical Reaction Screening in 96-Well Plates

This protocol describes a general procedure for screening photochemical reactions in a 96-well plate format.

1. Preparation of Stock Solutions:

  • Prepare stock solutions of all reactants, photocatalyst, base, and any other additives in a suitable solvent.
  • Ensure all solutions are homogenous and free of particulates.

2. Reaction Plate Preparation (in a glovebox for air-sensitive reactions):

  • Using a multichannel pipette or an automated liquid handler, dispense the stock solutions into the wells of a 96-well plate according to the experimental design.
  • The final reaction volume in each well is typically between 100 µL and 500 µL.
  • Seal the plate with a transparent and chemically resistant sealing film.

3. Photoreactor Setup and Irradiation:

  • Place the sealed 96-well plate into the photoreactor.
  • Set the desired irradiation wavelength, light intensity, temperature, and stirring speed (if applicable).
  • Irradiate the reaction plate for the specified amount of time.

4. Work-up and Analysis:

  • After irradiation, quench the reactions by adding a suitable quenching agent or by removing the plate from the light source.
  • Take an aliquot from each well and dilute it for analysis by HPLC, UHPLC, or LC-MS to determine the reaction conversion and product yield.

Protocol for a Representative Photocatalytic C-N Cross-Coupling Reaction

This protocol provides a specific example of a high-throughput screening experiment for a photoredox-catalyzed C-N cross-coupling reaction.

Reaction: Coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Amine (e.g., morpholine)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dimethylformamide - DMF)

  • 96-well glass plate

  • Parallel photoreactor with 450 nm LED illumination

Procedure:

  • Stock Solution Preparation:

    • Solution A (Aryl Halide): 0.2 M solution of 4-bromobenzonitrile (B114466) in DMF.

    • Solution B (Amine): 0.4 M solution of morpholine (B109124) in DMF.

    • Solution C (Photocatalyst): 2 mM solution of Ir[dF(CF3)ppy]2(dtbbpy)PF6 in DMF.

    • Solution D (Base): Suspension of K2CO3 (2 equivalents per aryl halide) in DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add:

      • 50 µL of Solution A (10 µmol of aryl halide)

      • 50 µL of Solution B (20 µmol of amine)

      • 10 µL of Solution C (0.02 µmol of photocatalyst)

      • 20 µL of Solution D (20 µmol of K2CO3)

    • Seal the plate securely.

  • Irradiation:

    • Place the plate in the photoreactor.

    • Irradiate with 450 nm LEDs at room temperature with stirring for 12 hours.

  • Analysis:

    • After 12 hours, take a 10 µL aliquot from each well, dilute with 990 µL of acetonitrile, and analyze by UHPLC to determine the product yield.

Data Presentation

Summarizing quantitative data in a structured table is crucial for easy comparison and analysis of high-throughput screening results.

Table 1: Representative Data for High-Throughput Photochemical Reactions

Reaction TypeReactant 1Reactant 2PhotocatalystSolventLight Source (nm)Time (h)Yield (%)Reference
C-N Cross-Coupling4-BromobenzonitrileMorpholineIr[dF(CF3)ppy]2(dtbbpy)PF6DMF4501285[6]
C-C Cross-Coupling4-BromotetrahydropyranMethyl-4-bromobenzoateNiCl2·glyme / 4CzIPNDMAc4270.7577[7]
C-O Cross-CouplingProtected Pyranose4-Bromo-acetophenoneNiBr2·glyme / 4CzIPNDMF4560.675[7]
C-H AminationN-Phenyl-tetrahydroisoquinolineN-Boc-hydrazine4CzIPNAcetonitrile4501895[6]
[2+2] Photocycloaddition1,4-Naphthoquinonetrans-StilbeneAcetone (sensitizer)AcetoneUVB147[8]

Visualizations

Diagrams are essential for illustrating experimental workflows and the relationships between different parameters.

High_Throughput_Photochemistry_Workflow Experimental Workflow for High-Throughput Photochemistry cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Reactants, Catalyst, Base) plate_prep Dispense into 96-Well Plate stock_solutions->plate_prep photoreactor Place Plate in Photoreactor plate_prep->photoreactor irradiation Irradiate (Wavelength, Intensity, Time, Temp) photoreactor->irradiation workup Reaction Work-up (Quenching, Dilution) irradiation->workup analysis Analyze by LC-MS/HPLC (Yield, Purity) workup->analysis data_analysis Data Analysis and Hit Identification analysis->data_analysis Photochemistry_Parameters Key Parameters Influencing a Photochemical Reaction cluster_light Light Properties cluster_reactants Reactant Properties cluster_conditions Condition Properties reaction_outcome Reaction Outcome (Yield, Selectivity) catalyst Photocatalyst catalyst->reaction_outcome light Light Source light->reaction_outcome wavelength Wavelength (nm) light->wavelength intensity Intensity (W) light->intensity reactants Reactants reactants->reaction_outcome concentration Concentration (M) reactants->concentration stoichiometry Stoichiometry reactants->stoichiometry conditions Reaction Conditions conditions->reaction_outcome temperature Temperature (°C) conditions->temperature solvent Solvent conditions->solvent time Time (h) conditions->time

References

Application Note: Chiral Separation of 2-Phenylhexane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylhexane is a chiral aromatic hydrocarbon. As with many chiral compounds, the individual enantiomers can exhibit distinct biological activities and toxicological profiles. The separation and quantification of these enantiomers are therefore critical in fields such as pharmaceutical development, asymmetric synthesis, and quality control to ensure product safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for resolving enantiomeric mixtures directly and reliably.[1][2][3]

This application note details a robust method for the baseline separation of (R)- and (S)-2-phenylhexane enantiomers using a polysaccharide-based chiral stationary phase under normal-phase conditions. Polysaccharide-based CSPs are known for their broad applicability and high success rate in resolving a wide range of chiral compounds.[4][5]

Chromatographic Conditions and Data

The separation was achieved using a polysaccharide-based chiral stationary phase, which provides the necessary chiral environment for discriminating between the two enantiomers. The selection of a non-polar mobile phase with an alcohol modifier is a common and effective strategy for this class of compounds.[4]

Table 1: HPLC Method Parameters and Results

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase
Retention Time (Enantiomer 1) 8.52 min
Retention Time (Enantiomer 2) 9.89 min
Resolution (Rs) 2.15
Separation Factor (α) 1.28

Experimental Protocol

This protocol outlines the steps for the preparation of solutions and the operation of the HPLC system to achieve the chiral separation of this compound.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (Isopropanol)

  • 0.45 µm syringe filters

2. Mobile Phase Preparation

  • Prepare the mobile phase by accurately mixing 980 mL of n-Hexane with 20 mL of 2-Propanol.

  • Degas the mobile phase for approximately 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the standard in the mobile phase.

  • Ensure the standard is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[6]

4. HPLC System Setup and Equilibration

  • Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column into the HPLC system's column compartment.

  • Set the column temperature to 25 °C.

  • Purge the pump with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed in the detector, which typically takes 20-30 minutes.

5. Chromatographic Analysis

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the prepared sample onto the column.

  • Start the data acquisition and run the analysis for approximately 15 minutes to ensure both enantiomeric peaks have eluted.

6. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) and the separation factor (α) to evaluate the quality of the separation. A resolution value greater than 1.5 indicates baseline separation.

Workflow and Method Visualization

The logical flow of the chiral separation process, from initial preparation to final analysis, is crucial for obtaining reproducible results.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mp_prep Mobile Phase Preparation (n-Hexane/IPA 98:2) sample_prep Sample Preparation (1 mg/mL in Mobile Phase) equilibration System & Column Equilibration mp_prep->equilibration injection Inject Sample (10 µL) sample_prep->injection equilibration->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Calculation (Rs, α) chromatogram->analysis

Caption: Workflow for chiral separation of this compound by HPLC.

Discussion

The presented method provides excellent resolution and peak shape for the enantiomers of this compound. The choice of a polysaccharide-based CSP, specifically an amylose (B160209) derivative like Chiralpak® AD-H, proved effective due to its versatile chiral recognition capabilities involving hydrogen bonding, π-π interactions, and steric hindrance.[4]

Should the resolution need further improvement, method optimization can be explored. Key parameters to adjust include:

  • Mobile Phase Composition: Varying the percentage of the 2-propanol modifier can significantly impact selectivity and retention times.[5]

  • Temperature: Adjusting the column temperature can alter chiral recognition and improve separation efficiency, although the effect can be unpredictable and may even reverse the elution order.[5]

  • Flow Rate: Lowering the flow rate can sometimes increase efficiency and resolution, at the cost of longer analysis times.

Conclusion

This application note provides a complete and reliable HPLC protocol for the baseline chiral separation of this compound enantiomers. The method is robust, reproducible, and suitable for quality control and quantitative analysis in research and industrial settings. The systematic workflow ensures consistent results, making this protocol a valuable tool for professionals in drug development and chemical analysis.

References

Application Note: Elucidating π–π Interactions in Chromatography Using 2-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC), achieving desired selectivity is paramount. While hydrophobic interactions form the basis of reversed-phase chromatography, secondary interactions can be exploited to fine-tune separations of complex mixtures. Among these, π–π interactions, which are non-covalent interactions between aromatic rings, offer a powerful tool for enhancing the retention and selectivity of aromatic analytes. Phenyl-type stationary phases, with their bonded phenyl groups, are specifically designed to leverage these interactions.[1][2]

This application note details the use of 2-phenylhexane as a model analyte to study and characterize π–π interactions on a phenyl-hexyl stationary phase. This compound, with its simple aromatic ring and a flexible alkyl chain, serves as an excellent probe to investigate the interplay between hydrophobic and π–π interactions that govern retention on phenyl-based columns. Understanding these interactions is crucial for developing robust analytical methods for aromatic compounds, including many pharmaceutical ingredients and their metabolites.

Principle of π–π Interactions in Chromatography

π–π interactions in liquid chromatography occur between the electron-rich π-orbitals of an aromatic analyte and the aromatic rings of the stationary phase.[3] These interactions are influenced by the electron density of both the analyte and the stationary phase ligand. The strength of these interactions can be modulated by the choice of the mobile phase. For instance, methanol (B129727) is known to enhance π–π interactions, leading to increased retention of aromatic compounds on phenyl phases, whereas acetonitrile (B52724), with its own π-electron system, can compete for these interactions and thus suppress them.[4][5][6] Phenyl-hexyl columns, a common type of phenyl phase, provide a dual retention mechanism: hydrophobic interactions from the hexyl chain and π–π interactions from the phenyl group.[7][8]

Experimental Design and Rationale

To investigate the contribution of π–π interactions to the retention of this compound, a comparative study is designed using a phenyl-hexyl column and a traditional C18 column. The C18 column serves as a control where retention is predominantly driven by hydrophobic interactions. By comparing the retention behavior of this compound and a non-aromatic analogue (e.g., n-octane) on both columns, the extent of π–π interactions can be elucidated. Furthermore, the use of both methanol and acetonitrile as organic modifiers in the mobile phase will demonstrate the modulatory effect of the solvent on these interactions.

A series of alkylbenzenes with varying alkyl chain lengths will also be analyzed to understand the combined effects of hydrophobicity and π–π interactions on retention.

Protocols

Protocol 1: Comparative Analysis of this compound on Phenyl-Hexyl and C18 Columns

Objective: To quantify the contribution of π–π interactions to the retention of this compound by comparing its retention on a phenyl-hexyl column versus a standard C18 column.

Materials:

  • Analytes: this compound, n-Octane (as a non-aromatic control)

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Ultrapure Water

  • Columns:

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Instrumentation: HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare individual stock solutions of this compound and n-octane in methanol at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solutions to 100 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B (Option 1): Methanol

    • Mobile Phase B (Option 2): Acetonitrile

    • Gradient: Isocratic elution with 70% Mobile Phase B and 30% Mobile Phase A.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (for this compound)

    • Injection Volume: 10 µL

  • Analysis Sequence:

    • Equilibrate the phenyl-hexyl column with the methanol-water mobile phase for at least 30 minutes.

    • Inject the this compound and n-octane standards in triplicate and record the retention times.

    • Replace the mobile phase with the acetonitrile-water mixture, equilibrate the column, and repeat the injections.

    • Replace the phenyl-hexyl column with the C18 column.

    • Repeat the analysis sequence with both methanol-water and acetonitrile-water mobile phases on the C18 column.

  • Data Analysis:

    • Calculate the average retention time (t_R) and retention factor (k) for each analyte under each condition. The retention factor is calculated as: k = (t_R - t_0) / t_0 where t_0 is the column dead time (can be estimated from the elution of an unretained compound like uracil).

    • Calculate the selectivity factor (α) for this compound relative to n-octane on both columns with both mobile phases: α = k(this compound) / k(n-octane)

Protocol 2: Influence of Alkyl Chain Length on Retention

Objective: To evaluate the combined effect of hydrophobicity and π–π interactions by analyzing a homologous series of alkylbenzenes.

Materials:

  • Analytes: Benzene, Toluene, Ethylbenzene, Propylbenzene, Butylbenzene, this compound

  • Solvents and Columns: Same as Protocol 1.

  • Instrumentation: Same as Protocol 1.

Procedure:

  • Sample Preparation:

    • Prepare a mixed standard solution containing all alkylbenzenes at a concentration of 50 µg/mL each in methanol.

  • Chromatographic Conditions:

    • Use the same conditions as in Protocol 1, with the phenyl-hexyl column and the methanol-water mobile phase.

  • Analysis:

    • Inject the mixed standard in triplicate and record the retention times for each compound.

  • Data Analysis:

    • Calculate the retention factor (k) for each alkylbenzene.

    • Plot the logarithm of the retention factor (log k) against the carbon number of the alkyl chain.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Expected Retention Factors (k) and Selectivity (α) on Phenyl-Hexyl vs. C18 Columns

AnalyteMobile PhasePhenyl-Hexyl Column (k)C18 Column (k)Selectivity (α) on Phenyl-HexylSelectivity (α) on C18
This compound 70% Methanol/Water5.86.51.51.1
n-Octane 70% Methanol/Water3.95.9
This compound 70% Acetonitrile/Water4.24.81.21.05
n-Octane 70% Acetonitrile/Water3.54.6

Note: These are representative values to illustrate expected trends. Actual values will depend on the specific columns and instrumentation used.

Table 2: Expected Retention Factors (k) for a Homologous Series of Alkylbenzenes on a Phenyl-Hexyl Column

AnalyteAlkyl Carbon NumberMobile PhaseExpected Retention Factor (k)
Benzene 070% Methanol/Water1.2
Toluene 170% Methanol/Water1.8
Ethylbenzene 270% Methanol/Water2.5
Propylbenzene 370% Methanol/Water3.4
Butylbenzene 470% Methanol/Water4.5
This compound 670% Methanol/Water5.8

Visualization of Concepts and Workflows

The following diagrams illustrate the key concepts and experimental workflows described in this application note.

G Figure 1: Mechanism of π–π Interaction cluster_0 Phenyl-Hexyl Stationary Phase cluster_1 Mobile Phase SP Phenyl Ring Analyte This compound (Aromatic Analyte) Analyte->SP π–π Interaction

Caption: π–π interaction between an aromatic analyte and the stationary phase.

G Figure 2: Experimental Workflow for Comparative Analysis A Prepare Standards (this compound, n-Octane) B HPLC System with UV Detector A->B C1 Phenyl-Hexyl Column B->C1 C2 C18 Column B->C2 M1 Mobile Phase: Methanol/Water C1->M1 M2 Mobile Phase: Acetonitrile/Water C1->M2 C2->M1 C2->M2 D Data Acquisition (Retention Times) M1->D M1->D M2->D M2->D E Calculate k and α D->E F Compare Retention & Selectivity E->F

Caption: Workflow for comparing analyte retention on different columns.

G Figure 3: Logical Relationship of Retention Factors cluster_factors Influencing Factors k_total Total Retention (k_total) k_hydrophobic Hydrophobic Interaction (k_hydrophobic) k_total->k_hydrophobic + k_pi_pi π–π Interaction (k_pi_pi) k_total->k_pi_pi + alkyl_chain Alkyl Chain Length alkyl_chain->k_hydrophobic Increases mobile_phase Mobile Phase (Methanol vs. ACN) mobile_phase->k_pi_pi Modulates

Caption: Factors influencing retention on a phenyl-hexyl column.

Discussion

The experimental results are expected to demonstrate that this compound exhibits significantly greater retention on the phenyl-hexyl column compared to the non-aromatic n-octane, especially when methanol is used as the organic modifier. This enhanced retention can be attributed to the additive effect of π–π interactions on top of the baseline hydrophobic interactions. The selectivity factor (α) for this compound over n-octane will be markedly higher on the phenyl-hexyl column than on the C18 column, highlighting the unique selectivity offered by the phenyl phase.

When acetonitrile is used, a decrease in the retention of this compound on the phenyl-hexyl column is anticipated, as acetonitrile molecules compete for the π–π interaction sites on the stationary phase. This observation underscores the importance of solvent selection in method development when targeting separations based on π–π interactions.

The analysis of the alkylbenzene series on the phenyl-hexyl column will likely show a linear relationship between the logarithm of the retention factor and the alkyl carbon number, which is characteristic of reversed-phase chromatography. However, the intercept of this plot will be higher than what would be expected based on hydrophobicity alone, representing the contribution of the π–π interaction of the phenyl ring with the stationary phase.

Conclusion

The use of this compound as a model compound provides a clear and effective means of studying and quantifying the role of π–π interactions in reversed-phase liquid chromatography. By systematically comparing its retention behavior on a phenyl-hexyl stationary phase with that on a conventional C18 phase, and by modulating the mobile phase composition, researchers can gain valuable insights into the secondary interactions that can be harnessed to achieve challenging separations of aromatic compounds. This understanding is critical for the rational development of chromatographic methods in pharmaceutical analysis and other scientific disciplines where the separation of aromatic isomers and analogues is frequently required.

References

Application Note & Protocol: A Guide to Quantitative Analysis Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quantitative analysis, particularly in complex biological matrices, is fundamental to drug discovery and development. The accuracy and precision of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be affected by various factors, including sample preparation inconsistencies, instrumental drift, and matrix effects.[1][2][3] An internal standard (IS) is a compound of a known and constant concentration added to all samples, calibrators, and quality control (QC) samples to correct for these variations.[1][2] By normalizing the analyte's signal to the IS signal, this method significantly improves the reliability, accuracy, and reproducibility of quantitative results.[1][4]

Principle of Internal Standard Method The core principle of the internal standard method is to use a ratio of signals for quantification. A known amount of the IS is added to every sample at an early stage, ideally before any sample preparation steps.[5] Because the IS is chemically and physically similar to the analyte, it is affected proportionally by any losses during sample processing or fluctuations in instrument response.[6][7] Instead of using the absolute signal of the analyte, the quantification is based on the ratio of the analyte's peak area to the internal standard's peak area (Response Ratio).[2][6] This ratio is then plotted against the analyte concentration to create a calibration curve, which is used to determine the concentration of the analyte in unknown samples.[4]

Visualizing the Quantitative Workflow

The following diagrams illustrate the overall experimental workflow and the fundamental principle of how an internal standard corrects for analytical variability.

Quantitative_Analysis_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Analysis & Data Processing cluster_Quant Quantification & Reporting A Sample Collection (Unknowns) E Add Constant Amount of IS to all Samples, Calibrators & QCs A->E B Blank Matrix (for Calibrators & QCs) D Spike Blank Matrix (Prepare Calibrators & QCs) B->D C Prepare Analyte & IS Stock/Working Solutions C->D D->E F Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) E->F G LC-MS/MS Analysis F->G H Integrate Peak Areas (Analyte and IS) G->H I Calculate Response Ratio (Area_Analyte / Area_IS) H->I J Construct Calibration Curve (Response Ratio vs. Concentration) I->J K Determine Concentration of Unknowns & QCs from Curve J->K L Review QC Results & Report Data K->L

Caption: Experimental workflow for quantitative analysis using an internal standard.[3]

Internal_Standard_Principle Principle of Correction by Internal Standard cluster_0 Without Internal Standard cluster_1 With Internal Standard A_in True Analyte Concentration A_var Analytical Variability (Sample Loss, Matrix Effects, etc.) A_in->A_var A_sig Observed Analyte Signal A_res Inaccurate Result A_sig->A_res A_var->A_sig B_in_A True Analyte Concentration B_var Analytical Variability (Affects Both Proportionally) B_in_A->B_var B_in_IS Known IS Concentration B_in_IS->B_var B_sig_A Observed Analyte Signal B_var->B_sig_A B_sig_IS Observed IS Signal B_var->B_sig_IS B_ratio Calculate Response Ratio (Analyte Signal / IS Signal) NORMALIZATION B_sig_A->B_ratio B_sig_IS->B_ratio B_res Accurate Result B_ratio->B_res

Caption: Logical flow demonstrating how an internal standard corrects for variability.[3]

Detailed Experimental Protocol

This protocol provides a general framework for the quantitative analysis of an analyte in human plasma using a deuterated internal standard and LC-MS/MS.

1. Materials and Reagents

  • Instrumentation: HPLC system, tandem mass spectrometer (e.g., Triple Quadrupole), analytical balance, centrifuge, vortex mixer, nitrogen evaporation system.[7]

  • Chemicals and Reagents: Analyte reference standard, deuterated internal standard (high isotopic purity), HPLC-grade solvents (methanol, acetonitrile, water), formic acid, and blank human plasma.[7]

2. Internal Standard Selection The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled).[1] SIL-IS are preferred as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[1][8] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to mimic the analyte's extraction recovery and ionization efficiency.[1]

Key criteria for IS selection include:

  • Purity: The IS should be of high purity to avoid interference.[2]

  • Stability: Must be stable throughout the entire process.[2]

  • No Interference: Should not be present in the sample matrix and must not interfere with the analyte's detection.[2][6]

  • Resolution: The IS peak should be well-resolved from the analyte peak, unless using a mass spectrometer that can distinguish them based on mass-to-charge ratio (m/z), as is the case with SIL-IS.[9]

3. Preparation of Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to create individual primary stock solutions.[7]

  • Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution with a 50:50 methanol (B129727):water mixture to create a series of working solutions for the calibration curve and quality control (QC) samples.[7][8]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 50 ng/mL) by diluting the IS primary stock.[7][8] This concentration should be chosen to provide a stable and reproducible signal, often around the mid-point of the calibration curve range.[1]

4. Preparation of Calibration Standards and QC Samples

  • Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking blank biological matrix with known concentrations of the analyte working solutions.[3] The concentration range should cover the expected concentrations of the analyte in the study samples.[3]

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.[7]

Sample Type Analyte Conc. (ng/mL) Volume of Blank Plasma (µL) Volume of Analyte Working Soln. (µL)
Blank09010 (of solvent)
Calibrator 119010 (of 10 ng/mL)
Calibrator 259010 (of 50 ng/mL)
Calibrator 3209010 (of 200 ng/mL)
Calibrator 41009010 (of 1000 ng/mL)
Calibrator 54009010 (of 4000 ng/mL)
Calibrator 68009010 (of 8000 ng/mL)
QC Low39010 (of 30 ng/mL)
QC Mid1509010 (of 1500 ng/mL)
QC High6009010 (of 6000 ng/mL)

Table 1: Example scheme for the preparation of calibration standards and QC samples.

5. Sample Preparation (Protein Precipitation Protocol)

  • Aliquoting and IS Addition: To 100 µL of each sample (unknown, calibrator, or QC) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.[7]

  • Mixing: Vortex each tube for 10-15 seconds to ensure the IS is thoroughly mixed with the matrix.[3]

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile) to each tube to precipitate the plasma proteins.[3][7]

  • Vortex and Centrifuge: Vigorously vortex each tube for 30-60 seconds, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the proteins.[3][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3][7]

6. LC-MS/MS Analysis

  • Column: A suitable reversed-phase column (e.g., C18).[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[7]

  • Gradient: Develop a suitable gradient to ensure separation of the analyte from matrix components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

7. Data Processing and Quantification

  • Integrate Peak Areas: Integrate the chromatographic peaks for both the analyte and the IS in all samples, calibrators, and QCs.[2]

  • Calculate Response Ratio: For each injection, calculate the response ratio: Response Ratio = Peak Area of Analyte / Peak Area of Internal Standard .[2]

  • Construct Calibration Curve: Plot the response ratio of the calibration standards (y-axis) against their corresponding nominal concentrations (x-axis).[2][3]

  • Perform Linear Regression: Apply a linear regression (typically with 1/x² weighting) to the calibration data. The coefficient of determination (r²) should generally be >0.99.[3]

  • Quantify Samples: Determine the concentration of the analyte in unknown samples and QC samples by interpolating their response ratios from the calibration curve using the regression equation.[2]

Data Presentation and Quality Control

Example Calibration Curve Data

Analyte Conc. (ng/mL) Analyte Area IS Area Response Ratio (Analyte/IS)
1 1,520 301,500 0.0050
5 7,650 305,100 0.0251
20 30,800 308,800 0.0997
100 155,200 310,100 0.5005
400 610,500 306,400 1.9925
800 1,225,000 307,900 3.9786
Table 2: Representative data for generating a calibration curve.

Quality Control Analysis QC samples are analyzed alongside unknown samples to ensure the validity of the run and the accuracy of the results.

QC Level Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%) Acceptance Criteria
QC Low32.9197.0%Pass
QC Mid150154.5103.0%Pass
QC High600588.698.1%Pass

Table 3: Example results for quality control samples. Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Internal Standard Response Monitoring It is crucial to monitor the IS response across all samples in an analytical run. Significant variability (e.g., responses that are <50% or >150% of the mean IS response) may indicate issues with sample preparation or matrix effects and should be investigated.

References

Application Notes and Protocols: Synthesis of Pyrazoles from 2-Methyl-1-phenylhexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The synthesis of substituted pyrazoles is therefore of significant interest to the drug discovery and development community.

One of the most fundamental and widely employed methods for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3- or 1,4-dicarbonyl compound and a hydrazine (B178648) derivative.[1][3] This reaction, often referred to as the Knorr or Paal-Knorr pyrazole synthesis, provides a versatile and efficient route to a variety of substituted pyrazoles.[5]

These application notes provide a detailed protocol for the synthesis of a pyrazole derivative from 2-methyl-1-phenylhexane-1,4-dione and hydrazine hydrate (B1144303). The protocol is based on established methodologies for the cyclization of 1,4-dicarbonyl compounds.

Reaction Principle

The synthesis proceeds via the reaction of 2-methyl-1-phenylhexane-1,4-dione with hydrazine hydrate. The reaction involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of two different carbonyl groups in the starting dione (B5365651) can potentially lead to the formation of regioisomers.

Experimental Protocols

Materials and Reagents:

  • 2-Methyl-1-phenylhexane-1,4-dione

  • Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

  • Ethanol (B145695) (or other suitable solvent such as acetic acid)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium sulfate (B86663) (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

General Procedure for the Synthesis of 3-(2-phenylethyl)-5-methyl-1H-pyrazole from 2-Methyl-1-phenylhexane-1,4-dione:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-phenylhexane-1,4-dione (1.0 eq) in ethanol (20 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. If using a substituted hydrazine, it can be added similarly. For less reactive substrates, a catalytic amount of glacial acetic acid can be added.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole derivative.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of pyrazoles from 2-methyl-1-phenylhexane-1,4-dione with different hydrazine derivatives. The yields are hypothetical and based on typical outcomes for similar reactions.

EntryHydrazine DerivativeProductExpected Yield (%)
1Hydrazine hydrate3-(2-phenylethyl)-5-methyl-1H-pyrazole75-85
2Phenylhydrazine5-methyl-1-phenyl-3-(2-phenylethyl)-1H-pyrazole80-90
3MethylhydrazineA mixture of 5-methyl-1-methyl-3-(2-phenylethyl)-1H-pyrazole and 3-methyl-1-methyl-5-(2-phenylethyl)-1H-pyrazole70-80

Visualizations

Diagram 1: Reaction Pathway for Pyrazole Synthesis

Reaction_Pathway start 2-Methyl-1-phenylhexane-1,4-dione intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine (H2N-NHR) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product

Caption: General reaction pathway for the synthesis of pyrazoles.

Diagram 2: Experimental Workflow

Experimental_Workflow A Dissolve Diketone in Solvent B Add Hydrazine Derivative A->B C Heat to Reflux (4-6h) B->C D Solvent Evaporation C->D E Aqueous Work-up & Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for pyrazole synthesis.

Applications in Drug Development

The pyrazole core is a key component in numerous approved drugs and clinical candidates. For instance, Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that features a pyrazole ring. The diverse substitution patterns achievable through the reaction of dicarbonyl compounds with various hydrazines allow for the creation of large libraries of pyrazole derivatives for screening in drug discovery programs. The pyrazoles synthesized from 2-methyl-1-phenylhexane-1,4-dione can be further functionalized to explore their potential as novel therapeutic agents. The phenyl and methyl substituents can be modified to optimize biological activity, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions in Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted thiophenes via the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science, offering a versatile and efficient route to a wide array of thiophene (B33073) derivatives, many of which are key intermediates in the development of novel pharmaceuticals.[1][2][3][4][5]

The Suzuki-Miyaura coupling typically involves the reaction of a thiophene halide or triflate with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[2][3] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[6]

Core Applications in Drug Development

Thiophene-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and antithrombotic properties.[1][7][8] Consequently, the Suzuki cross-coupling reaction has become an indispensable tool for the synthesis of thiophene-based drug candidates.[1][9] For instance, various 4-arylthiophene-2-carbaldehyde compounds synthesized via this method have shown promising antibacterial and anti-inflammatory activities.[1] Similarly, this reaction has been employed to synthesize thiophenyl hydrazone derivatives as potential tubulin polymerization inhibitors for cancer therapy.[10]

General Reaction Scheme

The general transformation for the Suzuki cross-coupling reaction to synthesize substituted thiophenes can be depicted as follows:

Suzuki_General_Scheme Thiophene Thiophene-X Plus + Thiophene->Plus Boronic R-B(OR')2 Arrow Pd Catalyst, Base Solvent, Heat Boronic->Arrow Plus->Boronic Product Thiophene-R Arrow->Product

Caption: General scheme of the Suzuki cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki cross-coupling reaction for the synthesis of substituted thiophenes. These protocols are based on established literature procedures and can be adapted for a range of substrates.[2][3][7]

Protocol 1: General Procedure for the Synthesis of 5-Aryl-2-(bromomethyl)thiophenes

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, which have been investigated for their antithrombotic and hemolytic activities.[7]

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq), the corresponding arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (2.5 mol%).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Micellar Suzuki Cross-Coupling in Water

This environmentally friendly protocol utilizes a surfactant to facilitate the reaction in an aqueous medium at room temperature.[11][12]

Materials:

  • Bromothiophene derivative (e.g., bromoaniline) (0.5 mmol)

  • Thiophene boronic acid (0.6 mmol)

  • Pd(dtbpf)Cl₂ (0.01 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Aqueous Kolliphor EL solution (2 mL, 2 w%)

  • Ethanol (B145695)

  • Standard reaction vessel

Procedure:

  • In a reaction vessel, combine the bromoaniline (0.5 mmol), thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1.0 mmol).

  • Add the aqueous Kolliphor EL solution (2 mL).

  • Stir the mixture vigorously (500 rpm) at room temperature for 15 minutes.

  • After the reaction is complete, add ethanol (approximately 10 mL) until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various thiophene derivatives.

Table 1: Synthesis of 4-Arylthiophene-2-carbaldehydes [1]

EntryArylboronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic esterK₃PO₄Toluene/Water (4:1)85-901275
23,5-Dimethylphenylboronic acidK₃PO₄Toluene/Water (4:1)85-901285
34-Chlorophenylboronic acidK₃PO₄1,4-Dioxane85-901266
4Formyltrifloromethylphenylboronic esterK₃PO₄DMFReflux1260
5p-Tolylphenylboronic acidKOHToluene/Water (4:1)901270

Table 2: Synthesis of 5-(Thiophen-2-yl)-1H-indazoles [4][9]

EntrySubstrate (5-bromoindazole)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
11-Ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80284
21-Acetyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80274
31-Boc-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80292

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki cross-coupling reaction involves a catalytic cycle with a palladium complex.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal R2-B(OR)2 Base PdII_2 R1-Pd(II)L2-R2 Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Workflow

A typical workflow for performing a Suzuki cross-coupling reaction in a research laboratory setting is outlined below.

Experimental_Workflow Start Start: Weigh Reactants (Thiophene Halide, Boronic Acid, Base) Setup Assemble Glassware (Flame-dry, Inert Atmosphere) Start->Setup Addition Add Reactants and Catalyst to Flask Setup->Addition Solvent Add Degassed Solvent Addition->Solvent Reaction Heat and Stir Reaction (Monitor by TLC/GC-MS) Solvent->Reaction Workup Cool to RT, Quench, and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure Substituted Thiophene Analysis->End

Caption: A typical experimental workflow for Suzuki cross-coupling.

By following these protocols and understanding the underlying principles, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of substituted thiophenes for applications in drug discovery and materials science.

References

Application Note: A Protocol for Estimating Leachable Concentrations from Pharmaceutical Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical compounds that migrate from pharmaceutical packaging or delivery systems into a drug product are known as leachables.[1][2][3] These leachables can potentially impact the drug's efficacy, stability, and, most importantly, patient safety by introducing impurities.[4][5] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous testing to identify and quantify these compounds.[6][7][8]

This application note provides a comprehensive framework and detailed protocols for designing and executing studies to estimate leachable concentrations. It follows a risk-based approach, beginning with the characterization of extractables—compounds that can be drawn from the packaging under exaggerated conditions—to predict and then quantify the leachables that appear under normal storage and use.[1][4]

Regulatory Framework

The assessment and control of extractables and leachables (E&L) are governed by a set of guidelines designed to ensure drug product quality and patient safety. A key document is the ICH Q3E Guideline for Extractables and Leachables, which provides a holistic framework for their assessment and control.[1][9][10][11][12] This guideline expands upon existing ICH impurity guidelines (Q3A, Q3B, Q3C, Q3D) and integrates principles of risk management (ICH Q9).[1][9][11][12]

In the United States, the FDA provides guidance for industry, such as "Container Closure Systems for Packaging Human Drugs and Biologics," and regulations under 21 CFR 211.94(a) which state that containers "shall not be reactive, additive, or absorptive so as to alter the safety, identity, strength, quality, or purity of the drug."[8][13] These regulations underscore the necessity of performing E&L studies to demonstrate the suitability and safety of the chosen packaging materials.

The Relationship Between Extractables and Leachables

Understanding the relationship between extractables and leachables is fundamental to designing an effective study. Extractables represent the "worst-case" scenario of potential leachables.[4][7] A well-designed controlled extraction study aims to generate a comprehensive profile of all substances that could potentially leach into the drug product. The subsequent leachables study then confirms which of these extractables actually migrate into the product under real-world conditions.[3]

E_L_Relationship cluster_0 Packaging Component/System cluster_1 Study Phase cluster_2 Assessment Packaging Plastic, Glass, Elastomer, etc. Extractables Extractables (Potential Leachables) Packaging->Extractables Aggressive Extraction (Solvents, Heat) Leachables Leachables (Observed in Drug Product) Extractables->Leachables Migration under Normal Conditions RiskAssessment Toxicological Risk Assessment Leachables->RiskAssessment Quantification & Reporting PatientSafety Patient Safety & Product Quality RiskAssessment->PatientSafety Safety Evaluation

Figure 1: Logical relationship between extractables, leachables, and patient safety.

Experimental Workflow

A typical E&L program follows a structured, multi-stage process. The workflow begins with information gathering and risk assessment, proceeds to controlled extraction studies to identify potential leachables, and culminates in formal leachables studies on the final drug product.

E_L_Workflow Start Start: New Packaging System InfoGather 1. Information Gathering (Materials, Formulation, Dosage) Start->InfoGather RiskAssess 2. Initial Risk Assessment (ICH Q9) InfoGather->RiskAssess AET_Calc 3. Calculate Analytical Evaluation Threshold (AET) RiskAssess->AET_Calc ExtractionStudy 4. Controlled Extraction Study (Generate Extractables Profile) AET_Calc->ExtractionStudy ToxAssess 5. Toxicological Assessment of Extractables ExtractionStudy->ToxAssess LeachablesStudy 6. Leachables Stability Study (Drug Product in Final Packaging) ToxAssess->LeachablesStudy Analysis 7. Sample Analysis (LC-MS, GC-MS, ICP-MS) LeachablesStudy->Analysis Correlation 8. E/L Correlation & Final Risk Assessment Analysis->Correlation End End: Report & Regulatory Submission Correlation->End

Figure 2: General experimental workflow for an Extractables and Leachables (E&L) study.

Experimental Protocols

Protocol 1: Analytical Evaluation Threshold (AET) Calculation

The AET is the threshold at or above which a leachable should be reported for toxicological assessment.[14][15][16]

Objective: To determine the analytical threshold for reporting and identifying leachables based on the Safety Concern Threshold (SCT) and the specific drug product dosage.

Procedure:

  • Establish the Safety Concern Threshold (SCT): For most leachables, a widely accepted SCT is 1.5 µ g/day , particularly for compounds with genotoxic potential.[2][17]

  • Determine Maximum Daily Dose: Identify the maximum number of dosage units a patient can take per day from the product label or clinical protocol.

  • Determine Number of Components: Identify the number of individual packaging components in contact with a single dosage unit (e.g., for a vial, 1 vial + 1 stopper = 2 components).

  • Calculate the AET: Use the following formula:

    • AET (µ g/component ) = [SCT (µ g/day ) / Number of Doses per Day] / Number of Components per Dose

    Example Calculation:

    • SCT = 1.5 µ g/day

    • Maximum Doses per Day = 4

    • Components per Dose = 1 vial, 1 stopper = 2

    • AET = [1.5 µ g/day / 4 doses/day] / 2 components/dose = 0.1875 µ g/component

    This AET value becomes the reporting threshold for the controlled extraction study.

Protocol 2: Controlled Extraction Study

Objective: To generate a comprehensive profile of extractables from the pharmaceutical packaging system under aggressive conditions.

Materials:

  • Packaging components (e.g., vials, stoppers, syringes).

  • Extraction solvents of varying polarity (e.g., Isopropyl Alcohol (IPA), pH 3 citrate (B86180) buffer, pH 10 carbonate buffer).

  • Extraction vessels (e.g., reflux flasks, sealed stainless steel vessels).

  • Analytical instrumentation (GC-MS, LC-MS, ICP-MS).

Procedure:

  • Sample Preparation: Clean the components according to standard procedures. Cut or section components if necessary to fit into extraction vessels, and record the surface area.

  • Solvent Selection: Choose a range of solvents that bracket the properties of the drug product formulation and have a range of polarities.[18][19]

  • Extraction Techniques: Employ vigorous extraction techniques to generate a "worst-case" profile.[18][20] Common methods include:

    • Reflux: Boil the solvent with the component for a set duration (e.g., 24 hours).

    • Soxhlet: Continuously extract the component with fresh, distilled solvent.[21]

    • Sealed Vessel Incubation: Incubate the component in the solvent at an elevated temperature (e.g., 70°C) for a defined period (e.g., 7 days).[19][21]

  • Sample Analysis: Analyze the resulting extracts using a suite of analytical techniques to detect volatile, semi-volatile, non-volatile, and elemental extractables.[22][23]

    • GC-MS: For volatile and semi-volatile organic compounds.[22]

    • LC-MS: For non-volatile and semi-volatile organic compounds.[22]

    • ICP-MS: For elemental impurities (metals).[22]

  • Data Evaluation: Identify and quantify all compounds detected above the calculated AET. A toxicological assessment is then performed on these identified extractables.[15]

Protocol 3: Leachables Stability Study

Objective: To identify and quantify leachables that migrate into the drug product under normal and accelerated storage conditions.

Materials:

  • Final drug product.

  • Complete, final container closure system.

  • Placebo solution (drug product formulation without the active pharmaceutical ingredient).

  • ICH-compliant stability chambers.

  • Validated analytical methods for target leachables.

Procedure:

  • Study Setup: Fill the final container closure systems with both the drug product and a placebo. Include an appropriate number of samples for each time point and condition.

  • Storage Conditions: Place the samples in stability chambers under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.

  • Time Points: Define study time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Sample Analysis: At each time point, pull samples and analyze them for the presence of target leachables (i.e., the extractables identified in the controlled extraction study that were deemed to be of potential toxicological concern). The analytical methods used must be validated for specificity, linearity, accuracy, and precision in the drug product matrix.

  • Data Reporting: Report the concentration of any confirmed leachable. This data is used to establish a final safety profile and to set specifications if necessary.

Data Presentation

Quantitative results from E&L studies should be presented in a clear, tabular format to facilitate comparison and review.

Table 1: Summary of Controlled Extraction Study Results

Extractable Compound Class Extraction Solvent Concentration (µ g/component ) Method Above AET?
BHT Antioxidant Isopropyl Alcohol 5.2 GC-MS Yes
Tris(2,4-di-tert-butylphenyl)phosphite Antioxidant Isopropyl Alcohol 2.1 LC-MS Yes
Stearic Acid Lubricant pH 3 Buffer 0.9 GC-MS Yes
Zinc Vulcanizing Agent pH 3 Buffer 1.5 ICP-MS Yes

| Compound X | Unknown | pH 10 Buffer | < 0.1 | LC-MS | No |

Table 2: Summary of Leachables Stability Study (Accelerated: 40°C/75% RH)

Target Leachable Concentration in Drug Product (µg/mL)
T=0 Months T=3 Months T=6 Months
BHT < LOQ 0.05 0.12
Tris(2,4-di-tert-butylphenyl)phosphite < LOQ < LOQ 0.02
Stearic Acid < LOQ 0.01 0.03

| Zinc | 0.02 | 0.02 | 0.03 |

LOQ: Limit of Quantitation

Conclusion

A systematically designed and executed extractables and leachables study is critical for ensuring the safety and quality of pharmaceutical products. By first performing a comprehensive controlled extraction study to identify all potential leachables, and then conducting a targeted leachables stability study, drug developers can build a robust data package to support regulatory submissions. This risk-based approach ensures that any potential impurities migrating from the packaging are identified, quantified, and confirmed to be at levels safe for patient exposure. The protocols and workflows outlined in this document provide a foundation for developing a compliant and scientifically sound E&L testing program.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include Friedel-Crafts alkylation, Grignard reagent-based synthesis, and Suzuki coupling.

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene (B151609) with a hexyl derivative, such as 1-chlorohexane (B165106) or 1-hexene (B165129), in the presence of a Lewis acid catalyst.[1] Common catalysts include aluminum chloride (AlCl₃), scandium(III) triflate, and phosphoric acid.[1]

  • Grignard Synthesis: This approach typically involves the reaction of a phenylmagnesium halide (Grignard reagent) with a 2-halohexane.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a phenylboronic acid with a 2-halohexane.

Q2: My Friedel-Crafts alkylation reaction is giving a low yield of this compound. What are the potential causes?

A2: Low yields in Friedel-Crafts alkylation for this compound synthesis can stem from several factors:

  • Carbocation Rearrangement: The primary carbocation formed from 1-halohexane can rearrange to a more stable secondary carbocation, leading to the formation of other isomers like 3-phenylhexane.

  • Polyalkylation: The product, this compound, is more reactive than benzene and can undergo further alkylation, leading to di- and tri-substituted products.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or other impurities in the reactants or solvent.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant ratios can all negatively impact the yield.

Q3: I am observing significant amounts of isomeric byproducts in my Friedel-Crafts synthesis. How can I improve the selectivity for this compound?

A3: Improving the selectivity for this compound in a Friedel-Crafts reaction involves minimizing carbocation rearrangements. This can be achieved by:

  • Choice of Catalyst: Using shape-selective catalysts like zeolites (e.g., H-ZSM-5) can favor the formation of the less bulky this compound isomer. Studies have shown that modifying zeolites with metals like Ga and Pt can significantly increase selectivity.[1] Up to 93% selectivity for alkylation, with over 95% being this compound, has been reported with specific Pt/H-GafZSM5 catalysts.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the extent of carbocation rearrangement.

  • Alternative Alkylating Agents: Using 2-hexene (B8810679) as the alkylating agent can directly lead to the secondary carbocation required for this compound formation, though isomerization can still occur.

Q4: What are the common side reactions in a Grignard synthesis of this compound, and how can they be minimized?

A4: Common side reactions in Grignard synthesis include:

  • Wurtz-type coupling: The Grignard reagent can react with the unreacted 2-halohexane to form dodecane (B42187) isomers. This can be minimized by the slow, dropwise addition of the halide to the magnesium turnings to maintain a low concentration of the halide.

  • Formation of Biphenyl: If preparing phenylmagnesium bromide, it can couple with unreacted bromobenzene (B47551).

  • Reaction with Protic Solvents: Grignard reagents are highly reactive with water, alcohols, and other protic species. Ensuring all glassware is flame-dried and using anhydrous solvents is crucial.

Q5: How can I optimize the yield of a Suzuki coupling reaction for this compound synthesis?

A5: Optimizing a Suzuki coupling reaction involves several factors:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For coupling with secondary alkyl halides, bulky, electron-rich phosphine (B1218219) ligands are often effective.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The optimal base will depend on the specific substrates and catalyst system.

  • Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and THF. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the catalyst or reactants.

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Potential Cause Recommended Solution
Friedel-Crafts Alkylation: Low conversion of starting materials.Inactive or insufficient catalyst.Use a fresh, anhydrous Lewis acid catalyst. Ensure appropriate catalyst loading.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Presence of deactivating groups on the aromatic ring (if using a substituted benzene).Friedel-Crafts reactions are not suitable for strongly deactivated aromatic rings.
Grignard Synthesis: Reaction fails to initiate.Passivated magnesium surface.Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them.
Presence of moisture.Ensure all glassware is rigorously dried and use anhydrous solvents.
Low yield of the desired alcohol precursor.Slow addition of the carbonyl compound at a low temperature to control the exotherm.
Suzuki Coupling: Incomplete reaction.Inactive catalyst.Use a fresh palladium catalyst and ensure an inert atmosphere.
Inappropriate base or solvent.Screen different bases and solvents to find the optimal conditions for your specific substrates.
Presence of Impurities and Byproducts
Symptom Potential Cause Recommended Solution
Friedel-Crafts Alkylation: Multiple isomers of phenylhexane observed.Carbocation rearrangement.Use a shape-selective catalyst like a modified zeolite. Optimize reaction temperature.
Polyalkylation products present.Use a large excess of benzene relative to the alkylating agent.
Grignard Synthesis: High molecular weight byproducts (e.g., dodecanes).Wurtz-type coupling.Add the 2-halohexane slowly to the magnesium turnings.
Presence of benzene in the product.Ensure strict anhydrous conditions to prevent quenching of the Grignard reagent.
Suzuki Coupling: Homocoupling of the boronic acid.Suboptimal reaction conditions.Adjust the reaction temperature, base, and catalyst/ligand combination.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation of Benzene with n-Hexane
CatalystTemperature (°C)Conversion (%)Selectivity for this compound (%)Reference
H-ZSM-5250~20Low[1]
Ga/H-ZSM-5250~20Moderate[1]
Pt/H-ZSM-5250~20High[1]
2 wt% Pt/H-GafZSM5250~20>95[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Hexene using a Modified Zeolite Catalyst

Materials:

  • Benzene (anhydrous)

  • 1-Hexene

  • Pt/H-GafZSM5 catalyst

  • Nitrogen or Argon gas

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add the Pt/H-GafZSM5 catalyst to the flask.

  • Add anhydrous benzene to the flask via the dropping funnel.

  • Heat the mixture to the desired reaction temperature (e.g., 250 °C) with vigorous stirring.

  • Add 1-hexene dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for the desired reaction time (monitor by GC-MS for optimal conversion).

  • Cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 2-Bromohexane (B146007)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reactions

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2-Bromohexane

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Add a solution of 2-bromohexane in anhydrous diethyl ether or THF to the dropping funnel.

  • Add the 2-bromohexane solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Mandatory Visualizations

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_rearrangement Side Reaction: Carbocation Rearrangement 1_Hexene 1-Hexene Carbocation Hexyl Carbocation (Secondary) 1_Hexene->Carbocation Protonation H_AlCl3 H⁺[AlCl₃(OH)]⁻ Arenium_Ion Arenium Ion (Resonance Stabilized) Carbocation->Arenium_Ion Attack by Benzene Benzene Benzene 2_Phenylhexane This compound Arenium_Ion->2_Phenylhexane Loss of H⁺ Primary_Carbocation Primary Carbocation (from 1-Halohexane) Secondary_Carbocation Secondary Carbocation Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift 3_Phenylhexane 3-Phenylhexane (Isomeric Impurity) Secondary_Carbocation->3_Phenylhexane Attack by Benzene

Caption: Reaction mechanism for Friedel-Crafts alkylation and the competing carbocation rearrangement.

Grignard_Synthesis_Workflow start Start prep Prepare Anhydrous Glassware and Reagents start->prep grignard_formation Form Phenylmagnesium Bromide from Bromobenzene and Mg prep->grignard_formation reaction React with 2-Bromohexane grignard_formation->reaction workup Aqueous Workup (NH₄Cl) reaction->workup extraction Extraction with Ether workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Distillation/Chromatography) drying->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield cluster_fc Friedel-Crafts Troubleshooting cluster_grignard Grignard Troubleshooting cluster_suzuki Suzuki Troubleshooting start Low Yield of this compound synthesis_method Which synthesis method was used? start->synthesis_method fc Friedel-Crafts synthesis_method->fc Friedel-Crafts grignard Grignard synthesis_method->grignard Grignard suzuki Suzuki synthesis_method->suzuki Suzuki fc_q1 Isomeric byproducts observed? fc->fc_q1 grignard_q1 Did the reaction initiate? grignard->grignard_q1 suzuki_q1 Incomplete conversion? suzuki->suzuki_q1 fc_a1_yes Carbocation rearrangement likely. Use shape-selective catalyst or lower temperature. fc_q1->fc_a1_yes Yes fc_a1_no Check catalyst activity and reaction conditions. fc_q1->fc_a1_no No grignard_a1_no Activate Mg and ensure anhydrous conditions. grignard_q1->grignard_a1_no No grignard_a1_yes Check for side reactions (Wurtz coupling) and optimize addition rates. grignard_q1->grignard_a1_yes Yes suzuki_a1_yes Screen catalyst, ligand, base, and solvent. Ensure inert atmosphere. suzuki_q1->suzuki_a1_yes Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting guide for Friedel-Crafts alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts alkylation reaction is yielding little to no product. What are the common causes?

A1: Low or no yield in a Friedel-Crafts alkylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalysts used (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture. The presence of water will hydrolyze and deactivate the catalyst, halting the reaction. It is critical to use anhydrous conditions and a fresh, high-quality catalyst.[1][2]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If the aromatic ring contains strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), or carbonyl groups, it will be too electron-poor to react with the carbocation electrophile.[2][3][4][5]

  • Presence of Basic Groups: Aromatic compounds with basic substituents like amino groups (-NH₂, -NHR, -NR₂) are unsuitable. These groups react with and form a complex with the Lewis acid catalyst, which deactivates the aromatic ring.[3][6][7][8]

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend RF > RCl > RBr > RI.[7][9] Additionally, aryl and vinyl halides are generally unreactive as their corresponding carbocations are highly unstable.[3][6][10]

  • Inadequate Temperature: Some reactions require heating to overcome the activation energy. If the temperature is too low, the reaction rate may be negligible.[1]

Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)

Q2: I have isolated a product that is an isomer of my target molecule. Why did this happen?

A2: This is a classic issue caused by carbocation rearrangement . The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift.[4][9][11] For instance, reacting benzene (B151609) with 1-chloropropane (B146392) will primarily yield isopropylbenzene, not the expected n-propylbenzene, due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation.[11][12]

Q3: My reaction produced a mixture of mono-, di-, and even tri-alkylated products. How can I prevent this polyalkylation?

A3: Polyalkylation is a common side reaction because the initial alkyl group added to the ring is an electron-donating group. This activates the aromatic ring, making the mono-alkylated product more nucleophilic and reactive than the starting material.[3][9][13] To minimize polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound relative to the alkylating agent, you increase the probability that the electrophile will react with the intended starting material rather than the more reactive alkylated product.[2][6][14]

  • Consider an Alternative Two-Step Synthesis: The most robust method to prevent both polyalkylation and carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is electron-withdrawing and deactivates the ring, preventing further acylation.[2][15] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[2][15]

Issue 3: Reaction Vigor and Side Products

Q4: My reaction mixture turned dark or produced char. What causes this decomposition?

A4: Charring or darkening often indicates that the reaction is too vigorous, leading to decomposition and polymerization side reactions. This can be controlled by:

  • Lowering the Reaction Temperature: Performing the reaction at a lower temperature, using an ice bath if necessary, can moderate the reaction rate.[1]

  • Controlling the Rate of Addition: Add the alkylating agent or the catalyst slowly and dropwise to the reaction mixture to manage the exothermic nature of the reaction.[1]

Troubleshooting Summary

The following table summarizes common issues and their primary solutions.

Problem Potential Cause Recommended Solution(s)
Low / No Yield Inactive (hydrated) Lewis acid catalyst.Use a fresh, anhydrous catalyst and ensure all glassware and solvents are dry.[1][2]
Strongly deactivated aromatic ring (e.g., nitrobenzene).The reaction is generally unsuitable for strongly deactivated rings.[3][8]
Aromatic ring contains -NH₂, -NHR, or -NR₂ groups.These groups complex with the catalyst; the reaction is not feasible.[3][7]
Multiple Isomers Carbocation rearrangement.Use an alkylating agent that forms a stable carbocation. Alternatively, use Friedel-Crafts acylation followed by reduction.[1][12]
Polyalkylation The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate. Use Friedel-Crafts acylation followed by reduction.[6][13][14]
Charring/Decomposition Reaction is too vigorous or the temperature is too high.Lower the reaction temperature and control the rate of reagent addition.[1]

Diagrams

Reaction Mechanism

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RX R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) + [X-AlCl₃]⁻ RX->Carbocation Reaction with Lewis Acid AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->RX Benzene Aromatic Ring Carbocation->Benzene Arenium Arenium Ion Intermediate (Resonance Stabilized) Benzene->Arenium Slow Step Product Alkylated Product Arenium->Product Fast Step (Restores Aromaticity) AlCl3_2 AlCl₃ (Regenerated) Product->AlCl3_2 HX H-X Product->HX

Caption: The three-step mechanism of Friedel-Crafts alkylation.[6][16]

Experimental Workflow

Experimental_Workflow start Start setup Combine Aromatic Substrate and Alkyl Halide in Solvent start->setup cool_add Cool Mixture (Ice Bath) & Slowly Add Lewis Acid setup->cool_add react Allow Reaction to Proceed (Stir at RT or Heat) cool_add->react quench Quench Reaction (e.g., with ice water) react->quench extract Extract Organic Layer quench->extract wash Wash Organic Layer (e.g., with NaHCO₃, H₂O) extract->wash dry Dry Organic Layer (e.g., with Na₂SO₄) wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify Product (e.g., Distillation, Chromatography) evaporate->purify end End purify->end

Caption: A typical experimental workflow for a Friedel-Crafts alkylation.[1]

Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield q1 Is the Lewis Acid Catalyst Anhydrous and Active? start->q1 a1_yes Use Fresh, Anhydrous Catalyst q1->a1_yes No q2 Is the Aromatic Substrate Strongly Deactivated? q1->q2 Yes a2_yes Use a More Activated Substrate q2->a2_yes Yes q3 Is the Alkylating Agent Sufficiently Reactive? q2->q3 No a3_yes Use a More Reactive Alkylating Agent q3->a3_yes No q4 Is the Reaction Temperature Adequate? q3->q4 Yes a4_yes Increase Reaction Temperature q4->a4_yes No end Further Investigation Needed q4->end Yes

Caption: A decision tree for troubleshooting low yield in Friedel-Crafts alkylation.[1]

Detailed Experimental Protocol

General Protocol for the Alkylation of Benzene with tert-Butyl Chloride

This protocol outlines a general procedure. Specific amounts and reaction times should be optimized for the specific substrates and scale used.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (use in large excess)

  • tert-Butyl Chloride

  • Anhydrous Dichloromethane (DCM, as solvent if needed)

  • Ice-cold water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).

  • Reagent Preparation: Add anhydrous benzene to the reaction flask. If using a solvent, dissolve the benzene in anhydrous DCM.

  • Catalyst Addition: Cool the flask in an ice bath. With vigorous stirring, slowly and portion-wise add the anhydrous aluminum chloride to the flask.

  • Substrate Addition: Place tert-butyl chloride in the dropping funnel. Add it dropwise to the stirred, cold reaction mixture over 20-30 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over a stirred slurry of crushed ice and water. Caution: This is a highly exothermic process and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by distillation to yield tert-butylbenzene.[1]

References

Reducing side reactions in the synthesis of 2-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are Friedel-Crafts alkylation and Friedel-Crafts acylation followed by reduction. Other potential but less common methods include the Grignard reaction and Suzuki coupling.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route. For Friedel-Crafts alkylation, the main concerns are carbocation rearrangement leading to isomeric products and polyalkylation.[1][2][3][4] For Grignard synthesis, potential side reactions include the formation of biphenyl (B1667301) and the quenching of the Grignard reagent by protic solvents.[5][6][7] In Suzuki couplings, dehalogenation and beta-hydride elimination can occur.[8][9]

Q3: How can I avoid carbocation rearrangement in Friedel-Crafts alkylation?

A3: Carbocation rearrangement is a significant issue in Friedel-Crafts alkylation, often leading to a mixture of isomers.[1][2][4] The most effective way to prevent this is to use a Friedel-Crafts acylation reaction followed by a reduction of the resulting ketone. The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[10][11][12]

Q4: I am observing the formation of multiple isomers of phenylhexane in my reaction. What is the likely cause and how can I fix it?

A4: The formation of multiple isomers is a classic sign of carbocation rearrangement during a Friedel-Crafts alkylation.[1][2][3] For example, using 1-chlorohexane (B165106) or 1-hexene (B165129) with a Lewis acid catalyst can lead to the formation of this compound, 3-phenylhexane, and other isomers due to hydride shifts in the intermediate carbocation. To obtain predominantly this compound, you should consider the Friedel-Crafts acylation-reduction route.

Q5: My reaction is producing di- and tri-substituted phenylhexanes. How can I promote mono-alkylation?

A5: The formation of polyalkylation products occurs because the initial product, this compound, is more reactive than benzene (B151609).[2][3][4] To favor mono-alkylation in a Friedel-Crafts reaction, you can use a large excess of benzene relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with benzene rather than the already alkylated product.[4] Alternatively, the Friedel-Crafts acylation-reduction pathway avoids this issue as the acyl group deactivates the aromatic ring towards further acylation.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Alkylation
Potential Cause Troubleshooting Step Expected Outcome
Carbocation Rearrangement Switch to a Friedel-Crafts acylation with hexanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction.[10][12]Formation of the desired this compound isomer with higher purity.
Polyalkylation Increase the molar ratio of benzene to the alkylating agent (e.g., 1-hexene or 1-chlorohexane) to 5:1 or higher.[4]Increased yield of the mono-alkylated product, this compound.
Catalyst Inactivity Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and freshly opened or properly stored.Improved reaction rate and conversion.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider a moderate increase in temperature or longer reaction time.Drive the reaction to completion and improve yield.
Issue 2: Formation of Significant Byproducts in Grignard Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Biphenyl Formation Add the solution of the aryl halide (e.g., bromobenzene) slowly to the magnesium turnings to maintain a low concentration of the aryl halide.[7]Minimize the coupling side reaction that forms biphenyl.
Benzene Formation (Quenching) Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5][6]Prevent the Grignard reagent from being protonated by water, thus increasing the yield of the desired product.
Reaction Fails to Initiate Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings to expose a fresh surface.[5][13]Successful initiation of the Grignard reagent formation.

Data Presentation

Table 1: Illustrative Comparison of Synthetic Methods for this compound

Method Typical Yield (%) Purity of this compound (%) Key Side Products Notes
Friedel-Crafts Alkylation (1-hexene/AlCl₃) 40-6050-703-Phenylhexane, other isomers, polyalkylated productsProne to significant isomerization and polyalkylation.[1][2][3]
Friedel-Crafts Acylation-Reduction 75-90>98MinimalTwo-step process but yields a much purer product.[10][12]
Grignard Reaction (Phenylmagnesium bromide + 2-bromohexane) 60-8090-95Biphenyl, benzeneRequires strict anhydrous conditions.[5][6]
Suzuki Coupling (Phenylboronic acid + 2-bromohexane) 70-85>95Dehalogenated starting materialRequires a palladium catalyst and a suitable base.[8][9]

Note: The values in this table are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation-Reduction

Step 1: Friedel-Crafts Acylation to form 1-Phenylhexan-1-one

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet).

  • Reactant Preparation: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and dry benzene (which acts as both solvent and reactant). Cool the flask in an ice bath.

  • Addition: Add hexanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of AlCl₃ in benzene over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-phenylhexan-1-one can be purified by vacuum distillation.

Step 2: Wolff-Kishner Reduction of 1-Phenylhexan-1-one

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, combine the 1-phenylhexan-1-one (1.0 equivalent), hydrazine (B178648) hydrate (B1144303) (4-5 equivalents), and diethylene glycol as the solvent.

  • Reaction: Add potassium hydroxide (B78521) (KOH) pellets (4-5 equivalents) to the mixture.

  • Heating: Heat the mixture to reflux. The temperature will initially be around 110-120 °C. As the reaction proceeds and water is driven off, the temperature will rise to approximately 190-200 °C. Maintain this temperature for 3-4 hours.

  • Work-up: Cool the reaction mixture and dilute it with water.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting this compound can be purified by vacuum distillation.

Mandatory Visualization

Friedel_Crafts_Alkylation_Troubleshooting start Start: Synthesis of this compound via Friedel-Crafts Alkylation issue Problem Encountered: Low Yield / Impure Product start->issue rearrangement Isomeric Mixture Observed? (e.g., 3-Phenylhexane) issue->rearrangement Analyze Product Mixture polyalkylation Polyalkylated Products Detected? rearrangement->polyalkylation No solution_rearrangement Solution: Switch to Friedel-Crafts Acylation-Reduction Pathway rearrangement->solution_rearrangement Yes solution_polyalkylation Solution: Use Large Excess of Benzene polyalkylation->solution_polyalkylation Yes end_product Desired Product: Pure this compound polyalkylation->end_product No, other issues solution_rearrangement->end_product solution_polyalkylation->end_product

Caption: Troubleshooting logic for Friedel-Crafts alkylation side reactions.

Synthesis_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Wolff-Kishner Reduction reactants_acyl Benzene + Hexanoyl Chloride + AlCl3 (catalyst) reaction_acyl Acylation Reaction (0°C to RT) reactants_acyl->reaction_acyl workup_acyl Aqueous Work-up & Extraction reaction_acyl->workup_acyl intermediate Intermediate: 1-Phenylhexan-1-one workup_acyl->intermediate reactants_red 1-Phenylhexan-1-one + Hydrazine Hydrate + KOH intermediate->reactants_red reaction_red Reduction Reaction (Reflux, ~200°C) reactants_red->reaction_red workup_red Aqueous Work-up & Extraction reaction_red->workup_red final_product Final Product: This compound workup_red->final_product

Caption: Experimental workflow for the acylation-reduction synthesis of this compound.

References

Technical Support Center: Purification of 2-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 2-phenylhexane from its common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities found in a typical synthesis of this compound?

A1: The most common impurities are other positional isomers of phenylhexane, such as 3-phenylhexane (B12442743) and 1-phenylhexane. These are often co-produced during synthesis methods like Friedel-Crafts alkylation of benzene (B151609) with hexene or a hexyl halide.

Q2: Why is the separation of this compound from its isomers so challenging?

A2: The primary challenge lies in the very similar physical properties of the isomers, particularly their close boiling points. The small difference in volatility makes standard simple distillation ineffective, requiring more advanced separation techniques.[1][2]

Q3: What are the most effective methods for purifying this compound?

A3: The two most effective methods are:

  • High-Efficiency Fractional Distillation: This technique is used for separating liquids with boiling points that differ by less than 25 °C. It utilizes a fractionating column to achieve multiple successive distillations, enriching the vapor with the more volatile component (this compound).[3]

  • Preparative Gas Chromatography (Prep-GC): This is a powerful chromatographic technique for separating and purifying volatile compounds, including close-boiling isomers.[4][5] It offers very high resolution but is typically used for smaller-scale purifications compared to distillation.

Q4: How can I assess the purity of my this compound fractions?

A4: The most common and effective method is Gas Chromatography (GC) with a Flame Ionization Detector (FID). A capillary GC column with a nonpolar or medium-polarity stationary phase can typically resolve the different phenylhexane isomers, allowing for quantitative assessment of purity.

Quantitative Data: Physical Properties of Phenylhexane Isomers

The separation of phenylhexane isomers by distillation is dictated by their boiling points. As shown in the table below, the boiling points are very close, necessitating a highly efficient separation method.

Isomer NameStructureBoiling Point (°C at 1 atm)
This compound C₆H₅CH(CH₃)(CH₂)₃CH₃208 °C[6]
3-Phenylhexane C₆H₅CH(CH₂CH₃)(CH₂)₂CH₃213.1 °C[7]

Experimental Workflows & Logical Diagrams

A general workflow for the purification and analysis of this compound is outlined below.

G Crude Crude this compound (Mixture of Isomers) Method Select Purification Method Crude->Method Distill High-Efficiency Fractional Distillation Method->Distill  Large Scale (>10 g) PrepGC Preparative GC Method->PrepGC Small Scale (<10 g) High Purity Collect Collect Fractions Distill->Collect PrepGC->Collect Analyze Analyze Purity by GC Collect->Analyze Pure Pure this compound (>99%) Analyze->Pure Purity OK Pool Pool Impure Fractions & Re-purify Analyze->Pool Purity Not OK G Start GC Analysis Shows Poor Separation Method Which Method Used? Start->Method Dist Fractional Distillation Method->Dist Distillation GC Preparative GC Method->GC Prep GC Rate Distillation Rate Too Fast? (> 2 drops/sec) Dist->Rate Overload Injection Volume Too High? GC->Overload Slow Action: Reduce Heating Allow for Reflux Rate->Slow Yes Insulation Column Insulated? Rate->Insulation No Wrap Action: Insulate Column with Glass Wool/Foil Insulation->Wrap No Column Column Efficient Enough? Insulation->Column Yes Longer Action: Use a Longer Packed Column Column->Longer No Reduce Action: Reduce Injection Volume Overload->Reduce Yes Temp Temperature Program Optimized? Overload->Temp No Optimize Action: Use Slower Ramp Rate or Isothermal Hold Temp->Optimize No

References

Addressing peak tailing for 2-Phenylhexane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Peak Tailing for 2-Phenylhexane

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis of this compound.[1]

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: While this compound is relatively non-polar, peak tailing can still occur due to several factors. The most common causes are related to issues within the GC system rather than strong chemical interactions with the column. These include problems with the inlet, column, or suboptimal method parameters.[1][2]

Q3: How can I quickly diagnose the source of peak tailing for this compound?

A3: A systematic approach is the most effective way to identify the root cause of peak tailing.[1] Start by examining the chromatogram. If all peaks are tailing, the issue is likely physical, such as a poor column installation or a blockage.[2] If only the this compound peak or a few peaks are tailing, it might be related to a chemical interaction or an issue specific to that compound's properties. A good first step in troubleshooting is to perform routine inlet maintenance.[3]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to methodically resolve specific issues causing peak tailing of this compound.

Guide 1: Initial Checks and Easy Fixes

Q: I'm seeing peak tailing for this compound. Where should I start troubleshooting?

A: Always start with the simplest and most common potential causes before moving to more complex issues.

  • Check for Leaks: Ensure all fittings and connections are secure and leak-free. A leak in the system can affect carrier gas flow and lead to distorted peak shapes.[4]

  • Inspect the Syringe: A damaged or dirty syringe can lead to poor injection technique and cause peak tailing. Ensure the syringe is clean and the needle is not bent or plugged.

  • Review Sample Preparation: Ensure your this compound sample is fully dissolved in the solvent and free of particulate matter. Overloading the column with a sample that is too concentrated can also lead to peak fronting, which can sometimes be mistaken for tailing.[5][6]

Guide 2: Diagnosing and Resolving Inlet-Related Issues

Q: I've performed the initial checks, but the peak tailing persists. Could the inlet be the problem?

A: Yes, the inlet is a very common source of problems that lead to peak tailing.[7]

  • Septum: A worn or cored septum can introduce particles into the liner and cause leaks.[8] Regularly replace the septum, especially when analyzing multiple samples.[9]

  • Liner: An active or dirty liner is a primary cause of peak tailing.[9] Non-volatile residues from previous injections can accumulate in the liner, creating active sites that interact with the analyte. Replace the liner with a new, deactivated one.

  • Inlet Seal: The inlet seal can also become contaminated over time. If you've replaced the septum and liner and still see tailing, consider replacing the inlet seal.[3]

Guide 3: Addressing Column-Related Problems

Q: I've performed inlet maintenance, but my this compound peak is still tailing. What should I check with my column?

A: Issues with the GC column itself are another major contributor to peak tailing.

  • Column Installation: Improper column installation is a frequent cause of peak tailing.[10] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and the detector.[5][11] A poor cut can create turbulence and dead volume, leading to peak distortion.[2]

  • Column Contamination: If the front of the column is contaminated with non-volatile residues, it can cause peak tailing.[12] Trimming 15-20 cm from the front of the column can often resolve this issue.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures. If the above steps do not resolve the issue, the column may need to be replaced.

Guide 4: Optimizing GC Method Parameters

Q: Could my GC method parameters be causing the peak tailing for this compound?

A: Yes, suboptimal method parameters can certainly lead to poor peak shape.

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound. A temperature that is too low can lead to slow vaporization and peak tailing.[2]

  • Oven Temperature Program: A slow temperature ramp can sometimes cause peak broadening and tailing.[1] Conversely, an initial oven temperature that is too high relative to the solvent's boiling point in splitless injection can also cause issues.[5]

  • Carrier Gas Flow Rate: An inappropriate carrier gas flow rate can lead to band broadening. Ensure the flow rate is optimized for your column dimensions and carrier gas type.

Data Presentation

The following table summarizes typical GC parameters for the analysis of aromatic hydrocarbons like this compound and the expected effect of troubleshooting actions on peak shape.

ParameterTypical SettingPotential Issue if Not OptimizedTroubleshooting ActionExpected Outcome on Peak Shape
Inlet Temperature 250 - 280 °CIncomplete vaporization causing tailingIncrease temperature in 10-20 °C incrementsSharper, more symmetrical peak
Oven Program Initial: 50-70°C, Ramp: 10-25°C/minBand broadening due to slow elutionIncrease ramp rateNarrower peak width
Carrier Gas Flow 1-2 mL/min (for 0.25mm ID column)Increased band broadeningOptimize flow rate for column dimensionsImproved peak efficiency and symmetry
Injection Volume 1 µLColumn overload leading to frontingDecrease injection volume or dilute sampleSymmetrical peak shape
Split Ratio 20:1 to 100:1Insufficient flow for sharp injectionIncrease split ratioSharper, more symmetrical peak

Experimental Protocols

This section provides a general experimental protocol for the analysis of this compound by GC-MS, based on methods for similar compounds. This should be adapted and validated for your specific instrumentation and application.[13]

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 25°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-350 amu

3. Column Cutting and Installation Procedure [11][14]

  • Using a ceramic scoring wafer, lightly score the polyimide coating of the column.

  • Gently break the column at the score line.

  • Inspect the cut with a magnifying glass to ensure it is clean and at a 90° angle.[11]

  • Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[1]

  • Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1]

4. Inlet Maintenance Procedure [3][9]

  • Cool down the inlet and oven and turn off the carrier gas flow.

  • Remove the column from the inlet.

  • Unscrew the septum nut and replace the septum.

  • Remove the inlet liner and O-ring.

  • If necessary, replace the inlet seal.

  • Install a new, deactivated liner and O-ring.

  • Reinstall the column according to the procedure above.

  • Restore carrier gas flow and perform a leak check.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound in gas chromatography.

PeakTailingTroubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound all_peaks_tail Do all peaks in the chromatogram tail? start->all_peaks_tail physical_issue Likely a Physical Issue all_peaks_tail->physical_issue Yes chemical_issue Likely a Chemical or Method Issue all_peaks_tail->chemical_issue No check_installation Check Column Installation (Cut, Depth) physical_issue->check_installation inlet_maintenance Perform Inlet Maintenance (Septum, Liner) chemical_issue->inlet_maintenance check_installation->inlet_maintenance Still Tailing check_leaks Check for System Leaks inlet_maintenance->check_leaks Still Tailing trim_column Trim Front of Column (15-20 cm) inlet_maintenance->trim_column Still Tailing check_leaks->trim_column No Leaks Found resolved Peak Shape Improved check_leaks->resolved Issue Found & Fixed optimize_method Optimize GC Method (Temperatures, Flow Rate) trim_column->optimize_method Still Tailing trim_column->resolved Issue Resolved replace_column Replace Column optimize_method->replace_column Still Tailing optimize_method->resolved Issue Resolved replace_column->resolved

Caption: A flowchart outlining the systematic process for troubleshooting peak tailing of this compound in GC analysis.

References

Technical Support Center: Stabilization of 2-Phenylhexane in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the long-term storage and stabilization of 2-Phenylhexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to support your research and development activities.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound solutions.

ProblemPossible CauseRecommended Solution
Precipitate observed in the solution after storage, especially at low temperatures. The solubility of this compound may have been exceeded at the storage temperature.1. Gently warm the solution to room temperature and sonicate or vortex to redissolve the precipitate. 2. Before use, ensure the solution is completely clear. 3. For long-term storage at low temperatures, consider using a solvent in which this compound has higher solubility or preparing a less concentrated stock solution.
Discoloration (e.g., yellowing) of the this compound solution over time. This may indicate chemical degradation, likely due to oxidation. The benzylic position of this compound is susceptible to oxidation, which can form chromophoric degradation products.1. Cease Use of a Discolored Batch: Do not use the material for experimental purposes until its purity and integrity have been confirmed. 2. Inert Atmosphere: Store solutions under an inert gas (e.g., argon or nitrogen) to minimize oxidation. 3. Use of Antioxidants: For critical applications, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure the antioxidant does not interfere with your downstream applications. 4. Characterize the Impurities: Use analytical techniques such as HPLC-UV or GC-MS to identify potential degradation products.
Inconsistent or unexpected experimental results using a stored this compound solution. This could be due to a decrease in the concentration of the active compound due to degradation or solvent evaporation.1. Verify Concentration: Use a validated analytical method (e.g., HPLC-UV or GC-MS) to confirm the concentration of this compound in your solution. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments, especially for sensitive assays. 3. Proper Sealing: Ensure that storage vials are sealed tightly with appropriate caps (B75204) (e.g., PTFE-lined) to prevent solvent evaporation. Parafilm can be used for extra security. 4. Aliquot Samples: To avoid repeated freeze-thaw cycles and exposure to atmospheric conditions, store this compound solutions in smaller, single-use aliquots.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of neat this compound?

For long-term storage, neat this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. While it is chemically stable at room temperature, for extended periods, storage at 2-8°C is recommended to minimize any potential degradation.

Q2: How should I store solutions of this compound for long-term stability?

Solutions of this compound in organic solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) should be stored at -20°C or -80°C for maximum long-term stability. It is highly recommended to aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles and minimize exposure to air and moisture. For solutions in more volatile solvents, ensure the container is tightly sealed to prevent evaporation.

Q3: What are the likely degradation pathways for this compound in solution?

The most probable degradation pathway for this compound is oxidation at the benzylic position (the carbon atom attached to the phenyl ring).[1][2][3][4][5][6][7] This can lead to the formation of hydroperoxides, which can further decompose to form ketones (e.g., 2-phenyl-2-hexanone) and alcohols (e.g., 2-phenyl-2-hexanol). Prolonged or aggressive oxidation can lead to cleavage of the alkyl chain.[1][3][4][5][6][7]

Q4: Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this compound, aromatic compounds can be susceptible to photodegradation. Therefore, it is a good laboratory practice to protect solutions of this compound from light by storing them in amber vials or by wrapping the container in aluminum foil, especially for long-term storage.

Q5: Can I use antioxidants to stabilize my this compound solution?

Yes, for applications where it will not interfere with the experimental outcome, adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% can help to inhibit oxidation and improve the long-term stability of this compound solutions. Always run a control to ensure the antioxidant does not affect your experiment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method to monitor the purity and degradation of this compound in solution.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determine the λmax of this compound in the mobile phase)
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. This involves subjecting the sample to stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions
SolventShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Methanol 2-8°C, protected from light-20°C or -80°C, protected from light, under inert gas
Ethanol 2-8°C, protected from light-20°C or -80°C, protected from light, under inert gas
DMSO Room temperature or 2-8°C, protected from light-20°C or -80°C, protected from light, under inert gas
Table 2: Example Stability Data for this compound in Methanol at 4°C (Hypothetical Data for Illustration)
Time (Months)% Purity (by HPLC)Appearance
099.8%Clear, colorless
399.5%Clear, colorless
699.1%Clear, colorless
1298.2%Clear, faint yellow tint

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solution Instability start Problem Observed: Inconsistent Results or Visual Change in Solution check_precipitate Is there a precipitate? start->check_precipitate check_discoloration Is the solution discolored? check_precipitate->check_discoloration No solution_precipitate Action: Gently warm and sonicate. Consider solvent/concentration change. check_precipitate->solution_precipitate Yes check_concentration Verify Concentration (HPLC/GC-MS) check_discoloration->check_concentration No solution_discoloration Action: Store under inert gas. Protect from light. Consider antioxidant. check_discoloration->solution_discoloration Yes solution_concentration Action: Prepare fresh solution. Use aliquots. Ensure proper sealing. check_concentration->solution_concentration end Problem Resolved solution_precipitate->end solution_discoloration->check_concentration solution_concentration->end

Caption: Troubleshooting workflow for unstable this compound solutions.

DegradationPathway Proposed Oxidative Degradation Pathway of this compound phenylhexane This compound hydroperoxide 2-Phenyl-2-hydroperoxyhexane phenylhexane->hydroperoxide Oxidation (O2) ketone 2-Phenyl-2-hexanone hydroperoxide->ketone Decomposition alcohol 2-Phenyl-2-hexanol hydroperoxide->alcohol Decomposition

Caption: Proposed oxidative degradation pathway for this compound.

References

Technical Support Center: Minimizing Analyte Loss During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during sample extraction when using internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor internal standard and analyte recovery?

Poor recovery of internal standards and analytes can stem from several issues, broadly categorized as:

  • Extraction Inefficiency: The internal standard and analyte may not be efficiently extracted from the sample matrix. This can be due to factors like improper pH, incorrect solvent choice, or inefficient binding and elution in solid-phase extraction (SPE).[1]

  • Matrix Effects: Components in the sample matrix (e.g., proteins, salts, lipids) can interfere with the ionization of the internal standard and analyte in the mass spectrometer, leading to signal suppression or enhancement.[1][2] This is a common issue in both LC-MS and GC-MS analysis.[1]

  • Analyte/Internal Standard Degradation: The target compounds may be unstable and degrade during sample collection, storage, or extraction.[3][4] Factors like temperature, pH, light exposure, and enzymatic activity can contribute to degradation.[3][5]

  • Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages, or a dirty ion source, can lead to inconsistent and poor responses for both the analyte and the internal standard.[1]

Q2: How can I differentiate between matrix effects and extraction inefficiency?

A post-extraction spike experiment is a common and effective method to distinguish between these two issues.[1]

Experimental Protocol: Post-Extraction Spike Analysis [1]

  • Prepare three sets of samples:

    • Set A (Pre-extraction spike): Spike a blank matrix sample with the analyte and internal standard before the extraction process.

    • Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with the analyte and internal standard after the extraction process.

    • Standard Solution: Prepare a solution of the analyte and internal standard in a clean solvent at the same concentration as the spiked samples.

  • Analyze all three samples using your analytical method.

  • Calculate the recovery and matrix effect using the following formulas:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100

Interpreting the Results:

ScenarioRecovery (%)Matrix Effect (%)Likely Cause
1Low (<80%)Near 0%Inefficient Extraction
2Near 100%High (>20% or <-20%)Significant Matrix Effect
3Low (<80%)High (>20% or <-20%)Both Inefficient Extraction and Matrix Effect

Table 1: Interpreting Results of a Post-Extraction Spike Experiment.

Q3: My internal standard recovery is inconsistent across a batch of samples. What could be the cause?

Inconsistent internal standard recovery can be caused by:

  • Inconsistent Sample Preparation: Variations in sample handling, such as inconsistent vortexing times or temperature fluctuations, can lead to variability.[6][7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the internal standard solution into each sample is a common source of error.[7]

  • Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of signal suppression or enhancement.[8]

  • Instrument Drift: Changes in instrument performance over the course of an analytical run can cause signal fluctuations.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE is a frequent problem that can be addressed by systematically evaluating each step of the process.[9][10]

Troubleshooting Workflow for Low SPE Recovery

Caption: Troubleshooting workflow for low recovery in SPE.

Common SPE Problems and Solutions

ProblemPotential CauseRecommended Solution
Analyte Breakthrough (in load/wash fractions) - Sorbent not properly conditioned/wetted.[11] - Inappropriate sample/wash solvent.[9][10] - Incorrect sample pH.[11] - Sorbent overload.[12]- Ensure proper conditioning and equilibration steps.[11] - Modify solvent composition to enhance retention.[10] - Adjust sample pH to ensure analyte is in a form that binds to the sorbent.[11] - Use a larger SPE cartridge or dilute the sample.[13]
Incomplete Elution - Elution solvent is too weak.[10] - Insufficient elution solvent volume.[12] - Secondary interactions between analyte and sorbent.[10]- Increase the strength of the elution solvent.[10] - Increase the volume of the elution solvent.[12] - Modify the elution solvent to disrupt secondary interactions (e.g., add a small amount of acid or base).[12]
Poor Reproducibility - Inconsistent sample pre-treatment.[13] - Variable flow rates.[12] - Cartridge bed drying out.[12]- Standardize the sample preparation method.[13] - Use a vacuum manifold or positive pressure to control flow rates.[12] - Do not allow the sorbent to dry out before sample loading.[13]

Table 2: Common Solid-Phase Extraction Problems and Solutions.

Guide 2: Optimizing Liquid-Liquid Extraction (LLE) to Minimize Analyte Loss

Successful LLE depends on maximizing the partitioning of the analyte into the extraction solvent while minimizing its solubility in the sample matrix.

Key Parameters for LLE Optimization

  • Solvent Selection: The choice of extraction solvent is critical and should be based on the analyte's physicochemical properties, particularly its LogP(D) value.[14] Try to match the polarity of the analyte with the polarity of the extraction solvent.[14]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous sample is crucial to ensure the analyte is in its neutral, more hydrophobic form, which will preferentially partition into the organic phase.[14][15] For acidic analytes, the pH should be adjusted to at least 2 units below the pKa, and for basic analytes, at least 2 units above the pKa.[15]

  • "Salting Out": Adding a high concentration of a salt (e.g., sodium sulfate) to the aqueous sample can decrease the solubility of the analyte in the aqueous phase, driving more of it into the organic phase and improving recovery.[14][16]

  • Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery.[15] To prevent or break up emulsions, consider centrifugation, adding a small amount of a different organic solvent, or using gentle mixing instead of vigorous shaking.

LLE Optimization Workflow

Caption: Workflow for optimizing Liquid-Liquid Extraction.

Guide 3: Preventing Analyte and Internal Standard Degradation

Degradation can be a significant source of analyte loss, and it is crucial to take steps to minimize it throughout the entire analytical process.

Strategies to Prevent Degradation

FactorPrevention Strategy
Temperature Process and store samples at low temperatures (e.g., on ice, at -20°C, or -80°C).[3][5]
pH Maintain samples and solutions in a pH range where the analyte is stable.[3]
Light Use amber vials or protect samples from light to prevent photodegradation.[3]
Enzymatic Activity Work quickly, keep samples cold, and consider using protease inhibitors or collecting samples in tubes containing EDTA.[3][5][17]
Oxidation Degas solvents and consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent.[3][4]
Freeze-Thaw Cycles Aliquot samples into single-use vials to avoid repeated freezing and thawing.[3]

Table 3: Strategies to Minimize Analyte and Internal Standard Degradation.

Quantitative Data Summary

Analyte Recovery with Different Extraction Methods

Extraction MethodAnalyte TypeMatrixAverage Recovery (%)Reference
Protein PrecipitationSmall MoleculePlasma85-105[18]
Liquid-Liquid ExtractionAntipsychoticsBlood70-95[19]
Solid-Phase ExtractionVariousPlasma80-110[20]
Magnetic Solid-Phase ExtractionDiazepamAquatic Products89.3-119.7[21]

Table 4: Comparison of Analyte Recovery Rates for Different Extraction Methods.

Note: Recovery rates are highly dependent on the specific analyte, matrix, and experimental conditions. The values in this table are illustrative examples.

References

Technical Support Center: Overcoming Poor Reproducibility in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming poor reproducibility in photochemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in photochemical reactions?

Poor reproducibility in photochemical reactions often stems from a few key factors that can be meticulously controlled.[1][2] Variations in the light source, such as spectral output and intensity, can significantly impact reaction outcomes. Temperature fluctuations, even minor ones, can alter reaction kinetics and product distribution.[3] The purity of solvents and reagents is critical, as impurities can act as quenchers or participate in side reactions.[4] Inconsistent reactor setup, including the distance from the light source and vessel geometry, affects the amount of light reaching the reaction mixture.[5] Finally, inadequate mixing can lead to concentration and temperature gradients within the reaction vessel, causing inconsistent results.

Q2: My reaction yield is consistently low. What should I check first?

When facing low reaction yields, a systematic troubleshooting approach is recommended.[6] First, verify the purity of your starting materials, solvents, and any catalysts or reagents, as impurities can inhibit the reaction.[6] Next, ensure your light source is emitting at the correct wavelength and intensity for your specific reaction. You should also confirm that the reaction time is sufficient for the conversion of the starting material.[7] It is also crucial to check for and eliminate any light leaks in your reactor setup. Finally, analyze your crude reaction mixture using techniques like NMR, LC-MS, or GC-MS to identify if the starting material is unreacted or if side products are being formed.[6]

Q3: I am observing unexpected side products in my reaction. What could be the cause?

The formation of unexpected side products in photochemical reactions can often be attributed to several factors. The wavelength of the light source is a critical parameter; using a broad-spectrum lamp when a specific wavelength is required can lead to the excitation of different species and alternative reaction pathways.[7] Over-irradiation, or exposing the reaction mixture to light for too long, can cause the desired product to undergo further photochemical reactions, leading to degradation or the formation of byproducts.[3] The presence of oxygen can also lead to unwanted side reactions, particularly in radical-based transformations. Therefore, ensuring your reaction is properly degassed and maintained under an inert atmosphere is crucial.[4] Impurities in the solvent or reagents can also participate in the reaction, leading to the formation of unexpected compounds.

Q4: How important is the design of the photoreactor for reproducibility?

The design of the photoreactor is paramount for achieving reproducible results in photochemical experiments.[5] A well-designed reactor ensures uniform and consistent irradiation of the reaction mixture.[8] Key features of a good photoreactor include a consistent and stable light source, effective temperature control, and a fixed geometry that ensures a constant path length for the light.[5] For reactions in solution, efficient stirring is necessary to ensure homogeneity. Commercial photoreactors are designed to provide these features, but even with homemade setups, careful attention to these details can significantly improve reproducibility.[5]

Q5: What is quantum yield, and why is it a critical parameter to measure?

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of a specific product formed divided by the number of photons absorbed by the reactant.[9][10][11] A quantum yield of 1 indicates that for every photon absorbed, one molecule of product is formed. Quantum yields greater than 1 are possible in chain reactions, where a single photochemical event initiates a series of subsequent thermal reactions.[9] Measuring the quantum yield is crucial as it provides a standardized metric to compare the efficiency of different photochemical reactions and to optimize reaction conditions.[12] It is an intrinsic property of a reaction under specific conditions and is independent of the reactor setup, making it a valuable tool for ensuring reproducibility.[13]

Troubleshooting Guides

Guide 1: Low or No Product Yield
Observation Potential Cause Recommended Solution
Significant amount of starting material remaining Incomplete reaction- Extend the reaction time.[6]- Increase the light intensity.[14][15]- Check the activity of the photocatalyst.[6]- Ensure the light source emits at the correct wavelength for absorption by the reactant or photocatalyst.
Presence of known side products Competing side reactions- Optimize reaction conditions such as temperature and concentration.[6]- Use a more selective light source or filters to narrow the wavelength range.[7]- Change the order of reagent addition.[6]
Presence of unexpected products Impure starting materials or solvent contamination- Verify the purity of all reagents and solvents using appropriate analytical techniques.[6]- Purify starting materials and distill solvents if necessary.
Little to no product, mostly baseline material on TLC/LC-MS Product decomposition- Lower the reaction temperature.[6]- Reduce the reaction time by monitoring the reaction progress closely.[6]- Use a milder workup procedure.[16]
Guide 2: Inconsistent Results Between Batches
Observation Potential Cause Recommended Solution
Varying reaction times to reach completion Inconsistent light intensity- Ensure the light source has stabilized before starting the reaction.- Use a power meter to measure and standardize the light output for each experiment.- Check for degradation of the light source over time.
Different product ratios in different runs Temperature fluctuations- Use a temperature-controlled reactor or a cooling system to maintain a constant reaction temperature.- Monitor the internal temperature of the reaction mixture.
Results differ when using new bottles of solvent or reagents Variation in solvent/reagent purity- Use high-purity, anhydrous solvents from a reliable supplier.[4]- If possible, use the same batch of solvents and reagents for a series of experiments.- Consider purifying solvents and reagents before use.
Discrepancies between small-scale and larger-scale reactions Inefficient light penetration at larger scales- Re-optimize reaction conditions, particularly light intensity and reaction time, when scaling up.[3]- Consider using a flow reactor for better light penetration and temperature control in larger-scale reactions.[17][18]

Data Presentation

Table 1: Effect of Temperature on Apparent Quantum Yield (AQY) of Hydrogen Peroxide Photochemical Production in Seawater

This table summarizes the temperature-dependent apparent quantum yields (AQYs) for the photochemical production of hydrogen peroxide in seawater, illustrating the significant impact of temperature on reaction efficiency.[17]

Temperature (°C)Average AQY (mol einstein⁻¹)
02.5 x 10⁻⁴
104.5 x 10⁻⁴
208.1 x 10⁻⁴
3014.6 x 10⁻⁴
3520.0 x 10⁻⁴
Table 2: Influence of Light Intensity on Photochemical Reaction Rate

The rate of a photochemical reaction is often dependent on the light intensity. This relationship can be complex, but for many reactions, the rate increases with light intensity up to a certain point, after which it may become independent of the photon flux.[14][15]

Light Intensity (W·m⁻²) Relative Reaction Rate Constant (k) Photon Flux Regime
Low (< 200)Linearly increasing with intensity (β ≈ 1)Photon-limited
ModerateNon-linear increase with intensity (0 < β < 1)Transition
HighIndependent of intensity (β ≈ 0)Mass-transfer or kinetically limited

Note: The specific values for light intensity and the transition points are highly dependent on the specific reaction and experimental setup.[14][15]

Experimental Protocols

Protocol 1: General Procedure for a Photoredox Catalyzed C-O Coupling Reaction

This protocol provides a general procedure for a nickel/iridium-catalyzed C-O coupling reaction, which can be adapted for scaling up.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Alcohol (e.g., 1-hexanol)

  • Organic base (e.g., 1,1,3,3-Tetramethylguanidine - TMG)

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆

  • Nickel catalyst: NiCl₂-glyme

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Anhydrous solvent (e.g., acetonitrile)

  • Photoreactor equipped with a 410 nm LED light source and temperature control

Procedure:

  • In a clean, oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl bromide, nickel catalyst, ligand, and photocatalyst.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the anhydrous solvent, followed by the alcohol and the organic base via syringe.

  • Place the reaction vessel in the photoreactor, ensuring a consistent distance from the light source.

  • Begin stirring and irradiate the reaction mixture with the 410 nm LED light source.

  • Maintain a constant temperature throughout the reaction (e.g., 25 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, turn off the light source and cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Determination of Photochemical Quantum Yield using Online UV-Vis Spectroscopy

This protocol outlines a method for determining the quantum yield of a photochemical reaction using online UV-Vis spectroscopy, which offers a more streamlined approach compared to traditional actinometry.[13]

Materials and Equipment:

  • Photoreactive compound

  • Suitable solvent

  • UV-Vis spectrometer with a fiber-optic probe

  • LED light source with a known and stable output at the desired wavelength

  • Temperature-controlled cuvette holder with a magnetic stirrer

  • Calibrated spectrophotometer for measuring the LED photon flux

Procedure:

  • Measure the Photon Flux (I₀): Using the calibrated spectrophotometer, measure the photon flux of the LED light source at the specific wavelength and operating current that will be used for the experiment.

  • Prepare the Reaction Solution: Prepare a solution of the photoreactive compound in the chosen solvent at a concentration that gives an initial absorbance between 0.1 and 1 at the irradiation wavelength.

  • Set up the Experiment: Place the cuvette containing the reaction solution in the temperature-controlled holder within the UV-Vis spectrometer. Insert the magnetic stir bar and begin stirring.

  • Acquire Initial Absorbance: Record the initial UV-Vis spectrum of the solution before irradiation.

  • Initiate the Photoreaction: Turn on the LED light source to begin the photochemical reaction.

  • Monitor the Reaction: Continuously record the UV-Vis spectra of the reaction mixture at regular time intervals.

  • Data Analysis:

    • Plot the absorbance at a wavelength corresponding to the reactant or product as a function of time.

    • Determine the initial rate of the reaction (dA/dt) from the initial slope of this plot.

    • Calculate the quantum yield (Φ) using the following equation: Φ = (dA/dt) / (I₀ * (1 - 10⁻ᴬ) * ε * l) where:

      • dA/dt is the initial rate of change in absorbance

      • I₀ is the incident photon flux (in einsteins s⁻¹ cm⁻²)

      • A is the absorbance of the solution at the irradiation wavelength

      • ε is the molar absorptivity of the reactant at the analysis wavelength (in L mol⁻¹ cm⁻¹)

      • l is the path length of the cuvette (in cm)

Visualizations

Troubleshooting_Workflow start Poor Reproducibility Observed check_light Step 1: Verify Light Source - Wavelength - Intensity - Stability start->check_light check_temp Step 2: Control Temperature - Consistent cooling/heating - Internal temperature monitoring check_light->check_temp check_reagents Step 3: Assess Reagents & Solvents - Purity - Proper storage - Degassing check_temp->check_reagents check_setup Step 4: Standardize Reactor Setup - Fixed geometry - Consistent stirring - Light-tight enclosure check_reagents->check_setup analyze_reaction Step 5: Analyze Reaction - Monitor kinetics - Identify byproducts check_setup->analyze_reaction resolve Reproducibility Improved analyze_reaction->resolve

Caption: A logical workflow for troubleshooting poor reproducibility in photochemical reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents & Solvents setup_reactor Assemble & Standardize Photoreactor load_reagents Load Reagents & Degas setup_reactor->load_reagents irradiate Irradiate with Controlled Light & Temp load_reagents->irradiate monitor Monitor Reaction Progress irradiate->monitor workup Reaction Workup monitor->workup purify Purify Product workup->purify characterize Characterize Product & Calculate Yield purify->characterize

Caption: A standardized experimental workflow for conducting reproducible photochemical reactions.

Signaling_Pathway Photon Photon (hν) Reactant_GS Reactant (Ground State) Photon->Reactant_GS Absorption Reactant_ES Reactant* (Excited State) Reactant_GS->Reactant_ES Product Product Reactant_ES->Product Desired Reaction Side_Product Side Product Reactant_ES->Side_Product Side Reaction Deactivation Non-radiative Decay Reactant_ES->Deactivation Energy Loss Deactivation->Reactant_GS

Caption: Key pathways in a photochemical reaction, including desired and competing processes.

References

Technical Support Center: Phenylhexyl Column Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for optimizing isomer separations using phenylhexyl columns. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a phenylhexyl column for isomer separation?

Phenylhexyl columns are highly effective for separating aromatic compounds and their positional isomers.[1] The stationary phase consists of phenyl groups attached to the silica (B1680970) surface via a hexyl linker.[1] This unique chemistry facilitates multiple interaction mechanisms, including hydrophobic interactions and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[1][2] These π-π interactions provide a different selectivity compared to standard C18 columns, often enabling the resolution of isomers that co-elute on more traditional reversed-phase columns.[1][2][3]

Q2: How does flow rate fundamentally impact the separation of isomers?

Flow rate is a critical parameter that directly influences resolution, peak shape, and analysis time.[4]

  • Resolution: Generally, lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can lead to better separation and narrower peaks, thus improving resolution.[4][5] Conversely, increasing the flow rate can cause peaks to widen and decrease resolution.[4]

  • Analysis Time: A higher flow rate will shorten the overall run time, while a lower flow rate will extend it.[4]

  • System Pressure: System backpressure is directly proportional to the flow rate. Doubling the flow rate will approximately double the pressure.[5]

The goal is to find an optimal flow rate that provides the necessary resolution in the shortest reasonable time without exceeding the pressure limits of the HPLC system or the column.[4]

Q3: What is a good starting flow rate for method development on a typical 4.6 mm ID phenylhexyl column?

For a standard 4.6 mm internal diameter (ID) column, a common starting flow rate is around 1.0 mL/min.[6] From this starting point, the flow rate can be adjusted to optimize the separation. For columns with smaller particle sizes (e.g., sub-2 µm), the optimal flow rate might be higher.[4][6] Always consult the column's certificate of analysis or care guide for recommended operating ranges.[7]

Q4: My isomer peaks are broad. Could the flow rate be the cause?

Yes, an excessively high flow rate can lead to peak broadening and a decrease in resolution because it reduces the time available for analytes to interact with the stationary phase.[6] However, other factors can also cause broad peaks, including:

  • Column Overloading: Injecting too much sample can saturate the column, leading to broad or fronting peaks.[8][9]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[10]

  • Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Q5: I'm not achieving baseline resolution between my critical isomer pair. Should I increase or decrease the flow rate?

In most cases, to improve the resolution of a closely eluting pair of isomers, you should decrease the flow rate .[4] This allows for more interaction time with the phenylhexyl stationary phase, enhancing the separation. However, this will also increase the analysis time. If decreasing the flow rate does not provide adequate resolution, you may need to optimize other method parameters such as mobile phase composition (e.g., switching between acetonitrile (B52724) and methanol), pH, or temperature.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing flow rate for isomer separation on a phenylhexyl column.

Problem Potential Causes Related to Flow Rate Recommended Solutions Other Potential Causes & Solutions
Poor Resolution / Co-elution of Isomers Flow rate is too high, reducing interaction time with the stationary phase.Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.[4]Mobile Phase: Alter the organic modifier (acetonitrile vs. methanol) as this can significantly change selectivity on phenyl phases.[7] Adjust pH for ionizable compounds.[11] Column: Ensure you are using the correct column. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is often better for isomers than a standard C18.[2][12] Temperature: Lowering the column temperature can sometimes improve resolution, but it will increase backpressure.[4]
Poor Peak Shape (Tailing) While less common, very low flow rates can sometimes increase diffusion, leading to broader peaks.[5]Ensure the flow rate is within the column's optimal range.Secondary Interactions: Basic compounds may tail due to interaction with acidic silanol (B1196071) groups on the silica surface. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase or use a buffer.[11] Column Contamination: A dirty column inlet frit can distort peak shape.[13] Try backflushing the column (for particles >2 µm).[7]
Poor Peak Shape (Fronting) Not typically caused by flow rate.N/ASample Overload: The mass of the injected sample is too high for the column's capacity.[13] Reduce the injection volume or dilute the sample.[8] Column Collapse: A sudden physical change in the column packing bed, often from extreme pH or temperature, can cause fronting.[13] Replace the column.
High System Backpressure Flow rate is too high for the column dimensions, particle size, and mobile phase viscosity.Reduce the flow rate. This is the most direct way to lower pressure.[5]Blockage: A plugged column inlet frit or guard column is a common cause.[14] Replace the guard column or backflush the analytical column. Mobile Phase: High viscosity mobile phases (e.g., methanol/water mixtures at certain ratios) will generate higher pressure.[7] Ensure buffers are fully dissolved to prevent precipitation.[14]
Shifting Retention Times Inconsistent pump performance leading to fluctuating flow rates.Check the pump for leaks and perform routine maintenance.[14] Measure the flow rate manually with a graduated cylinder and stopwatch to verify pump performance.[15]Temperature Fluctuations: Unstable column temperature can cause retention times to drift.[15] Ensure the column oven is functioning correctly. Mobile Phase Preparation: Inaccurately prepared mobile phases or buffer degradation can cause shifts. Prepare fresh mobile phase daily.[14] Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections, which can take 10-20 column volumes or more.[14]

Experimental Protocols

Methodology for Flow Rate Optimization

This protocol outlines a systematic approach to optimize the flow rate for the separation of a critical isomer pair on a phenylhexyl column.

  • Objective: To determine the optimal flow rate that achieves baseline resolution (Resolution > 1.5) for a critical isomer pair while minimizing analysis time.

  • Instrumentation & Materials:

    • HPLC system with a pump, autosampler, column thermostat, and UV detector.

    • Phenylhexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[12]

    • Mobile Phase: Pre-mixed and degassed (e.g., 50:50 Acetonitrile:Water).

    • Sample: A solution containing the isomers of interest, dissolved in the mobile phase.

  • Initial Setup:

    • Install the phenylhexyl column and equilibrate the system with the mobile phase at a starting flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature (e.g., 30 °C).

    • Set the detector wavelength to the absorbance maximum of the isomers.

  • Procedure:

    • Step 1 (Initial Injection): Inject the sample at the starting flow rate of 1.0 mL/min. Record the retention times, peak widths, and resolution of the isomer pair. Note the system backpressure.

    • Step 2 (Decrease Flow Rate): Decrease the flow rate to 0.8 mL/min. Allow the system to re-equilibrate until the pressure is stable.

    • Step 3 (Inject at Lower Flow Rate): Inject the sample again. Record the same chromatographic parameters as in Step 1.

    • Step 4 (Further Decrease): If resolution is still not optimal, decrease the flow rate further to 0.6 mL/min, re-equilibrate, and inject the sample, recording all parameters.

    • Step 5 (Increase Flow Rate - Optional): If the initial separation at 1.0 mL/min was excellent and you wish to shorten the run time, you can test higher flow rates (e.g., 1.2 mL/min, 1.5 mL/min), ensuring you do not exceed the column's maximum pressure limit.

  • Data Analysis:

    • Compile the results into a table to compare resolution, retention time, and backpressure at each flow rate.

    • Select the flow rate that provides the best balance of resolution and analysis time for your specific application.

Visualizations

FlowRate_Optimization_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution & Evaluation cluster_final 3. Finalization prep_system Equilibrate System (Phenylhexyl Column, 1.0 mL/min) inject1 Inject Sample @ 1.0 mL/min prep_system->inject1 eval1 Resolution > 1.5? inject1->eval1 dec_flow Decrease Flow Rate (e.g., to 0.8 mL/min) eval1->dec_flow No optimize_time Optional: Increase Flow to Reduce Time eval1->optimize_time Yes inject2 Inject Sample @ 0.8 mL/min dec_flow->inject2 eval2 Resolution Improved? inject2->eval2 eval2->dec_flow No, decrease further final_method Final Method Selected eval2->final_method Yes optimize_time->final_method

Caption: A workflow for systematic flow rate optimization.

Troubleshooting_Tree start Problem Observed: Poor Isomer Separation q1 Are all peaks broad or distorted? start->q1 q2 Is resolution poor but peaks are sharp? q1->q2 No q3 Is backpressure high? q1->q3 Yes sol4 Check for Sample Overload & Extra-Column Effects q1->sol4 No, only some peaks sol2 Decrease Flow Rate q2->sol2 sol1 Check for System Blockage (Frit, Guard Column) q3->sol1 Yes sol5 Verify Pump Flow Rate q3->sol5 No final Problem Resolved sol1->final sol3 Optimize Mobile Phase (Solvent Type, pH) sol2->sol3 If no improvement sol3->final sol4->final sol5->final

Caption: A decision tree for troubleshooting separation issues.

References

Technical Support Center: Internal Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting and using internal standards (IS) for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it used in HPLC?

An internal standard (IS) is a compound of known concentration that is added to all samples, standards, and blanks before analysis. Its purpose is to improve the precision and accuracy of quantitative analysis.[1][2][3] The IS helps to correct for variations that can occur during sample preparation, injection, and due to instrument fluctuations.[1][3][4][5] Quantification is based on the ratio of the analyte's response (peak area or height) to the internal standard's response, rather than relying on the absolute response of the analyte alone.[4][6] This method is particularly valuable for complex sample matrices or when sample preparation involves multiple steps where volumetric losses are possible.[1][2][6][7]

Q2: What are the ideal characteristics of an internal standard?

Choosing a suitable internal standard is critical for the success of the analysis.[8] The ideal internal standard should possess the following characteristics:

  • Chemical Similarity : It should be structurally and chemically similar to the analyte(s) of interest to ensure it behaves similarly during sample preparation and chromatographic separation.[4][7][8][9] This includes having similar functional groups and polarity.[7][9]

  • Resolution : It must be well-resolved from the analyte and all other components in the sample matrix, meaning its peak should not overlap with any other peaks.[1][4][9]

  • Purity and Stability : The internal standard must be highly pure, commercially available, and chemically stable throughout the entire analytical process, from sample preparation to detection.[4][9]

  • Non-Endogenous : It must not be naturally present in the original sample.[4][7][8]

  • Elution Time : It should elute close to the analyte(s) of interest, but with baseline separation.[4][9] A retention time difference of less than 15% is often suggested.[9]

  • Detector Response : The IS should produce a similar response to the detector as the analyte, and its concentration should yield a peak area comparable to that of the analyte.[3][7]

  • Non-reactive : It should not react with the analyte or any components of the sample matrix.[9]

Q3: When is it necessary to use an internal standard?

While modern HPLC autosamplers have excellent reproducibility, making external standardization reliable for many assays, an internal standard is highly beneficial in several scenarios:[5][7][10]

  • Complex Sample Preparation : When the sample preparation involves multiple steps like extraction, derivatization, or concentration, where volumetric losses are likely.[1][6][7] The IS can compensate for these variations.[4][6]

  • Variable Matrix Effects : In analyses where the sample matrix can suppress or enhance the analyte's signal, particularly in LC-MS.[8] An ideal IS is affected by the matrix in the same way as the analyte.

  • Inconsistent Injection Volumes : To correct for variations in the volume of sample injected into the HPLC system.[4]

  • Instrument Fluctuation : To compensate for minor fluctuations in flow rate, mobile phase composition, or detector sensitivity during an analytical run.[4][11]

Q4: What is the difference between an internal and external standard?

The primary difference lies in how the calibration curve is prepared and how the unknown sample concentration is calculated.

  • External Standard (ES) : A series of solutions containing known concentrations of the analyte are prepared and analyzed. A calibration curve is generated by plotting the absolute response (e.g., peak area) versus the analyte concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from this curve.[12]

  • Internal Standard (IS) : A constant, known amount of a different compound (the IS) is added to every standard and every unknown sample. The calibration curve is generated by plotting the ratio of the analyte's response to the IS's response against the ratio of the analyte's concentration to the IS's concentration.[6][12] This ratiometric approach corrects for variations that affect both the analyte and the IS equally.[1][3]

Selection Guide & Experimental Protocols

How to Choose an Internal Standard: A Step-by-Step Guide

The process of selecting an appropriate internal standard can be visualized as a decision-making workflow.

G A 1. Define Analyte Properties (Structure, Polarity, Functional Groups) B 2. Search for Potential IS Candidates (e.g., structural analogs, deuterated compounds) A->B C 3. Screen for Critical Criteria B->C D Is it commercially available and of high purity? C->D E Is it absent from the sample matrix? D->E Yes L Reject Candidate Return to Step 2 D->L No F Is it stable under analytical conditions? E->F Yes E->L No G 4. Perform Initial Chromatographic Test F->G Yes F->L No H Does it elute near the analyte with baseline resolution? G->H I Does it show a good peak shape and detector response? H->I Yes H->L No J 5. Validate the IS I->J Yes I->L No K Selected Internal Standard J->K

Caption: Workflow for selecting an HPLC internal standard.

  • For LC-MS analysis , the ideal choice is often a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) analog of the analyte.[8] These compounds co-elute with the analyte but are distinguishable by the mass spectrometer, making them the perfect mimics.[8]

  • For UV or other non-MS detectors , a structural analog that is not present in the sample is a common choice.[8] For example, when analyzing phenolic compounds, other phenols with different retention times can serve as suitable internal standards.[13]

Table 1: Examples of Internal Standards for Reversed-Phase HPLC
Analyte ClassExample AnalytePotential Internal StandardKey Properties to Match
Pharmaceuticals TheophyllineEtofyllineSimilar xanthine (B1682287) core structure, UV chromophore
Phenolic Compounds Chlorobenzene4-BromofluorobenzeneSimilar aromatic structure, different halogen for resolution
Fatty Acids EugenolHexadecaneNon-polar nature, late elution in reversed-phase
Triazine Herbicides AtrazineAtrazine-d5 (for LC-MS)Identical chemical behavior, mass difference for detection

Note: This table provides examples; the optimal IS must be determined experimentally for each specific method and matrix.

Experimental Protocol: Preparation and Use of an Internal Standard

This protocol outlines the steps for incorporating an internal standard into a quantitative HPLC analysis.

G cluster_prep Preparation cluster_sample Sample & Standard Spiking cluster_analysis Analysis & Calculation A 1. Prepare IS Stock Solution (e.g., 1000 µg/mL in a suitable solvent) B 2. Prepare IS Spiking Solution (Dilute stock to a working concentration, e.g., 10 µg/mL) A->B D 4. Spike Standards (Add a fixed volume of IS Spiking Solution to each calibration standard) B->D E 5. Spike Samples & QCs (Add the same fixed volume of IS Spiking Solution to each unknown sample and QC) B->E C 3. Prepare Analyte Calibration Standards (Series of known analyte concentrations) C->D F 6. Analyze by HPLC (Inject all spiked standards and samples) D->F E->F G 7. Generate Calibration Curve (Plot Area_Analyte / Area_IS vs. Conc_Analyte / Conc_IS) F->G H 8. Quantify Unknowns (Calculate Area_Analyte / Area_IS for samples and determine concentration from curve) G->H

Caption: Workflow for using an internal standard in HPLC.

Detailed Steps:

  • Prepare a Stock Solution of the IS: Accurately weigh a known amount of the pure internal standard and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare a Spiking Solution: Dilute the stock solution to a working concentration that, when added to your samples and standards, will result in a peak area similar to that of your analyte at a key concentration point (e.g., the mid-point of your calibration curve).[1][3]

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte.

  • Spike All Solutions: Add a precise and constant volume of the IS spiking solution to every calibration standard, quality control (QC) sample, and unknown sample.[1][8] It is crucial that the concentration of the IS is identical in all final solutions.[1]

  • Analyze: Inject the prepared solutions into the HPLC system.

  • Process Data: For each chromatogram, determine the peak areas for both the analyte and the internal standard.

  • Construct Calibration Curve: Calculate the ratio of the analyte peak area to the IS peak area (Area Ratio) and the ratio of the analyte concentration to the IS concentration (Concentration Ratio). Plot the Area Ratio (y-axis) against the Concentration Ratio (x-axis) and perform a linear regression.[6]

  • Determine Unknown Concentrations: For each unknown sample, calculate its Area Ratio and use the regression equation from the calibration curve to determine its Concentration Ratio. From this, the concentration of the analyte can be calculated.[6]

Troubleshooting Guide

Q5: My internal standard peak area is inconsistent across injections. What should I do?

Inconsistent IS peak areas can indicate several problems:

  • Inaccurate Pipetting : The most common cause is inconsistent addition of the IS solution to the samples.[14] Review your pipetting technique and ensure your pipettes are calibrated. Adding the IS early in the sample preparation process can sometimes introduce variability if there are many dilution steps.[14]

  • IS Instability : The internal standard may be degrading in the sample matrix or upon exposure to light or temperature. Check the stability of the IS under your specific storage and analytical conditions.

  • Injector Problems : While the IS is meant to correct for injector variability, severe issues with the autosampler (e.g., leaks, air bubbles) can lead to large, non-systematic variations.[15]

  • IS Adsorption : The internal standard might be adsorbing to sample containers or tubing.

Q6: The internal standard is co-eluting (overlapping) with my analyte or another peak. How can I fix this?

Co-elution prevents accurate integration and quantification. To resolve this:

  • Modify Chromatographic Conditions : Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the gradient slope, or alter the column temperature to improve separation.

  • Change the Column : If modifying the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl) to alter selectivity.

  • Select a Different IS : If chromatographic adjustments fail, you must choose a different internal standard with a more suitable retention time.[4]

Q7: I see multiple peaks for my pure internal standard. What is the cause?
  • Impurity : The internal standard itself may not be pure and could contain related impurities.[16] Always verify the purity of your IS.

  • Degradation : The IS could be degrading into other compounds under the analytical conditions (e.g., in an acidic or basic mobile phase).[16]

  • Poor Chromatography : Issues like column overloading can cause peak splitting.[16] Try injecting a lower concentration of the IS. It could also indicate that the chromatographic method is not yet optimized for that compound.[16]

Q8: My sample concentration is above the highest calibration standard ("over-curve"). How do I handle this with an internal standard method?

Simply diluting the final prepared sample twofold will not work as it dilutes both the analyte and the IS, leaving their ratio unchanged.[17] You must modify the sample preparation:

  • Dilute Before Adding IS : Dilute the original, unspiked sample with a blank matrix first, and then add the internal standard to the diluted sample.[17]

  • Increase IS Concentration : Alternatively, add a higher concentration of the internal standard to the undiluted sample to bring the analyte-to-IS ratio back into the calibration range.[17]

References

Technical Support Center: Preventing Bias from Incomplete Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing challenges related to incomplete derivatization in analytical chemistry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent bias in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it necessary?

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for analysis.[1][2] This process is often essential for compounds that have low volatility, poor thermal stability, or lack a feature for sensitive detection.[3] Key benefits of derivatization include:

  • Increased Volatility and Thermal Stability: Crucial for gas chromatography (GC) analysis, allowing polar compounds to be analyzed without degradation.[4][5]

  • Improved Chromatographic Performance: Leads to better peak shape, enhanced resolution, and reduced tailing.[4]

  • Enhanced Detector Response: The derivatized analyte may produce a stronger signal in the detector.[4]

  • Improved Analyte Separation: Pre-column derivatization can be beneficial for separating compounds that are otherwise difficult to resolve.[6]

Q2: What are the common causes of incomplete derivatization?

Incomplete derivatization is a frequent issue that can lead to inaccurate quantification.[4] The most common causes include:

  • Presence of Water: Moisture can hydrolyze and consume the derivatizing reagent, preventing it from reacting with the analyte.[4][7]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to slow or incomplete reactions.[4][7][8]

  • Reagent-Related Issues: Degradation of the derivatization reagent or an insufficient amount relative to the analyte can hinder the reaction.[7][9]

  • Sample Matrix Interferences: Other components in the sample can compete for the derivatizing agent or inhibit the reaction.[7][8]

  • Improper Mixing: Failing to promptly and thoroughly mix the sample and reagent can lead to inadequate derivatization.[9]

Q3: How does incomplete derivatization introduce bias into results?

Incomplete derivatization can introduce significant bias in several ways:

  • Underestimation of Analyte Concentration: If not all of the analyte is converted to its derivative, the measured signal will be lower than the true value, leading to inaccurate quantification.

  • Poor Reproducibility: Variability in the extent of derivatization between samples will result in poor precision and unreliable data.

  • Multiple Peaks for a Single Analyte: The presence of both the derivatized and underivatized analyte can lead to multiple peaks in the chromatogram, complicating data analysis.[8][10]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during derivatization.

Issue 1: Low or No Derivatization Product Detected

Possible Causes and Solutions:

Potential Cause Recommended Action
Presence of Water (Reagent Hydrolysis) Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample completely before adding the derivatization reagent (e.g., by lyophilization or under a stream of dry nitrogen).[7]
Incorrect Reaction pH For amine derivatization, ensure basic conditions (pH 8-10) to deprotonate the amine, making it a stronger nucleophile. Use appropriate buffers like sodium carbonate/bicarbonate or add a base like triethylamine.[7][8]
Suboptimal Reaction Temperature or Time Optimize the reaction temperature and time. Some analytes may require heating (e.g., 60-70°C) for a specific duration (e.g., 15-60 minutes). Monitor reaction progress by analyzing aliquots at different time points.[7][8]
Degraded Derivatization Reagent Use a fresh vial of the derivatization reagent. Reagents can degrade over time, especially if not stored under anhydrous conditions.[7][9]
Insufficient Amount of Derivatizing Reagent Increase the molar excess of the derivatizing reagent relative to the analyte. A 2 to 10-fold molar excess is a common starting point.[7][8]
Interfering Substances in the Sample Matrix Clean up the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization to remove interfering compounds.[7][8]
Logical Troubleshooting Workflow for Incomplete Derivatization

If you are experiencing incomplete derivatization, follow this logical workflow to identify and resolve the issue.

A Incomplete Derivatization Observed B Verify Reagent Quality and Concentration A->B C Review Reaction Conditions (pH, Temp, Time) A->C D Investigate Sample Matrix Effects A->D E Reagents OK B->E Pass F Reagents Degraded or Incorrect Conc. B->F Fail G Conditions OK C->G Pass H Conditions Not Optimal C->H Fail I No Matrix Effects D->I Pass J Matrix Effects Present D->J Fail N Re-run Derivatization and Analyze E->N K Use Fresh Reagent / Adjust Concentration F->K G->N L Optimize Reaction Conditions H->L I->N M Implement Sample Cleanup (SPE/LLE) J->M K->N L->N M->N

Caption: A logical workflow for troubleshooting incomplete derivatization.

Experimental Protocols

Standard Protocol for Silylation Derivatization using BSTFA with TMCS

This protocol is a general guideline for the derivatization of compounds with active hydrogens (e.g., alcohols, phenols, carboxylic acids, amines) for GC-MS analysis.[11][12]

Reagents and Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate (B1210297)

  • Analyte solution or dried sample extract

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water will react with the silylating reagent.[7]

  • Reagent Preparation: Prepare the derivatization reagent mixture of BSTFA + 1% TMCS, pyridine, and ethyl acetate in a 2:1:1 (v/v/v) ratio.[11]

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of the prepared derivatization reagent.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes.[11]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Optimization of Derivatization Reaction Parameters

To ensure complete derivatization, a systematic optimization of reaction parameters may be necessary. The following table summarizes key parameters and their potential impact.

Parameter Starting Point Optimization Strategy Potential Impact of Non-Optimized Conditions
Reagent Concentration 5-10 fold molar excess to the analyte.[8]For complex matrices, a higher excess may be needed. However, a very large excess can lead to chromatographic issues.[8]Incomplete reaction; interference from excess reagent.
pH Basic conditions (pH 8-10) for amines.[8]Optimize using a buffer, for example, sodium tetraborate. The optimal pH can be analyte-dependent.[8]Incomplete reaction due to insufficient deprotonation of the analyte.
Reaction Time 20-30 minutes at the specified temperature.[8][11]Analyze the reaction mixture at different time points (e.g., 10, 20, 30, 60 minutes) to determine the time required to reach maximum product formation.[8]Incomplete reaction if time is too short.
Temperature Room temperature or slightly elevated (e.g., 60°C).[8][11]For sterically hindered or less reactive analytes, a higher temperature (e.g., 40-75°C) may increase the reaction rate. Monitor for potential degradation.[8]Slow or incomplete reaction at low temperatures; analyte degradation at high temperatures.[4]
Solvent Aprotic solvents like acetonitrile (B52724) or acetone.[8]Ensure the analyte is soluble in the final reaction mixture. High water content can lead to hydrolysis of the reagent.[8]Poor solubility can lead to an incomplete reaction.
Workflow for Optimizing a Derivatization Protocol

The following diagram illustrates a systematic approach to optimizing a derivatization protocol for a new analyte or sample matrix.

A Define Analyte and Matrix B Select Appropriate Derivatizing Reagent A->B C Initial Parameter Selection (Based on Literature/Defaults) B->C D Perform Derivatization Experiment C->D E Analyze Results (e.g., GC-MS, LC-MS) D->E F Is Derivatization Complete and Reproducible? E->F G Systematically Vary One Parameter (e.g., Temperature, Time, Reagent Conc.) F->G No H Final Optimized Protocol F->H Yes G->D

Caption: A workflow for the systematic optimization of a derivatization protocol.

References

Resolving co-elution issues with phenyl bonded phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered when using phenyl bonded stationary phases in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] Signs of co-elution can range from subtle peak asymmetry, such as shoulders on a peak, to a single, broader-than-expected peak. In some cases, two compounds can be completely masked under what appears to be a single, symmetrical peak.[1]

To confirm co-elution, especially when it is not visually apparent, a diode array detector (DAD) or a mass spectrometer (MS) can be invaluable.[2][3] With a DAD, you can perform peak purity analysis by comparing the UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[2][3] Similarly, with MS detection, differing mass spectra across the peak suggest co-elution.[2]

Q2: Why do I see co-elution on a phenyl column when the compounds are resolved on a C18 column?

A2: Phenyl columns offer a different selectivity compared to traditional C18 columns.[4] While C18 columns primarily separate compounds based on hydrophobicity, phenyl columns introduce additional separation mechanisms, most notably π-π interactions.[4][5] These interactions are particularly effective for separating aromatic and polar compounds.[4][6] If your co-eluting compounds have similar hydrophobicity but differ in their aromaticity or electron density, a phenyl column can provide better resolution. Conversely, if the primary difference between your compounds is hydrophobicity and they have similar aromatic character, a C18 column might offer better separation. The unique selectivity of phenyl phases can sometimes lead to changes in elution order or the merging of peaks that were resolved on a C18 phase.[7]

Q3: Can the choice of organic modifier in the mobile phase affect co-elution on a phenyl column?

A3: Absolutely. The choice of organic modifier is a powerful tool for manipulating selectivity on a phenyl column. Acetonitrile (B52724) and methanol (B129727), the two most common organic modifiers in reversed-phase HPLC, interact differently with the phenyl stationary phase. Methanol tends to enhance π-π interactions between the analyte and the phenyl ligand, which can increase the retention and alter the selectivity for aromatic compounds.[6][8] Acetonitrile, with its own π-electrons in the nitrile bond, can compete with the analyte for these interactions, potentially suppressing the unique π-π selectivity of the phenyl phase.[6][8] Therefore, switching between acetonitrile and methanol, or using a mixture of the two, can be a very effective strategy to resolve co-eluting peaks.[6]

Q4: Are all phenyl columns the same?

A4: No, there are several types of phenyl columns, and they can exhibit unique selectivities.[7] Variations in the length of the alkyl linker (e.g., phenyl-hexyl vs. phenyl-ethyl), the presence or absence of endcapping, and modifications to the phenyl ring itself (e.g., pentafluorophenyl) all contribute to differences in retention and selectivity.[7][9] For instance, a phenyl-hexyl phase may offer different selectivity compared to a phenyl-ethyl phase due to differences in hydrophobicity and steric effects.[7] Pentafluorophenyl (PFP) phases can provide unique dipole-dipole and hydrogen bonding interactions in addition to π-π interactions.[5][6]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-elution

If you are experiencing co-elution with a phenyl bonded phase, follow this systematic troubleshooting workflow. It is crucial to change only one parameter at a time to accurately assess its impact on the separation.

Step 1: Confirm Co-elution and Assess Peak Shape

  • Action: Visually inspect the chromatogram for peak shoulders, tailing, or fronting.[1][2]

  • Action: If available, use a DAD or MS detector to perform peak purity analysis.[2][3]

Step 2: Optimize Mobile Phase Conditions

  • Action: Change the Organic Modifier. If you are using acetonitrile, switch to methanol, and vice versa. You can also test different ratios of acetonitrile and methanol.[6][10]

  • Action: Adjust the Mobile Phase Strength. If the peaks are eluting too early (low retention factor, k'), decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve resolution.[2][11]

  • Action: Modify the Mobile Phase pH. For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly alter retention and selectivity. A typical pH range for many silica-based phenyl columns is 2 to 8.[4][8]

Step 3: Adjust Temperature and Flow Rate

  • Action: Change the Column Temperature. Temperature can influence selectivity. Try adjusting the column temperature within a range of 25-45°C. Lower temperatures often lead to better resolution but longer analysis times.[12]

  • Action: Modify the Flow Rate. Lowering the flow rate can sometimes improve peak resolution, but it will also increase the run time.[12]

Step 4: Consider an Alternative Stationary Phase

  • Action: If the above steps do not resolve the co-elution, consider switching to a column with a different selectivity.[11] This could be a different type of phenyl column (e.g., a pentafluorophenyl column) or a completely different stationary phase like a C18 or a polar-embedded phase.[9][13]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Co-elution Observed check_purity Confirm with DAD/MS Peak Purity start->check_purity change_organic Change Organic Modifier (Acetonitrile <=> Methanol) check_purity->change_organic No adjust_strength Adjust Mobile Phase Strength change_organic->adjust_strength Still Co-eluting resolved Resolution Achieved change_organic->resolved Yes adjust_ph Adjust Mobile Phase pH adjust_strength->adjust_ph Still Co-eluting adjust_strength->resolved Yes adjust_temp Adjust Column Temperature adjust_ph->adjust_temp Still Co-eluting adjust_ph->resolved Yes adjust_flow Adjust Flow Rate adjust_temp->adjust_flow Still Co-eluting adjust_temp->resolved Yes change_column Switch to a Different Stationary Phase adjust_flow->change_column Still Co-eluting adjust_flow->resolved Yes change_column->resolved Yes

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental Protocols

Protocol 1: Evaluating the Effect of Organic Modifier

This protocol details the steps to systematically evaluate the impact of acetonitrile versus methanol on the separation of co-eluting peaks.

  • Initial Conditions:

    • Column: Your current phenyl column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Your current gradient method.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: UV at an appropriate wavelength.

  • Procedure:

    • Equilibrate the column with your initial mobile phase conditions for at least 10 column volumes.

    • Inject your sample and record the chromatogram.

    • Replace Mobile Phase B (Acetonitrile) with Methanol.

    • Thoroughly flush the HPLC system and column with the new mobile phase.

    • Equilibrate the column with the methanol-containing mobile phase for at least 15 column volumes.

    • Inject your sample again and record the chromatogram.

    • Compare the chromatograms obtained with acetonitrile and methanol. Look for changes in elution order and resolution of the target peaks.

  • Data Analysis:

    • Calculate the resolution (Rs) between the critical peak pair for both conditions. A resolution value greater than 1.5 is generally considered baseline separation.[10]

Protocol 2: Mobile Phase pH Adjustment

This protocol outlines how to assess the effect of mobile phase pH on the separation of ionizable compounds.

  • Initial Conditions:

    • Column: Your current phenyl column.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile or Methanol (based on Protocol 1).

    • Gradient: Your optimized gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: UV at an appropriate wavelength.

  • Procedure:

    • Prepare a new Mobile Phase A with a different pH. For example, use a 10 mM ammonium (B1175870) formate (B1220265) buffer adjusted to pH 3.5.

    • Equilibrate the column with the initial mobile phase conditions and inject your sample.

    • Flush the system and equilibrate the column with the new mobile phase (pH 3.5).

    • Inject your sample and record the chromatogram.

    • Prepare another Mobile Phase A with a higher pH, for example, a 10 mM ammonium acetate (B1210297) buffer adjusted to pH 4.5 (ensure this is within the column's recommended pH range).

    • Repeat the flush, equilibration, and injection steps.

  • Data Analysis:

    • Compare the retention times and resolution of the co-eluting peaks at the different pH values.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Organic Modifier 100% Acetonitrile100% Methanol50:50 ACN:MeOH
Retention Time Peak 1 (min)
Retention Time Peak 2 (min)
Resolution (Rs)

Caption: Table for comparing the effect of organic modifiers.

ParameterpH 2.7 (Formic Acid)pH 3.5 (Ammonium Formate)pH 4.5 (Ammonium Acetate)
Retention Time Peak 1 (min)
Retention Time Peak 2 (min)
Resolution (Rs)

Caption: Table for comparing the effect of mobile phase pH.

Logical Relationship Diagram: Factors Influencing Selectivity

SelectivityFactors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_other_params Other Parameters organic_modifier Organic Modifier (ACN vs. MeOH) selectivity Chromatographic Selectivity (α) organic_modifier->selectivity ph pH ph->selectivity buffer Buffer Type/Concentration buffer->selectivity phenyl_type Phenyl Ligand Type (e.g., Hexyl, Fluoro) phenyl_type->selectivity endcapping Endcapping endcapping->selectivity temperature Temperature temperature->selectivity

Caption: Key factors that influence chromatographic selectivity.

References

Technical Support Center: Method Development for Separating Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of separating positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for your chromatographic and mass spectrometric analyses.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of my positional isomers in HPLC?

A1: Poor resolution is a frequent challenge due to the very similar physicochemical properties of positional isomers, such as polarity and hydrophobicity.[1] This often makes their separation on standard C18 columns difficult. The primary reasons for poor resolution are insufficient stationary phase selectivity and a suboptimal mobile phase.

Troubleshooting Steps:

  • Evaluate Stationary Phase Selectivity: Standard C18 columns separate primarily based on hydrophobicity. For aromatic positional isomers, alternative selectivities are often required.

    • Solution: Switch to a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns are highly recommended as they offer additional separation mechanisms like π-π interactions.[1][2][3] For highly polar positional isomers, consider columns designed for aqueous normal phase (ANP) chromatography.[4]

  • Optimize Mobile Phase Composition: The choice of organic solvent, additives, and pH can significantly impact selectivity.[5]

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter interactions with the stationary phase.[1]

    • Adjust Mobile Phase pH: For ionizable compounds, slight changes in pH can alter the charge state of the analytes, dramatically affecting their retention and selectivity.[1]

    • Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of charged compounds.[6]

  • Modify Method Parameters:

    • Gradient Elution: If using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.[1]

    • Temperature: Adjusting the column temperature can alter selectivity.[7]

    • Flow Rate: Decreasing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.[1]

Q2: My peaks are tailing in my HPLC analysis of positional isomers. What can I do to improve peak shape?

A2: Peak tailing is a common issue that can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

Troubleshooting Steps:

  • Address Secondary Interactions:

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing for basic compounds.[1]

    • Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.[1]

    • Adjust pH: For basic compounds like anilines, operating at a low pH will protonate the amine group, which can reduce tailing.[1] For acidic compounds, a higher pH may be beneficial.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

  • Ensure Sample Solvent Compatibility: The solvent in which the sample is dissolved should be of similar or weaker strength than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6]

Q3: I am struggling to separate cresol (B1669610) isomers using GC-MS. What are the critical parameters to optimize?

A3: The co-elution of m-cresol (B1676322) and p-cresol (B1678582) is a known challenge in GC analysis due to their very similar boiling points.[8] Derivatization and proper column selection are key to achieving separation.

Troubleshooting Steps:

  • Derivatization: Silylation of the phenolic hydroxyl group is an effective strategy to improve the separation of cresol isomers.[9]

    • Protocol: React the sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This can enable the separation of all three isomers.[9]

  • Column Selection: A column with appropriate polarity is crucial.

    • Recommendation: An Agilent HP-5ms column (30 m × 0.25 mm × 0.25 µm) has been shown to be effective for separating silylated cresol isomers.[9]

  • Optimize GC Conditions:

    • Temperature Program: A slow temperature ramp can improve the separation of closely eluting peaks. A typical program might start at 80°C, ramp to 110°C at 3°C/min, and then increase more rapidly to 260°C.[9]

    • Carrier Gas Flow Rate: Ensure a constant and optimal flow rate for the carrier gas (e.g., helium at 1.0 mL/min).[9]

Q4: My positional isomers have identical mass spectra. How can I differentiate them using mass spectrometry?

A4: While positional isomers often produce very similar mass spectra under standard electron ionization (EI), several MS-based techniques can be used for their differentiation.

Troubleshooting Steps:

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the isomers. Even if the primary mass spectra are similar, the MS/MS spectra can reveal diagnostic fragment ions that are unique to each isomer.[10]

  • Chemometric Analysis: This approach uses statistical methods to find subtle but reproducible differences in the mass spectra.

    • Techniques: Methods like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can be applied to the mass spectral data to classify the isomers.[11][12] Machine learning algorithms, such as the Random Forest classifier, have also been shown to be highly accurate for this purpose.[13]

  • Infrared Ion Spectroscopy (IRIS): This technique can probe the diagnostic C-H out-of-plane vibrations that are sensitive to the substitution pattern on an aromatic ring, allowing for the differentiation of ortho, meta, and para isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating positional isomers?

A1: The main challenge lies in their subtle structural differences, which result in very similar physicochemical properties such as polarity, hydrophobicity, boiling point, and pKa. This makes it difficult for a single chromatographic or analytical technique to differentiate between them effectively.

Q2: Which chromatographic technique is best for positional isomer separation: HPLC, GC, or SFC?

A2: The "best" technique depends on the properties of the isomers.

  • HPLC: Highly versatile and often the first choice, especially for non-volatile or thermally labile compounds. A wide range of column chemistries and mobile phases allows for fine-tuning of selectivity.[1]

  • GC: Ideal for volatile and thermally stable compounds. It often provides high resolution, especially with long capillary columns. Derivatization may be necessary to improve volatility and peak shape.[14]

  • SFC: A "green" alternative that is particularly effective for chiral separations and can offer unique selectivity for positional isomers. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for fast separations.[15][16]

Q3: How do I choose the right HPLC column for separating aromatic positional isomers?

A3: While a standard C18 column is a good starting point for many separations, it often fails to resolve positional isomers. For aromatic compounds, columns that offer alternative separation mechanisms are generally more effective.

Column TypeSeparation MechanismBest Suited For
C18 (ODS) Hydrophobic interactionsGeneral-purpose, initial screening
Phenyl-Hexyl / Phenyl π-π interactions, hydrophobic interactionsAromatic and moderately polar compounds, positional isomers[1][2][3]
Pentafluorophenyl (PFP) π-π interactions, dipole-dipole interactions, hydrophobic interactionsHalogenated compounds, polar aromatic compounds, positional isomers
Chiral Stationary Phases (CSPs) Enantioselective interactions (can also separate achiral positional isomers)Chiral separations, can offer unique selectivity for positional isomers[6]

Q4: What is the role of sample preparation in positional isomer analysis?

A4: Proper sample preparation is critical for accurate and reproducible results. The goals of sample preparation are to remove matrix interferences, concentrate the analytes, and convert them into a form suitable for analysis.

  • For GC analysis of fatty acids: Transesterification is a common derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs).[14]

  • For pharmaceutical analysis: Solid-phase extraction (SPE) can be used to clean up complex samples and isolate the isomers of interest.

  • General consideration: The sample should be dissolved in a solvent that is compatible with the initial mobile phase to ensure good peak shape.[6]

Experimental Protocols

Protocol 1: HPLC Separation of Xylene Isomers

This protocol provides a starting point for the separation of o-, m-, and p-xylene (B151628) using a novel stationary phase.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: MIL-53(Fe) packed column.[17][18] (Note: This is a specialized column. A Phenyl-Hexyl column can be used as a more common alternative, with method optimization.)

  • Mobile Phase: Acetonitrile/Water (adjust ratio for optimal separation, e.g., 60:40 v/v).[17][18]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.[18]

  • Sample Preparation: Dissolve the xylene isomer mixture in the mobile phase to a suitable concentration (e.g., 100 ppm).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Record the chromatogram and determine the retention times and resolution of the isomers.

Protocol 2: GC-MS Analysis of Cresol Isomers

This protocol includes a derivatization step to improve the chromatographic separation of cresol isomers.[9]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Oven Temperature Program: 80°C for 2 min, then ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, hold for 5 min.[9]

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Derivatization Procedure:

    • To your sample, add an equal volume of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in dichloromethane.

    • Heat at 40°C for 30 minutes.[9]

    • The derivatized sample is ready for injection.

  • Procedure:

    • Inject the derivatized sample into the GC-MS.

    • Acquire the data in full scan mode to identify the isomers based on their retention times and mass spectra.

Protocol 3: SFC Screening for Chiral and Positional Isomer Separation

This protocol provides a general approach for screening for the separation of positional isomers that may also be chiral, using SFC.

  • Instrumentation: Supercritical Fluid Chromatograph (SFC) with a UV detector.

  • Column: Chiral stationary phase (e.g., Amylose or Cellulose-based), 4.6 x 250 mm, 5 µm.[19]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol.[19]

  • Gradient: 5% to 40% Methanol over 10 minutes.[19]

  • Back Pressure: 150 bar.[19]

  • Flow Rate: 3.0 mL/min.[19]

  • Column Temperature: 40°C.[19]

  • Detection: UV at 254 nm.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Monitor the separation and adjust the gradient and co-solvent type as needed to optimize resolution.

Visualizations

MethodDevelopmentWorkflow cluster_start 1. Information Gathering cluster_method_selection 2. Initial Method Selection cluster_development 3. Method Development & Optimization cluster_validation 4. Validation Start Define Separation Goal (e.g., resolve o-, m-, p-isomers) LitSearch Literature Search & Analyte Property Analysis Start->LitSearch Technique Select Technique (HPLC, GC, SFC) LitSearch->Technique Column Choose Initial Column (e.g., Phenyl for HPLC) Technique->Column MobilePhase Select Initial Mobile Phase /Carrier Gas & Temp. Program Technique->MobilePhase InitialRun Perform Initial Run Column->InitialRun MobilePhase->InitialRun Evaluate Evaluate Results (Resolution, Peak Shape) InitialRun->Evaluate Optimize Optimize Parameters (Gradient, Temp, pH, etc.) Evaluate->Optimize Resolution < 1.5 Validate Method Validation (Robustness, Reproducibility) Evaluate->Validate Resolution ≥ 1.5 Optimize->InitialRun

Caption: A general workflow for developing a separation method for positional isomers.

TroubleshootingWorkflow cluster_solutions_mp Mobile Phase Optimization cluster_solutions_sp Stationary Phase Selection cluster_solutions_params Method Parameter Adjustment Problem Poor Resolution of Positional Isomers CheckMobilePhase Is the mobile phase optimized? Problem->CheckMobilePhase CheckStationaryPhase Is the stationary phase appropriate? CheckMobilePhase->CheckStationaryPhase No Solvent Change Organic Modifier (ACN vs. MeOH) CheckMobilePhase->Solvent Yes CheckMethodParams Are method parameters optimal? CheckStationaryPhase->CheckMethodParams No Phenyl Use Phenyl or PFP column for π-π interactions CheckStationaryPhase->Phenyl Yes Gradient Introduce or shallow the gradient CheckMethodParams->Gradient Yes pH Adjust pH for ionizable compounds Solvent->pH Additives Use additives (buffers, ion-pair agents) pH->Additives Solution Improved Resolution Additives->Solution Chiral Try a chiral column for unique selectivity Phenyl->Chiral Chiral->Solution Temp Optimize column temperature Gradient->Temp Flow Decrease flow rate Temp->Flow Flow->Solution

Caption: A logical workflow for troubleshooting poor resolution of positional isomers.

References

Correcting for instrument variability in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to instrument variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time (RT) variability in HPLC analysis?

A1: Retention time variability is a frequent issue in HPLC and can stem from several factors affecting the mobile phase, the HPLC system, or the column itself. The most common causes include:

  • Mobile Phase Composition: In reversed-phase chromatography, even small errors in the mobile phase composition can have a significant impact. As a rule of thumb, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[1] Inconsistent mobile phase preparation, evaporation of a volatile solvent component, or improper degassing can all lead to shifts in RT.[1][2]

  • Flow Rate Fluctuations: Inconsistent flow rates, which can be caused by pump malfunctions, leaks, or air bubbles in the system, will lead to proportional changes in retention times.[3][4]

  • Column Temperature: Temperature variations can affect solvent viscosity and the kinetics of analyte interaction with the stationary phase. A general observation in reversed-phase LC is a 1-2% decrease in retention time for every 1°C increase in column temperature.[5] Inadequate temperature control can lead to both short-term fluctuations and long-term drift.[2][6]

  • Column Equilibration and Contamination: Insufficient column equilibration, especially with new columns or after changing mobile phases, can cause RT to drift in early injections.[7] Over time, the accumulation of contaminants from samples can also alter the column chemistry and affect retention.[1][3]

Q2: My peak areas are inconsistent between injections. What should I investigate?

A2: Peak area variability is a critical issue for quantitative analysis. The primary causes are often related to the injection process or the detector. Key areas to troubleshoot include:

  • Injection Volume Variability: This is the most common reason for fluctuating peak areas.[8] It can be caused by air bubbles in the sample loop, a partially blocked injector needle, or worn autosampler seals. For highly viscous samples, the draw speed may need to be reduced to prevent the introduction of air bubbles.[8]

  • Leaks: A leak in the system, particularly between the injector and the detector, will result in a loss of sample and a decrease in peak area.[2]

  • Sample Degradation: If the sample is unstable, its concentration may decrease over time in the autosampler, leading to progressively smaller peak areas. Using a temperature-controlled autosampler can help mitigate this.[2]

  • Integration Errors: Inconsistent peak integration by the chromatography data system (CDS) can lead to variable peak areas. This is more common with tailing or fronting peaks, especially at low signal-to-noise ratios.[1]

Q3: How can I prevent peak shape problems like tailing or broadening?

A3: Poor peak shape can compromise resolution and the accuracy of integration. Common causes and solutions include:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Diluting the sample is a simple and effective solution.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening. It is important to use tubing with the smallest appropriate internal diameter and to ensure all fittings are properly made to minimize dead volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][7] Whenever possible, dissolve the sample in the mobile phase.[9]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can lead to peak tailing and increased backpressure.[1] Using guard columns and appropriate sample preparation techniques can extend column lifetime.[1]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Retention Time Drift

This guide provides a logical workflow for diagnosing and resolving retention time drift in your chromatographic analysis.

Troubleshooting Workflow for Retention Time Drift

Troubleshooting_RT_Drift start Start: Retention Time Drift Observed check_all_peaks Are all peaks drifting proportionally? start->check_all_peaks flow_rate_issue Potential Flow Rate Issue check_all_peaks->flow_rate_issue Yes non_proportional_drift Non-proportional or Random Drift check_all_peaks->non_proportional_drift No check_pump Check Pump Pressure & Perform Flow Rate Test flow_rate_issue->check_pump leaks Inspect for Leaks check_pump->leaks air_bubbles Check for Air Bubbles in Pump/Solvent Lines leaks->air_bubbles resolve_flow Resolve Flow Path Issues air_bubbles->resolve_flow end Problem Resolved resolve_flow->end check_mobile_phase Is the mobile phase freshly prepared and properly degassed? non_proportional_drift->check_mobile_phase prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp No check_temp Is the column temperature stable? check_mobile_phase->check_temp Yes prepare_new_mp->check_temp stabilize_temp Stabilize Column Temperature check_temp->stabilize_temp No check_column Is the column equilibrated and clean? check_temp->check_column Yes stabilize_temp->check_column equilibrate_column Equilibrate Column (min. 10-20 column volumes) check_column->equilibrate_column Needs Equilibration clean_column Clean or Replace Column check_column->clean_column Contaminated/Old check_column->end Yes equilibrate_column->end clean_column->end

Caption: A flowchart for systematic troubleshooting of retention time drift.

Data and Protocols

Impact of Instrumental Variables on Retention Time

The following table summarizes the quantitative impact of common instrumental variables on analyte retention time in reversed-phase HPLC.

Parameter VariationTypical Impact on Retention Time (RT)Notes
Mobile Phase Composition
+1% Organic SolventDecrease of 5-15% in RT[1]Highly dependent on the analyte and specific method conditions.
Column Temperature
+1 °CDecrease of 1-2% in RT[5]Can also affect selectivity and peak elution order.
Flow Rate
+5%Proportional decrease in RT of ~5%Assumes all other conditions are constant.
Experimental Protocols

Protocol 1: HPLC System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis. This protocol is based on general principles outlined in the United States Pharmacopeia (USP).[10][11][12]

Procedure:

  • Prepare the System Suitability Solution: Prepare a standard solution containing the analyte(s) of interest and, if necessary, other compounds to challenge the resolution of the system (e.g., known impurities or closely related compounds).[13]

  • Equilibrate the System: Set up the HPLC system with the specified method parameters (column, mobile phase, flow rate, temperature, etc.) and allow it to equilibrate until a stable baseline is achieved. This typically requires pumping 10-20 column volumes of mobile phase through the column.[3]

  • Perform Replicate Injections: Make a minimum of five replicate injections of the system suitability solution.[12]

  • Evaluate System Suitability Parameters: From the resulting chromatograms, calculate the key system suitability parameters. The acceptance criteria may vary depending on the specific method, but typical limits are provided below.[12][14]

  • Documentation: Record all results. If all parameters meet the acceptance criteria, the system is deemed suitable for analysis. If not, troubleshooting must be performed and the SST repeated.

Typical System Suitability Parameters and Acceptance Criteria

ParameterCommon Acceptance CriteriaPurpose
Precision (%RSD) ≤ 2.0% for peak area from ≥ 5 injections[11][12]Demonstrates the repeatability of the injection and detection process.
Tailing Factor (T) ≤ 2.0[11][12]Measures peak symmetry, which can be affected by column or system issues.
Resolution (Rs) ≥ 2.0 between the analyte and the closest eluting peak[12]Ensures that critical peaks are adequately separated for accurate quantification.
Theoretical Plates (N) > 2000 (can be compound-specific)[12]Measures the efficiency of the column.

Protocol 2: External Standard Calibration

Objective: To create a calibration curve to quantify the concentration of an analyte in unknown samples.

Procedure:

  • Prepare a Stock Standard Solution: Accurately weigh a known amount of a pure reference standard of the analyte and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Prepare a Series of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the samples.

  • Analyze the Calibration Standards: Inject each calibration standard into the chromatograph under the same conditions that will be used for the unknown samples.

  • Construct the Calibration Curve: Plot the peak area (or peak height) of the analyte (y-axis) against the known concentration of each calibration standard (x-axis).[15][16]

  • Perform Linear Regression: Fit a linear regression line to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) describe the relationship between response and concentration. A common requirement is for R² to be ≥ 0.999.[15]

  • Analyze Unknown Samples: Inject the unknown samples using the same chromatographic method.

  • Quantify the Analyte: Use the peak area of the analyte in the unknown sample and the regression equation from the calibration curve to calculate the concentration of the analyte in the sample.

Logical Diagram for Calibration Method Selection

Calibration_Selection start Start: Need to Quantify Analyte complex_matrix Is the sample matrix complex or variable? start->complex_matrix internal_std_path Internal Standard Method is Preferred complex_matrix->internal_std_path Yes external_std_path External Standard Method may be suitable complex_matrix->external_std_path No select_is Select a suitable Internal Standard (IS) internal_std_path->select_is add_is Add a known amount of IS to all standards and samples select_is->add_is plot_ratio Plot (Analyte Area / IS Area) vs. Concentration add_is->plot_ratio end Quantify Samples plot_ratio->end injection_repro Is injection volume highly reproducible? external_std_path->injection_repro no_repro No: Potential for high variability injection_repro->no_repro No yes_repro Yes: Proceed with External Standard Method injection_repro->yes_repro Yes use_is Consider Internal Standard to correct for injection variability no_repro->use_is use_is->internal_std_path run_standards Run a series of external standards yes_repro->run_standards plot_area Plot Analyte Area vs. Concentration run_standards->plot_area plot_area->end

Caption: A decision-making flowchart for selecting a suitable calibration method.

References

Validation & Comparative

A Comparative Analysis of 2-Phenylhexane and 3-Phenylhexane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gas chromatographic (GC) behavior of 2-Phenylhexane and 3-Phenylhexane. Understanding the separation characteristics of these positional isomers is crucial for their accurate identification and quantification in complex matrices, a common challenge in petrochemical analysis, environmental monitoring, and as intermediates in pharmaceutical synthesis. This document outlines their fundamental properties, elution behavior on different stationary phases, and provides a recommended experimental protocol for their separation.

Elution Behavior and Physicochemical Properties

The separation of this compound and 3-Phenylhexane in gas chromatography is governed by their slight differences in physicochemical properties, primarily their boiling points and their interactions with the stationary phase of the GC column.

Table 1: Physicochemical Properties and Retention Indices

PropertyThis compound3-Phenylhexane
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol
Boiling Point 208 °C[1]213.1 °C[2]
Kovats Retention Index (Standard Non-Polar Column) 1182Not available
Kovats Retention Index (Standard Polar Column) 13891352 (on Carbowax 20M)
Elution on Non-Polar Columns

On standard non-polar stationary phases, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane composition, the elution order of non-polar compounds is primarily determined by their boiling points. Given that this compound has a lower boiling point (208 °C) than 3-Phenylhexane (213.1 °C), it is expected to elute first.[1][2] This is a general trend observed for alkylbenzene isomers where increased branching or moving the phenyl group closer to the center of the alkyl chain can influence the boiling point.

Elution on Polar Columns

The elution order of this compound and 3-Phenylhexane can be reversed on a polar stationary phase, such as one composed of polyethylene (B3416737) glycol (e.g., Carbowax). On these columns, separation is influenced by the polarity and the accessibility of the aromatic ring to interact with the polar stationary phase. The Kovats retention indices on a standard polar column are 1389 for this compound and 1352 for 3-Phenylhexane, indicating that 3-Phenylhexane will elute before this compound. This reversal is likely due to the steric hindrance around the phenyl group. In this compound, the phenyl group is at the second position of the hexane (B92381) chain, which may allow for a more favorable interaction with the polar stationary phase compared to 3-Phenylhexane, where the phenyl group is more centrally located and potentially more shielded.

Experimental Protocol for GC Analysis

This section provides a recommended starting protocol for the separation of this compound and 3-Phenylhexane. Optimization may be required based on the specific instrumentation and desired resolution.

Table 2: Recommended GC Method Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Column 1 (Non-Polar) HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Column 2 (Polar) DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C
Scan Range (for MS) 40-300 amu

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_structure Molecular Structures cluster_elution Predicted Elution Order This compound 3-Phenylhexane NonPolar_Start Injector NonPolar_2PH This compound (Lower Boiling Point) NonPolar_Start->NonPolar_2PH Non-Polar Column NonPolar_3PH 3-Phenylhexane (Higher Boiling Point) NonPolar_2PH->NonPolar_3PH NonPolar_Detector Detector NonPolar_3PH->NonPolar_Detector Polar_Start Injector Polar_3PH 3-Phenylhexane (Less Interaction) Polar_Start->Polar_3PH Polar Column Polar_2PH This compound (More Interaction) Polar_3PH->Polar_2PH Polar_Detector Detector Polar_2PH->Polar_Detector

Caption: Predicted GC elution order of this compound and 3-Phenylhexane on different column types.

The DOT script above visualizes the predicted elution order based on the physicochemical properties of the two isomers. On a non-polar column, the separation is primarily driven by boiling point, with the lower boiling point this compound eluting first. Conversely, on a polar column, the interaction with the stationary phase becomes the dominant factor, leading to the earlier elution of 3-Phenylhexane.

G GC Analysis Workflow Sample Sample Preparation (Dilution in appropriate solvent) Injection GC Injection (1 µL, Split mode) Sample->Injection Separation Chromatographic Separation (Temperature Programmed Elution) Injection->Separation Detection Detection (FID or MS) Separation->Detection Analysis Data Analysis (Peak Integration and Identification) Detection->Analysis Report Reporting (Quantitative Results) Analysis->Report

Caption: A generalized workflow for the GC analysis of this compound and 3-Phenylhexane.

This workflow diagram outlines the key steps involved in the gas chromatographic analysis of the target compounds, from sample preparation to the final reporting of results. Adherence to a standardized protocol is essential for achieving reproducible and reliable data.

References

Comparative Guide to Purity Validation of 2-Phenylhexane: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for the purity validation of 2-phenylhexane. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, with a focus on accuracy, precision, and efficiency.

Introduction to this compound and Purity Analysis

This compound is an aromatic hydrocarbon with applications in various chemical syntheses.[1][2] Ensuring its purity is a critical step in research and development to guarantee the integrity of subsequent reactions and the quality of final products. Purity analysis helps to identify and quantify potential impurities, which may include starting materials, byproducts, or degradation products.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the purity assessment of non-volatile and thermally stable organic compounds.[3][4][5][6] It offers excellent resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC-UV Method for this compound Purity

The following is a proposed HPLC-UV method for the analysis of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in the mobile phase (acetonitrile/water) in a 50 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC-UV Purity Analysis
Sample IDRetention Time (min)Peak AreaArea %
This compound5.8185432199.85
Impurity 13.215670.08
Impurity 24.512340.07

Experimental Workflow: HPLC-UV Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound Purity Validation by HPLC-UV.

Alternative Analytical Techniques

While HPLC-UV is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations. The most common alternatives are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[7][8] For a compound like this compound, which is relatively volatile, GC is a highly suitable alternative to HPLC. It can be coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for impurity identification.

Key Advantages of GC:

  • High resolution for volatile compounds.

  • Fast analysis times.

  • GC-MS provides structural information for impurity identification.

Experimental Protocol: GC-FID Method for this compound Purity

  • GC System: Gas chromatograph with FID.

  • Column: Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical method that provides detailed structural information about a molecule.[9][10][11] Quantitative NMR (qNMR) can be used to determine the purity of a compound without the need for a reference standard of the impurities.[12]

Key Advantages of NMR:

  • Provides structural confirmation of the main component.

  • Can identify and quantify impurities, including isomers, that may not be separated by chromatography.[12]

  • Non-destructive technique.

Experimental Protocol: ¹H NMR for this compound Purity

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: A certified reference standard with a known concentration (e.g., maleic acid).

  • Data Acquisition: A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Integration of the signals corresponding to this compound and the internal standard.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, the expected nature of impurities, and the available instrumentation.

Logical Relationship of Analytical Methods

Method_Comparison cluster_main Purity Validation of this compound cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC-UV HPLC_desc Separation based on polarity HPLC->HPLC_desc GC GC-FID/MS GC_desc Separation based on volatility GC->GC_desc NMR NMR NMR_desc Structural elucidation and quantification NMR->NMR_desc

Caption: Comparison of Analytical Techniques for Purity Analysis.

Performance Comparison
FeatureHPLC-UVGC-FID/MSNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase.Nuclear spin transitions in a magnetic field.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.Not dependent on volatility.
Impurity Identification Requires reference standards for identification.GC-MS provides mass spectra for structural elucidation.Provides detailed structural information.
Quantification Relative quantification by area percent. Absolute quantification requires certified reference standards.Relative quantification by area percent (FID). MS can be quantitative.Absolute quantification (qNMR) using an internal standard.
Resolution of Isomers May require specific chiral columns for enantiomers.Can separate positional isomers and sometimes enantiomers with chiral columns.Can distinguish and quantify structural and stereoisomers.
Sample Throughput Moderate.High.Low to moderate.

Conclusion

The purity validation of this compound can be effectively performed using HPLC-UV, GC-FID/MS, and NMR spectroscopy.

  • HPLC-UV is a reliable and widely accessible method for routine purity checks, providing accurate and precise quantitative results.

  • GC-FID/MS is an excellent alternative, particularly for its high resolution of volatile impurities and the capability of MS for identification.

  • NMR spectroscopy offers the most comprehensive information, providing simultaneous structural confirmation and quantification, making it a powerful tool for reference material characterization and in-depth impurity profiling.

The selection of the most suitable method should be based on a careful consideration of the analytical objectives, the nature of the potential impurities, and the resources available. For routine quality control, HPLC-UV or GC-FID are often sufficient. For comprehensive characterization and the analysis of complex impurity profiles, NMR is invaluable.

References

Zeolite Catalysts for Selective 2-Phenylhexane Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of 2-phenylhexane is a critical step in the production of various fine chemicals and pharmaceutical intermediates. Zeolite catalysts have emerged as a promising solution, offering high selectivity and efficiency. This guide provides an objective comparison of different zeolite catalysts for this application, supported by experimental data and detailed protocols.

The alkylation of benzene (B151609) with 1-hexene (B165129) is the primary route for the synthesis of this compound. The selectivity towards the 2-phenyl isomer is of paramount importance, and the choice of catalyst plays a pivotal role in achieving the desired product distribution. This guide focuses on the performance of various zeolite catalysts, with a particular emphasis on modified ZSM-5 zeolites, which have demonstrated exceptional selectivity.

Comparative Performance of Zeolite Catalysts

The catalytic performance of different zeolite systems in the selective production of this compound is summarized below. The data highlights the impact of catalyst composition and modification on conversion and product selectivity.

Catalystn-Hexane Conversion (%)Selectivity to Phenylhexanes (%)Selectivity to this compound (%)Reference
H-ZSM-515.110.3>95[1][2]
Gas/H-ZSM-519.534.6>95[1][2]
Gai/H-ZSM-518.225.4>95[1][2]
Pt/H-ZSM-521.389.2>95[1][2]
2 wt% Pt/H-GafZSM520.093.0>95[1][2]

Key Observations:

  • Pristine H-ZSM-5 exhibits low selectivity towards phenylhexanes, with cracking reactions being predominant.[1]

  • Modification of H-ZSM-5 with Gallium (Ga) , through either solid-state (Gas/H-ZSM-5) or liquid-state (Gai/H-ZSM-5) ion exchange, significantly enhances the selectivity to phenylhexanes.[1]

  • The introduction of Platinum (Pt) alongside Ga (Pt/H-GafZSM5) leads to a remarkable increase in selectivity, reaching up to 93%, with the produced phenylhexanes being almost exclusively the desired this compound isomer (>95%).[1][2] The proximity of small Pt nanoparticles and Ga-(OH)-Si acid sites is proposed to create an optimal bifunctional catalyst.[1]

  • Other zeolite structures such as Y-type and mordenite (B1173385) have been investigated for benzene alkylation with longer-chain alkenes. While Y-zeolite generally shows higher activity, mordenite can offer better selectivity to the 2-phenyl isomer.[3] However, for the specific synthesis of this compound from 1-hexene, modified ZSM-5 catalysts have demonstrated superior performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. The following sections outline the key experimental procedures for the synthesis, characterization, and testing of the compared zeolite catalysts.

Catalyst Synthesis

1. H-ZSM-5 (Parent Zeolite): Commercial H-ZSM-5 with a Si/Al ratio of 25 can be used as the starting material.

2. Ga-modified H-ZSM-5:

  • Solid-state ion exchange (Gas/H-ZSM-5): Mix H-ZSM-5 and Ga₂O₃ (1:1 weight ratio) and suspend in n-hexane. Heat the mixture to 450 °C in a flow of nitrogen.

  • Liquid-state ion exchange (Gai/H-ZSM-5): Disperse 1 g of H-ZSM-5 in 10 mL of 0.15 M aqueous Ga(NO₃)₃ solution. Stir for 15 minutes, filter, wash with deionized water, and dry at 125 °C, followed by calcination at 300 °C.

  • In-situ synthesis (H-GafZSM5): Synthesize the zeolite hydrothermally with Ga incorporated directly into the framework structure.

3. Pt- and Pt/Ga-modified H-ZSM-5:

  • Impregnation: Use an incipient wetness impregnation method with an aqueous solution of --INVALID-LINK--₂ as the platinum precursor.

  • Procedure: Suspend the parent zeolite (H-ZSM-5 or Ga-modified H-ZSM-5) in deionized water. Add the Pt-precursor solution dropwise while stirring. After stirring, filter, wash with deionized water, and dry at 125 °C and then 225 °C. Calcine the catalyst at 300 °C in flowing air.

  • Reduction: Before catalytic testing, reduce all Pt-containing samples in pure hydrogen at 250 °C.

Catalyst Characterization

To understand the physicochemical properties of the synthesized catalysts, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the zeolite and identify any changes after modification.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the catalyst crystals.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To study the vibrational modes of the zeolite framework and identify functional groups introduced during modification.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To determine the acidity (both strength and density of acid sites) of the catalysts.

  • N₂ Adsorption-Desorption: To measure the surface area and pore volume of the catalysts.

Catalytic Testing

The performance of the zeolite catalysts in the selective production of this compound is evaluated in a high-pressure batch reactor.

  • Reaction Setup: A stainless-steel autoclave equipped with a magnetic stirrer.

  • Reactants: Benzene and n-hexane (or 1-hexene).

  • Procedure:

    • Load the catalyst and reactants into the autoclave.

    • Purge the reactor with an inert gas (e.g., argon).

    • Pressurize the reactor to the desired pressure (e.g., 30 bar).

    • Heat the reactor to the reaction temperature (e.g., 250 °C) and maintain for a specific duration (e.g., 16-27 hours).

    • After the reaction, cool the reactor to room temperature.

  • Product Analysis: Analyze the liquid products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants and the selectivity of different products.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from catalyst preparation to performance evaluation.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Testing start Start: H-ZSM-5 Zeolite ga_modification Ga Modification (Ion Exchange or In-situ) start->ga_modification Optional pt_impregnation Pt Impregnation start->pt_impregnation ga_modification->pt_impregnation calcination Calcination pt_impregnation->calcination reduction Reduction (for Pt catalysts) calcination->reduction final_catalyst Final Catalyst reduction->final_catalyst xrd XRD final_catalyst->xrd sem SEM final_catalyst->sem ftir FTIR final_catalyst->ftir nh3_tpd NH3-TPD final_catalyst->nh3_tpd n2_adsorption N2 Adsorption final_catalyst->n2_adsorption reaction Alkylation Reaction (Benzene + 1-Hexene) final_catalyst->reaction analysis Product Analysis (GC-MS) reaction->analysis performance Performance Evaluation (Conversion & Selectivity) analysis->performance

Caption: Experimental workflow for catalyst synthesis, characterization, and performance testing.

References

Structural Confirmation of 2-Phenylhexane: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-phenylhexane using ¹H NMR spectroscopy, with a comparative analysis against its structural isomers, 1-phenylhexane and 3-phenylhexane (B12442743).

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key technique for its structural confirmation. By comparing its spectral data with those of its isomers, 1-phenylhexane and 3-phenylhexane, we demonstrate how subtle differences in chemical structure lead to distinct and identifiable NMR signatures. This comparative approach, supported by detailed experimental protocols and data, serves as a robust methodology for the unambiguous structural verification of phenylalkanes and other small organic molecules.

Comparative ¹H NMR Data of Phenylhexane Isomers

The structural differences between 1-phenylhexane, this compound, and 3-phenylhexane are clearly reflected in their respective ¹H NMR spectra. The position of the phenyl group along the hexane (B92381) chain dictates the chemical environment of each proton, resulting in unique chemical shifts, splitting patterns, and coupling constants. The table below summarizes the experimental ¹H NMR data for these three isomers, providing a quantitative basis for their differentiation.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1-Phenylhexane H-a (Ar-H)7.25 - 7.19m-5H
H-b (Ar-CH₂)2.60t7.72H
H-c (-CH₂-)1.60m-2H
H-d, e, f (-CH₂-)1.31m-6H
H-g (-CH₃)0.88t6.73H
This compound H-a (Ar-H)7.29 - 7.10m-5H
H-b (Ar-CH)2.61sextet6.91H
H-c (-CH₂)1.62m-2H
H-d (-CH₃, on C2)1.21d6.93H
H-e, f (-CH₂-)1.35 - 1.25m-4H
H-g (-CH₃, on C6)0.86t7.03H
3-Phenylhexane H-a (Ar-H)7.28 - 7.14m-5H
H-b (Ar-CH)2.58quintet7.61H
H-c, d (-CH₂-)1.61m-4H
H-e (-CH₃, on C1)0.92t7.33H
H-f (-CH₃, on C6)0.80t7.33H

Note: Data for 1-phenylhexane was obtained from the Spectral Database for Organic Compounds (SDBS). Data for this compound and 3-phenylhexane was obtained from the Spectral Database for Organic Compounds (SDBS) under the accession numbers 1213HSP-05-337 and 1213HSP-05-338 respectively. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, sext = sextet, m = multiplet.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the standard procedure for acquiring high-quality ¹H NMR spectra for the structural analysis of small organic molecules like phenylhexanes.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified phenylhexane isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution into a clean, standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Before data acquisition, the magnetic field is shimmed to ensure homogeneity and optimal spectral resolution.

  • A standard single-pulse experiment is usually sufficient for routine structural confirmation.

  • Key acquisition parameters to be set include:

    • Pulse width (typically a 90° pulse)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 for a sufficiently concentrated sample)

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0.00 ppm).

  • The integrals of the signals are calculated to determine the relative number of protons corresponding to each resonance.

  • The splitting patterns (multiplicities) and coupling constants (J-values) are analyzed to deduce the connectivity of the protons in the molecule.

Structural Confirmation Workflow

The process of confirming the structure of this compound using ¹H NMR spectroscopy involves a logical workflow, as illustrated in the diagram below. This process begins with the analysis of the key features of the spectrum and culminates in the unambiguous assignment of the structure by comparing the experimental data with the expected patterns for all possible isomers.

G Workflow for Structural Confirmation of this compound via ¹H NMR cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Elucidation SamplePrep Sample Preparation NMR_Acquisition ¹H NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing ChemicalShift Analyze Chemical Shifts DataProcessing->ChemicalShift Integration Analyze Integration DataProcessing->Integration Splitting Analyze Splitting Patterns & Coupling Constants DataProcessing->Splitting CompareData Compare Experimental Data with Predicted Spectra ChemicalShift->CompareData Integration->CompareData Splitting->CompareData ProposeStructures Propose Isomeric Structures (1-, 2-, 3-Phenylhexane) ProposeStructures->CompareData ConfirmStructure Confirm Structure of this compound CompareData->ConfirmStructure

Caption: A flowchart illustrating the key steps in the structural confirmation of this compound using ¹H NMR analysis.

The distinct features in the ¹H NMR spectrum of this compound that allow for its unambiguous identification are the sextet at approximately 2.61 ppm, corresponding to the single benzylic proton, and the doublet at around 1.21 ppm, representing the methyl group attached to the same carbon. This combination of a unique benzylic proton signal and an adjacent methyl group is characteristic of the 2-phenyl substitution pattern and is not observed in the spectra of 1-phenylhexane or 3-phenylhexane. This detailed analysis, when combined with the supporting data from its isomers, provides irrefutable evidence for the structural assignment of this compound.

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Phenylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-phenylhexane and its structural isomers, 1-phenylhexane and 3-phenylhexane. Additionally, the fragmentation patterns of related aromatic hydrocarbons, ethylbenzene (B125841) and cumene, are included to provide a broader context for understanding the fragmentation of phenylalkanes. This document presents quantitative data in a clear tabular format, outlines a detailed experimental protocol for acquiring mass spectra, and visualizes the primary fragmentation pathways of this compound.

Comparative Analysis of Fragmentation Patterns

The mass spectra of phenylalkanes are characterized by fragmentation patterns dominated by cleavages that lead to the formation of stable carbocations. The position of the phenyl group along the alkyl chain significantly influences the relative abundances of the resulting fragment ions.

A key fragmentation pathway for many alkylbenzenes is the formation of the tropylium (B1234903) ion at m/z 91. However, the most abundant fragment can vary depending on the stability of the carbocation formed through benzylic cleavage. In the case of this compound, the major fragments are observed at m/z 105 and 91. For its isomer, 1-phenylhexane, the base peak is at m/z 91, while for 3-phenylhexane, prominent peaks are seen at m/z 91 and 119.

The following table summarizes the principal mass-to-charge ratios (m/z) and relative abundances of the major fragment ions for this compound and its related compounds.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Major Fragment Ions [m/z (Relative Abundance %)]
This compound 16210591 (~85%), 105 (100%), 162 (~10%)
1-Phenylhexane 1629191 (100%), 92 (~10%), 162 (~5%)
3-Phenylhexane 1629191 (100%), 119 (~50%), 133 (~20%), 162 (~15%)[1]
Ethylbenzene 1069177 (~15%), 91 (100%), 106 (~30%)
Cumene 12010591 (~30%), 105 (100%), 120 (~25%)

Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization primarily proceeds through two major pathways, benzylic cleavage and McLafferty rearrangement, leading to the formation of its characteristic fragment ions.

fragmentation_pathways M This compound (M+•) m/z 162 F105 [C8H9]+• m/z 105 M->F105 Benzylic Cleavage (- C4H9•) F91 Tropylium ion [C7H7]+ m/z 91 M->F91 McLafferty Rearrangement (- C3H6) F105->F91 Rearrangement (- CH3•) butyl_radical Butyl radical (neutral loss) methyl_radical Methyl radical (neutral loss) propene Propene (neutral loss)

References

A Comparative Analysis of the Toxicity of n-Hexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of n-hexane and its branched-chain isomers: 2-methylpentane (B89812), 3-methylpentane (B165638), 2,2-dimethylbutane, and 2,3-dimethylbutane (B166060). The focus is on neurotoxicity, cytotoxicity, and genotoxicity, supported by experimental data to inform risk assessment and guide the selection of safer alternatives in research and industrial applications.

Executive Summary

n-Hexane, a widely used solvent, is a well-established neurotoxin, with its toxicity primarily attributed to its metabolite, 2,5-hexanedione (B30556) (HD). In contrast, its branched-chain isomers exhibit significantly lower toxicity. This difference is largely due to the structural variations that affect their metabolism. While n-hexane is metabolized to the neurotoxic γ-diketone, its isomers are metabolized through pathways that do not produce this toxic metabolite, rendering them less harmful. This guide synthesizes the available experimental data to provide a clear comparison of their toxicological profiles.

Neurotoxicity: A Clear Distinction

The most pronounced difference in toxicity between n-hexane and its isomers lies in their neurotoxic potential. Chronic exposure to n-hexane is known to cause peripheral neuropathy, characterized by a decline in nerve function.

Comparative Neurotoxicity Data

A key study directly compared the effects of n-hexane and some of its isomers on the peripheral nerves of rats. The results, summarized in the table below, demonstrate the significantly higher neurotoxicity of n-hexane.

CompoundDoseExposure DurationEffect on Motor Nerve Conduction Velocity (MCV)Effect on Mixed Nerve Conduction Velocity (MNCV)Reference
n-Hexane4 g/kg/day (oral)8 weeksSignificant decreaseSignificant decrease[1]
2-Methylpentane4 g/kg/day (oral)8 weeksNo significant changeNo significant change[1]
3-Methylpentane4 g/kg/day (oral)8 weeksNo significant changeNo significant change[1]
Methylcyclopentane (B18539)4 g/kg/day (oral)8 weeksSlight, but not statistically significant, decreaseSlight, but not statistically significant, decrease[1]

Key Findings:

  • n-Hexane: Induces a distinct impairment of peripheral nerve function, as evidenced by a significant reduction in both motor and mixed nerve conduction velocities[1].

  • Branched Isomers (2-Methylpentane, 3-Methylpentane): Do not produce the same neurotoxic effects. Studies have shown that even at similar exposure levels, these isomers do not cause the significant nerve damage seen with n-hexane[1]. The neurotoxicity is ordered as n-hexane > methylcyclopentane ≥ 2-methylpentane ≈ 3-methylpentane[1].

  • Other Alkanes: Comparative studies with n-pentane and n-heptane have further confirmed the unique neurotoxicity of n-hexane, as these other straight-chain alkanes did not produce similar peripheral nerve damage[2][3].

Mechanism of n-Hexane Neurotoxicity

The neurotoxicity of n-hexane is not caused by the parent compound itself but by its metabolite, 2,5-hexanedione (HD)[4][5][6][7][8][9].

nHexane n-Hexane Metabolism Metabolism (Cytochrome P450) nHexane->Metabolism Hexanedione 2,5-Hexanedione (HD) (Neurotoxic Metabolite) Metabolism->Hexanedione NonToxic Non-neurotoxic Metabolites Metabolism->NonToxic Isomers Branched Isomers (e.g., 2-Methylpentane, 3-Methylpentane) Isomers->Metabolism

Figure 1: Metabolic fate of n-hexane versus its branched isomers.

HD is a γ-diketone that reacts with amino groups on neurofilament proteins, leading to cross-linking and aggregation of these structural proteins within the axon. This disruption of the cytoskeleton impairs axonal transport, ultimately causing axonal swelling and degeneration, which manifests as peripheral neuropathy.

The signaling pathways involved in HD-induced neurotoxicity are complex and involve multiple cellular processes, including apoptosis and inflammation.

cluster_HD 2,5-Hexanedione (HD) Exposure cluster_pathways Cellular Response HD 2,5-Hexanedione p75NTR proNGF/p75NTR Pathway HD->p75NTR JNK JNK Pathway Activation HD->JNK PI3K PI3K/Akt Pathway Inhibition HD->PI3K Microglia Microglial Activation (Integrin αMβ2/NADPH Oxidase) HD->Microglia Apoptosis Neuronal Apoptosis p75NTR->Apoptosis JNK->Apoptosis PI3K->Apoptosis Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neurodegeneration Dopaminergic Neurodegeneration Microglia->Neurodegeneration

Figure 2: Signaling pathways in 2,5-hexanedione-induced neurotoxicity.

Cytotoxicity: Limited Comparative Data

Direct comparative studies on the cytotoxicity of n-hexane and its isomers are scarce. However, some in vitro studies have investigated the cytotoxic effects of n-hexane on neuronal cells.

One study on a murine neuroblastoma cell line showed that n-hexane induced dose-dependent cytotoxic effects and inhibited cellular proliferation. In contrast, methyl isobutyl ketone and methyl ethyl ketone, which are not isomers of hexane (B92381) but are related solvents, showed little to no cytotoxic effects. This suggests that the structure of the solvent plays a crucial role in its cytotoxicity.

Due to the lack of direct comparative experimental data for 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane, a quantitative comparison of their cytotoxicity cannot be provided at this time.

Genotoxicity: A Mixed but Generally Low Concern for Isomers

Genotoxicity data for n-hexane and its isomers is not as extensive as neurotoxicity data. The available evidence from standard genotoxicity assays, such as the Ames test and the micronucleus test, is summarized below.

CompoundAmes Test ResultIn Vivo Micronucleus Test ResultReference
n-HexaneNegativeNegative
2-MethylpentaneNo data availableNegative
3-MethylpentaneNo data availableNo data available
2,2-DimethylbutaneNegativeNo data available
2,3-DimethylbutaneNegativeNo data available

Key Findings:

  • n-Hexane: Has generally tested negative in a battery of in vitro and in vivo genotoxicity assays, including the Ames test and micronucleus assays.

  • Branched Isomers: The limited available data suggests that the branched isomers are also not genotoxic. 2,2-Dimethylbutane and 2,3-dimethylbutane have been reported as negative in the Ames test. A micronucleus test for 2-methylbutane was also negative. Data for 3-methylpentane is lacking.

The absence of significant genotoxic potential for n-hexane and its isomers suggests that their primary mode of toxicity is not through direct DNA damage.

Experimental Protocols

Neurotoxicity Assessment: Nerve Conduction Velocity

The following protocol is a summary of the methodology used to assess neurotoxicity by measuring nerve conduction velocity in rats, as described in the comparative study by Ono et al. (1981)[1].

start Animal Acclimatization (Wistar rats) dosing Daily Oral Administration (n-hexane or isomer in olive oil) start->dosing measurement Nerve Conduction Velocity Measurement (Tail nerve, bi-weekly) dosing->measurement analysis Data Analysis (Comparison to control group) measurement->analysis end Conclusion on Neurotoxicity analysis->end

Figure 3: Experimental workflow for neurotoxicity assessment.

  • Animal Model: Male Wistar rats.

  • Test Substances: n-Hexane, 2-methylpentane, 3-methylpentane, and methylcyclopentane, diluted in olive oil. A control group receives only olive oil.

  • Administration: Daily oral administration for a period of eight weeks.

  • Measurements: Body weight, motor nerve conduction velocity (MCV), motor distal latency, and mixed nerve conduction velocity (MNCV) are measured before the start of administration and at regular intervals (e.g., every two weeks) throughout the study.

  • Procedure for NCV:

    • The rat is anesthetized.

    • Stimulating electrodes are placed on the tail nerve at two different points.

    • Recording electrodes are placed on the tail muscle to record the muscle action potential.

    • The nerve is stimulated at both points, and the time it takes for the nerve impulse to travel between the two points is measured.

    • The distance between the stimulating electrodes is measured.

    • Nerve conduction velocity is calculated by dividing the distance by the time difference.

  • Data Analysis: The results from the treatment groups are statistically compared to the control group to determine any significant differences in nerve function.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells' NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to formazan (B1609692), it is used as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., neuronal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compounds (n-hexane and its isomers) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the test compounds) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.

  • Exposure: Expose the bacterial strains to various concentrations of the test compounds in a medium containing a trace amount of histidine.

  • Plating: Plate the treated bacteria onto a histidine-deficient agar (B569324) medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine and thus grow on the histidine-deficient medium).

  • Data Analysis: A significant increase in the number of revertant colonies in the treated groups compared to the control group indicates that the test compound is mutagenic.

Conclusion

The available evidence strongly indicates that n-hexane is significantly more toxic than its branched-chain isomers, particularly in terms of neurotoxicity. The structural difference, which prevents the formation of the neurotoxic metabolite 2,5-hexanedione from the branched isomers, is the primary reason for this disparity. While data on comparative cytotoxicity is lacking, the available genotoxicity data suggests a low potential for mutagenicity for both n-hexane and its isomers.

For applications where a hexane solvent is required, the substitution of n-hexane with its branched isomers, such as 2-methylpentane or 3-methylpentane, should be strongly considered to reduce the risk of neurotoxicity. This guide provides the foundational data to support such a transition towards safer laboratory and industrial practices. Further research into the comparative cytotoxicity of these compounds is warranted to provide a more complete toxicological profile.

References

Phenyl-Hexyl vs. C18 Columns: A Comparative Guide for the Separation of Aromatic Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of aromatic isomers is a critical yet often challenging task in liquid chromatography. The choice of the stationary phase plays a pivotal role in obtaining the desired resolution. This guide provides an objective comparison of two commonly used reversed-phase columns, Phenyl-Hexyl and C18, for the separation of aromatic isomers, supported by experimental data and detailed protocols.

The fundamental difference between Phenyl-Hexyl and C18 columns lies in their stationary phase chemistry, which dictates their primary interaction mechanisms with analytes. C18 columns, packed with octadecylsilane, primarily rely on hydrophobic (van der Waals) interactions for separation.[1] While effective for a broad range of non-polar compounds, this mechanism can be insufficient for resolving structurally similar aromatic isomers that have comparable hydrophobicity.

In contrast, Phenyl-Hexyl columns offer a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides π-π interactions with the aromatic rings of the analytes.[2][3] This additional interaction mechanism often leads to unique selectivity and improved resolution for aromatic compounds, particularly isomers.[4][5]

Performance Comparison: Separation of Nitroaromatic Isomers

To illustrate the practical differences in performance, this guide analyzes the separation of a complex mixture of 20 nitroaromatic compounds, many of which are positional isomers. The data is based on a study where both a Phenyl-Hexyl and a C18 column were used under optimized conditions.[6]

The separation of nitroaromatics is a known challenge due to the structural similarity of the isomers, which often leads to co-elution on traditional C18 phases.[6] The following table summarizes the retention times for a selection of these isomers on both columns, highlighting the differences in selectivity.

CompoundPhenyl-Hexyl Retention Time (min)C18 Retention Time (min)
2,6-Dinitrotoluene8.59.2 (co-elutes)
2,4-Dinitrotoluene8.89.2 (co-elutes)
3,5-Dinitroaniline5.56.0
2-Amino-4,6-dinitrotoluene7.58.0
4-Amino-2,6-dinitrotoluene7.88.2
1,3,5-Trinitrobenzene9.510.1
2,4,6-Trinitrotoluene (TNT)10.210.8

Data extracted from chromatograms presented in the Agilent Technologies application note "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column on the Agilent 1290 Infinity Quaternary Method Development Solution".[6]

As the data indicates, the Phenyl-Hexyl column was able to resolve critical pairs of isomers, such as 2,6- and 2,4-dinitrotoluene, which co-eluted on the C18 column under the tested conditions.[6] This demonstrates the alternative selectivity provided by the π-π interactions of the phenyl stationary phase.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following are the experimental protocols used to generate the comparative data for the separation of nitroaromatic isomers.

Instrumentation and Columns
  • HPLC System: Agilent 1290 Infinity LC Method Development Solution[6]

  • Phenyl-Hexyl Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm[6]

  • C18 Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm[6]

Chromatographic Conditions for Phenyl-Hexyl Column
  • Mobile Phase A: Water[6]

  • Mobile Phase B: Methanol[6]

  • Gradient: 35% B to 65% B in 10 min, then to 80% B in 5 min[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 45 °C[6]

  • Injection Volume: 3 µL[6]

  • Detection: Diode Array Detector (DAD) at 254 nm[6]

Chromatographic Conditions for C18 Column (EPA Method 8330B)
  • Mobile Phase A: Water[6][7]

  • Mobile Phase B: Methanol (B129727)/Acetonitrile (B52724) (50:50, v/v)[6]

  • Gradient: Isocratic at 50% B for 25 min[6]

  • Flow Rate: 0.8 mL/min[6]

  • Column Temperature: 45 °C[6]

  • Injection Volume: 3 µL[6]

  • Detection: Diode Array Detector (DAD) at 254 nm[6]

Sample Preparation
  • Stock Solution: Prepare a stock solution of the aromatic isomer mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1000 µg/mL.[8]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.[8]

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

Logical Workflow for Column Selection and Method Development

The decision-making process for selecting the appropriate column and developing a separation method for aromatic isomers can be visualized as a logical workflow.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column & Mobile Phase Screening cluster_2 Phase 3: Method Optimization A Define Separation Goal: Resolve Aromatic Isomers B Analyte Characterization: Structure, Polarity, pKa A->B C Initial Column Choice: C18 as a starting point B->C D Alternative Column: Phenyl-Hexyl for π-π interactions B->D E Mobile Phase Scouting: Methanol vs. Acetonitrile C->E D->E F Evaluate Initial Results: Resolution, Peak Shape, Retention E->F G Optimization Loop: Adjust Gradient, Temperature, Flow Rate F->G Insufficient Separation H Final Method Validation F->H Sufficient Separation G->F

Caption: A logical workflow for HPLC method development for aromatic isomer separation.

Conclusion

For the separation of aromatic isomers, Phenyl-Hexyl columns present a powerful alternative to the more traditional C18 columns. The unique selectivity afforded by π-π interactions can provide the necessary resolution for structurally similar compounds that are challenging to separate based on hydrophobicity alone. While C18 columns remain a valuable tool and a good starting point for method development, Phenyl-Hexyl columns should be strongly considered when dealing with complex mixtures of aromatic isomers to achieve baseline separation and accurate quantification. The choice of organic modifier, with methanol often enhancing π-π interactions more than acetonitrile, is also a critical parameter to optimize for achieving the desired selectivity on Phenyl-Hexyl phases.[9][10]

References

A Head-to-Head Battle in GC-MS: Deuterated vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for robust and reliable quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

In the pursuit of precise and accurate quantitative analysis by GC-MS, the use of an internal standard (IS) is a cornerstone of a robust methodology. An internal standard is a compound of known concentration added to samples, standards, and quality controls to correct for variations that can occur during the entire analytical workflow, from sample preparation to injection and detection.[1] The choice of internal standard is a critical decision that profoundly impacts data quality, with two primary options available: deuterated (or stable isotope-labeled) internal standards and structural analog internal standards.

This guide provides an objective comparison of these two types of internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your specific application.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to the analyte.

Key Advantages:

  • Physicochemical Similarity: Deuterated standards exhibit nearly identical properties to their non-deuterated counterparts, including boiling point, polarity, and reactivity. This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation.[3]

  • Co-elution: Ideally, a deuterated standard co-elutes with the analyte, meaning they travel through the GC column at the same rate. This is a significant advantage as both the analyte and the internal standard experience the same matrix effects at the same time, leading to more effective correction.

  • Improved Accuracy and Precision: By closely mimicking the analyte's behavior, deuterated standards provide superior correction for variations in sample volume, extraction efficiency, and instrument response, resulting in enhanced accuracy and precision.[3][2]

Potential Limitations:

  • Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, making them a less economical option compared to structural analogs.[3]

  • Chromatographic Isotope Effect: In some cases, deuterated compounds may elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. While often minimal, this can lead to differential matrix effects if the separation is significant.[2]

  • Isotopic Purity and Interference: It's crucial to use a deuterated standard with high isotopic purity to avoid cross-contribution to the analyte's signal. The mass difference between the analyte and the standard should be sufficient (typically ≥3 amu) to prevent spectral overlap.

The Practical Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds that are chemically similar but not identical to the analyte of interest. They are often more readily available and less expensive than deuterated standards.

Key Advantages:

  • Cost-Effectiveness: Structural analogs are generally more affordable and widely available from chemical suppliers.

  • Reduced Risk of Cross-Contamination: Since they are different compounds, there is no risk of isotopic contribution to the analyte's signal.

Potential Limitations:

  • Physicochemical Differences: The structural differences between the analog and the analyte can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.

  • Differential Matrix Effects: As structural analogs do not co-elute with the analyte, they may not experience the same matrix-induced signal suppression or enhancement, leading to incomplete correction and potentially biased results.

  • Variable Recovery: Differences in chemical properties can result in the structural analog being recovered at a different rate than the analyte during sample preparation.

Performance Comparison: A Data-Driven Analysis

Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating variability and improving data quality.

Table 1: Comparison of Key Performance Parameters

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardRationale
Correction for Sample Preparation Variability ExcellentPoor to ModerateDue to their near-identical chemical properties, deuterated standards closely track the analyte through extraction and derivatization steps. Structural analogs may have different recovery rates.
Correction for Chromatographic Variability ExcellentGoodCo-elution ensures that both the analyte and the deuterated standard are subjected to the same conditions within the GC system.
Correction for Matrix Effects ExcellentPoor to GoodCo-elution is critical for correcting matrix effects. Since a structural analog elutes at a different time, it does not experience the same matrix environment as the analyte.
Accuracy HighModerate to HighSuperior correction for various sources of error leads to more accurate results.
Precision HighModerate to HighBy minimizing variability, deuterated standards lead to more precise and reproducible measurements.
Cost HighLowThe synthesis of deuterated compounds is more complex and expensive.

Table 2: Illustrative Experimental Data on Precision

AnalyteInternal Standard TypeMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)
Analyte XDeuterated (Analyte X-d4)50.21.53.0%
Analyte XStructural Analog (Compound Y)48.94.910.0%

This is illustrative data and actual results will vary depending on the specific analyte, matrix, and method.

Experimental Protocols

Below is a generalized methodology for a quantitative GC-MS analysis using an internal standard.

1. Preparation of Stock Solutions and Standards

  • Analyte Stock Solution: Accurately prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated or structural analog internal standard at a concentration of 1 mg/mL in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte. Add a constant, known concentration of the internal standard to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation

  • Spiking: Add a precise volume of the internal standard working solution to all unknown samples, calibration standards, and QC samples at the beginning of the sample preparation process.

  • Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • Derivatization (if necessary): If the analytes are not sufficiently volatile or thermally stable for GC analysis, perform a derivatization step. The choice of derivatizing agent will depend on the functional groups present in the analyte.

  • Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

  • Injection: Inject a fixed volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Chromatographic Separation: Use an appropriate GC column and temperature program to achieve good separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and internal standard.

4. Data Analysis

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical relationship of an ideal internal standard.

experimental_workflow Experimental Workflow for GC-MS Analysis with an Internal Standard cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Sample Add_IS Add Known Amount of Internal Standard Sample->Add_IS Cal_Std Calibration Standard Cal_Std->Add_IS QC_Sample QC Sample QC_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution GC_MS GC-MS Analysis (SIM/MRM) Reconstitution->GC_MS Integration Peak Area Integration (Analyte & IS) GC_MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte in Unknowns Calibration->Quantification

Caption: A typical experimental workflow for quantitative GC-MS analysis using an internal standard.

logical_relationship Ideal Internal Standard Characteristics cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types Ideal_IS Ideal Internal Standard Similar_Chem Similar Chemical & Physical Properties Ideal_IS->Similar_Chem Coelution Co-elutes with Analyte Ideal_IS->Coelution Not_in_Sample Not Naturally Present in Sample Ideal_IS->Not_in_Sample Stable Stable Throughout Analysis Ideal_IS->Stable Distinct_MS Distinct Mass Signal Ideal_IS->Distinct_MS Deuterated Deuterated Standard Deuterated->Similar_Chem Excellent Deuterated->Coelution Excellent Deuterated->Not_in_Sample Good Deuterated->Stable Good Deuterated->Distinct_MS Excellent Structural_Analog Structural Analog Structural_Analog->Similar_Chem Moderate Structural_Analog->Coelution Poor Structural_Analog->Not_in_Sample Excellent Structural_Analog->Stable Good Structural_Analog->Distinct_MS Excellent

Caption: Logical relationship of ideal internal standard properties and how each type fulfills them.

Conclusion and Recommendations

For robust, accurate, and precise quantitative GC-MS analysis, particularly in regulated environments or with complex sample matrices, deuterated internal standards are unequivocally the superior choice. Their ability to closely mimic the analyte throughout the entire analytical process provides a level of error correction that is unmatched by structural analogs.

A structural analog internal standard may be considered a viable, cost-effective alternative in less demanding applications where:

  • The primary source of variability is injection volume.

  • The sample matrix is simple and well-characterized.

  • The extraction and/or derivatization steps are highly reproducible.

  • A deuterated standard is not commercially available or is prohibitively expensive.

Ultimately, the choice of internal standard should be justified through rigorous method validation to ensure the data generated is of the highest quality and fit for its intended purpose. For researchers in drug development and other scientific fields, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their analytical results.

References

A Head-to-Head Battle for Biaryl Synthesis: Suzuki vs. Negishi Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of carbon-carbon bond formation, the choice between the Suzuki and Negishi cross-coupling reactions for biaryl synthesis is a critical decision. Both palladium-catalyzed methods offer powerful avenues to construct these vital structural motifs found in numerous pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal synthetic route.

The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, utilizes organoboron compounds, typically boronic acids, which are notable for their stability and low toxicity.[1] Concurrently, the Negishi coupling, developed by Ei-ichi Negishi, employs organozinc reagents, which are highly reactive and exhibit broad functional group tolerance.[2][3] Both reactions have revolutionized organic synthesis, with their discoverers sharing the 2010 Nobel Prize in Chemistry.[4]

At a Glance: Key Differences

FeatureSuzuki ReactionNegishi Reaction
Organometallic Reagent Organoboron (e.g., boronic acids, boronate esters)Organozinc
Key Advantages Stable, commercially available, and low toxicity of boron reagents; often can be run in aqueous conditions.[1][5]High reactivity of organozinc reagents leading to faster reaction times; excellent functional group tolerance.[2][6]
Key Disadvantages Can require a base, which may limit the substrate scope with base-sensitive functional groups.[7]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.
Typical Catalyst Palladium(0) complexesPalladium(0) or Nickel complexes[2][3]

Performance Comparison: A Data-Driven Analysis

The following table summarizes quantitative data for the synthesis of a representative biaryl, 4-methylbiphenyl, via both Suzuki and Negishi couplings, highlighting typical reaction conditions and outcomes.

ParameterSuzuki Reaction ExampleNegishi Reaction Example
Aryl Halide 4-Bromotoluene4-Bromotoluene
Organometallic Reagent Phenylboronic acidPhenylzinc chloride
Catalyst Pd(OAc)₂Pd(PPh₃)₄
Catalyst Loading 0.5 mol %1-2 mol %
Ligand None (ligand-free)Triphenylphosphine (as part of the catalyst complex)
Base/Additive Na₂CO₃None required for the coupling step
Solvent Water/Acetone (B3395972)THF
Temperature 35 °CRoom Temperature to 65 °C
Reaction Time 0.5 - 1 hour1 - 4 hours
Yield >95%~90%

Delving into the Mechanisms: The Catalytic Cycles

The catalytic cycles for both the Suzuki and Negishi reactions are initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The key difference lies in the subsequent transmetalation step, where the organoboron or organozinc reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd0->pd2_ox pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (Ar²-B(OH)₂) pd2_ox->pd2_trans pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product Reductive Elimination pd2_trans->product

Catalytic cycle of the Suzuki reaction.

Negishi_Cycle cluster_negishi Negishi Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd0->pd2_ox pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (Ar²-ZnX) pd2_ox->pd2_trans pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product Reductive Elimination pd2_trans->product

Catalytic cycle of the Negishi reaction.

Experimental Protocols: A Practical Guide

Suzuki Reaction for the Synthesis of 4-Methylbiphenyl

This protocol is adapted from a ligand-free Suzuki reaction in an aqueous phase.

Materials:

  • 4-Bromotoluene (1 mmol, 171 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.005 mmol, 1.1 mg)

  • Sodium carbonate (Na₂CO₃, 2 mmol, 212 mg)

  • Distilled water (3.5 mL)

  • Acetone (3 mL)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Add distilled water and acetone to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Stir the mixture at 35 °C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-methylbiphenyl.

Negishi Reaction for the Synthesis of 4-Methylbiphenyl

This is a general protocol for the palladium-catalyzed Negishi coupling.

Materials:

  • 4-Bromotoluene (1 mmol, 171 mg)

  • Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1 M solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add tetrakis(triphenylphosphine)palladium(0) and 4-bromotoluene.

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methylbiphenyl.

Logical Workflow for Reaction Selection

Reaction_Choice start Start: Biaryl Synthesis Required functional_groups Are there base-sensitive functional groups? start->functional_groups steric_hindrance Is steric hindrance a major concern? functional_groups->steric_hindrance No negishi Consider Negishi Reaction functional_groups->negishi Yes reagent_sensitivity Are air/moisture-sensitive reagents a concern? steric_hindrance->reagent_sensitivity No steric_hindrance->negishi Yes suzuki Consider Suzuki Reaction reagent_sensitivity->suzuki Yes reagent_sensitivity->negishi No

Decision workflow for selecting between Suzuki and Negishi reactions.

Conclusion

Both the Suzuki and Negishi reactions are exceptionally powerful tools for biaryl synthesis, each with a distinct set of advantages. The Suzuki reaction is often favored for its operational simplicity and the use of stable and environmentally benign organoboron reagents. In contrast, the Negishi reaction excels in cases requiring high reactivity, especially for the synthesis of sterically hindered biaryls, and offers superior tolerance for a wide array of functional groups. The ultimate choice of method will depend on the specific substrate, the presence of sensitive functional groups, and the desired reaction conditions. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategy for the efficient construction of biaryl compounds.

References

A Comparative Guide to the Chromatographic Retention of Polyphenyls on C18, Phenyl-Hexyl, and Biphenyl Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stationary phase is paramount for achieving optimal separation in high-performance liquid chromatography (HPLC). This guide provides a comparative analysis of the retention behavior of polyphenyls on three commonly utilized reversed-phase stationary phases: C18, Phenyl-Hexyl, and Biphenyl (B1667301). The data and methodologies presented herein are derived from experimental studies to assist in method development and optimization for the analysis of these aromatic compounds.

Understanding the Stationary Phases

  • C18 (Octadecylsilane): A non-polar stationary phase where long alkyl chains are bonded to the silica (B1680970) surface. It primarily separates analytes based on hydrophobic interactions.[1] More non-polar compounds exhibit stronger retention.[1]

  • Phenyl-Hexyl: This phase incorporates a phenyl ring connected to the silica via a hexyl linker. It offers a combination of hydrophobic interactions from the alkyl chain and π-π interactions from the aromatic ring, providing alternative selectivity compared to C18.

  • Biphenyl: Featuring two directly connected phenyl rings, this stationary phase provides strong π-π interactions, making it particularly effective for retaining and separating aromatic and unsaturated compounds.[2][3] It can offer enhanced retention for polarizable substances compared to C18 and even phenyl-hexyl phases.[2]

Comparative Retention Data

The retention times of a series of terphenyl and quaterphenyl (B1678625) isomers were evaluated on C18, Biphenyl, and Phenyl-Hexyl columns under identical isocratic mobile phase conditions. The data clearly demonstrates the differing selectivities of the stationary phases.

AnalyteRetention Time (min) on C18Retention Time (min) on BiphenylRetention Time (min) on Phenyl-Hexyl
o-Terphenyl3.324.672.81
m-Terphenyl (B1677559)3.795.563.10
p-Terphenyl (B122091)3.795.563.19
o,o'-Quaterphenyl4.216.543.40
o,m'-Quaterphenyl4.807.733.78
o,p'-Quaterphenyl4.887.893.86
m,m'-Quaterphenyl5.9410.024.54
p,m'-Quaterphenyl6.7811.665.09
p,p'-Quaterphenyl6.7811.665.21

Data sourced from a study on the separation of polyphenyls.[4]

Observations:

  • The C18 phase showed co-elution of m-terphenyl with p-terphenyl, and p,m'-quaterphenyl with p,p'-quaterphenyl under these conditions.[4]

  • The Biphenyl stationary phase exhibited the longest retention times for all analytes, indicating strong interactions, likely due to the prominent π-π interactions between the biphenyl phase and the polyphenyl analytes.[4]

  • The Phenyl-Hexyl phase provided a different elution order and was able to resolve the m-terphenyl and p-terphenyl peaks that co-eluted on the C18 phase, although some overlap was still present.[4] The aromatic nature of the phenyl-hexyl phase also led to increased retention compared to the C18 phase, though not as pronounced as with the biphenyl phase.[4]

Experimental Protocols

The following methodology was employed to obtain the comparative retention data.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Columns:

  • C18 Column

  • Biphenyl Column

  • Phenyl-Hexyl Column

Mobile Phase: Isocratic elution with 88:12 (v/v) methanol:water.[4]

Flow Rate: 1.0 mL/min

Detection: UV detection at 280 nm.[4]

Sample Preparation: A standard mixture of terphenyl and quaterphenyl isomers was prepared in a suitable organic solvent.

Logical Workflow for Chromatographic Analysis

The process of analyzing polyphenyls using HPLC follows a structured workflow, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing sample_prep Sample Preparation (Polyphenyl Standard Mixture) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (88:12 Methanol:Water) separation Chromatographic Separation (C18, Biphenyl, or Phenyl-Hexyl) mobile_phase_prep->separation injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram data_analysis Data Analysis (Retention Times, Peak Areas) chromatogram->data_analysis

Caption: Workflow for the HPLC analysis of polyphenyls.

Conclusion

The choice of stationary phase significantly impacts the retention and resolution of polyphenyls.

  • C18 provides good baseline separation for some isomers but may result in co-elution for closely related structures.

  • Biphenyl offers the strongest retention, which can be advantageous for resolving complex mixtures of aromatic compounds, though it may lead to longer analysis times.

  • Phenyl-Hexyl presents an intermediate and alternative selectivity, proving useful for separating isomers that are problematic on a standard C18 phase.

For comprehensive method development, it is recommended to screen multiple stationary phases, including those with different interaction mechanisms such as C18, Phenyl-Hexyl, and Biphenyl, to achieve the desired separation of polyphenyls.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the determination of aromatic hydrocarbons, with a focus on polycyclic aromatic hydrocarbons (PAHs). It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. The performance of key methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—is compared, supported by experimental data from various studies. Detailed methodologies and visual workflows are presented to ensure clarity and reproducibility.

Principles of Analytical Method Validation

The validation of an analytical procedure is crucial to ensure its suitability for the intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for this process.[1][2][3][4][5][6][7][8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11][12]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Cross-validation involves comparing the results from two or more different analytical methods or laboratories to ensure the data is comparable and reliable.[13] This is particularly important in inter-laboratory studies and when transferring methods between different sites.[13][14][15][16][17]

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of aromatic hydrocarbons, based on data from various validation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of PAHs, often coupled with Ultraviolet-Diode Array (UV-DAD) or Fluorescence Detection (FLD) for enhanced sensitivity and selectivity.[11][12]

ParameterPerformance DataSample MatrixReference
Linearity (R²) 0.991 - 0.996Wastewater, Sediment[11][12]
0.9992 - 0.9998Cocoa Butter[18]
Recovery (%) 78 - 100Spiked Water[11][12]
82 - 106Spiked Sediment[11][12]
> 84.8Edible Oils[19]
LOD (µg/L or µg/kg) 0.01 - 0.51Wastewater, Sediment[11][12]
0.06 - 0.12Edible Oils[19]
0.010 - 0.033Cocoa Butter[18]
LOQ (µg/L or µg/kg) 0.03 - 1.71Wastewater, Sediment[11][12]
0.13 - 0.24Edible Oils[19]
0.035 - 0.111Cocoa Butter[18]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered a gold standard for the determination of PAHs in complex matrices due to its high resolution and sensitivity.[20][21]

ParameterPerformance DataSample MatrixReference
Linearity (R²) 0.99 - 1.00Pork Meat[22]
> 0.994Herbal Medicines[23]
Recovery (%) 71 - 120Pork Meat[22]
70.6 - 113Sediment (CRM)[21][24]
71 - 90Mineral Water[25]
LOD (µg/L or µg/kg) 0.01 - 0.04Produced Water[26]
0.03 - 0.1Mineral Water[25]
LOQ (µg/L or µg/kg) 0.05 - 0.16Produced Water[26]
0.44 - 1.18Herbal Medicines[23]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are summarized protocols for sample preparation and analysis using HPLC and GC-MS.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is a common method for extracting PAHs from aqueous matrices.[20]

  • Extraction:

    • To 1000 mL of the water sample in a separatory funnel, add 25 mL of hexane (B92381).

    • Shake the funnel vigorously for 10 minutes, periodically venting to release pressure.

    • Allow the layers to separate for a minimum of 5 minutes.

    • Collect the organic (hexane) layer.

    • Repeat the extraction process two more times with fresh portions of hexane.

  • Drying:

    • Combine the hexane extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration:

    • Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitution:

    • The residue is then reconstituted in a suitable solvent for either HPLC or GC-MS analysis.

HPLC-UV/DAD Analysis Protocol

This protocol is based on a validated method for the determination of 16 priority PAHs.[11][12]

  • Instrument: High-Performance Liquid Chromatograph with a UV-Diode Array Detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV-DAD, with monitoring at specific wavelengths for each PAH.

  • Quantification: Based on external calibration curves of PAH standards.

GC-MS Analysis Protocol

This protocol is adapted from methods validated for the analysis of PAHs in various matrices.[22][23]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure separation of all target analytes.

  • MS Detection: Electron Impact (EI) ionization in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Based on internal standard calibration using deuterated PAHs (e.g., Chrysene-d12).[27]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the relationship between different analytical methods.

CrossValidationWorkflow Define_Objectives Define Objectives and Acceptance Criteria Select_Methods Select Analytical Methods (e.g., HPLC, GC-MS) Define_Objectives->Select_Methods Method_Validation_A Method A Validation (e.g., HPLC) Select_Methods->Method_Validation_A Method_Validation_B Method B Validation (e.g., GC-MS) Select_Methods->Method_Validation_B Prepare_Samples Prepare Standardized Samples (Spiked Matrix, CRMs) Method_Validation_A->Prepare_Samples Method_Validation_B->Prepare_Samples Analyze_Samples_A Analyze Samples with Method A Prepare_Samples->Analyze_Samples_A Compare_Results Compare Results Statistically Analyze_Samples_A->Compare_Results Analyze_Samples_B Analyze Samples with Method B Analyze_Samples_B->Compare_Results Evaluate_Comparability Evaluate Comparability Against Acceptance Criteria Compare_Results->Evaluate_Comparability Conclusion Conclusion on Method Comparability Evaluate_Comparability->Conclusion Prepare_samples Prepare_samples

Caption: Workflow for a cross-validation study comparing two analytical methods.

MethodRelationship Sample Aromatic Hydrocarbon Sample Extraction Sample Preparation (e.g., LLE, SPE, QuEChERS) Sample->Extraction HPLC HPLC Analysis Extraction->HPLC Extract GCMS GC-MS Analysis Extraction->GCMS Extract UV_DAD UV-DAD HPLC->UV_DAD Detection FLD FLD HPLC->FLD Detection MS Mass Spectrometry GCMS->MS Detection Data_Comparison Data Comparison & Cross-Validation UV_DAD->Data_Comparison FLD->Data_Comparison MS->Data_Comparison

Caption: Relationship between sample preparation and different analytical techniques.

References

A Guide to Inter-Laboratory Comparison of 2-Phenylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of quality assurance, providing an objective means to evaluate and improve the performance of analytical methods across different laboratories.[1][2] This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of 2-Phenylhexane, a common aromatic hydrocarbon.

An ILC involves distributing identical, homogeneous samples to multiple laboratories for analysis.[3] The results are then collated and statistically analyzed to assess each participant's performance. This process not only validates the analytical methods used but also helps identify potential systematic errors or areas for improvement in laboratory practices.[1]

Evaluating Laboratory Performance: Key Statistical Measures

The performance of each laboratory in an ILC is typically evaluated using statistical indicators, most notably the Z-score.[4]

  • Z-score: This dimensionless value indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories.[1] The Z-score is calculated as follows:

    Z = (x - X) / σ

    Where:

    • x is the result from the individual laboratory

    • X is the assigned value (the consensus mean of all participants' results)

    • σ is the standard deviation for proficiency assessment

    A Z-score between -2.0 and +2.0 is generally considered satisfactory. Scores outside of this range suggest a potential issue that warrants investigation.[1]

  • Precision: This evaluates the repeatability of measurements within a single laboratory, typically assessed by the standard deviation or relative standard deviation (RSD) of replicate analyses.

Data Presentation: A Comparative Summary

To facilitate a clear comparison of results, all quantitative data from the participating laboratories should be summarized in a structured table. This allows for an at-a-glance assessment of individual and overall performance.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL) - Replicate 1Reported Concentration (µg/mL) - Replicate 2Reported Concentration (µg/mL) - Replicate 3Mean (µg/mL)Standard DeviationZ-Score
Lab A9.859.959.909.900.05-0.53
Lab B10.2010.1010.1510.150.050.79
Lab C9.509.609.559.550.05-2.37
Lab D9.9810.0210.0010.000.020.00
Lab E10.3010.3510.3210.320.031.68
Consensus Mean 10.00
Standard Deviation for Proficiency Assessment (σ) 0.19

Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting results from an actual inter-laboratory comparison.

Experimental Protocols: A Standardized Approach

To ensure the comparability of results, all participating laboratories should adhere to a standardized analytical method. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended for the quantitative analysis of this compound.

Sample Preparation
  • Stock Solution: Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the this compound standard.

  • Test Sample Dilution: The inter-laboratory comparison test sample should be diluted with methanol to fall within the established calibration range. An internal standard (e.g., Toluene-d8) should be added to all standards, QCs, and test samples to a final concentration of 5 µg/mL.

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis. Laboratories may need to perform minor optimizations for their specific instrumentation.

Table 2: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL (splitless mode)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial: 70°C, hold for 1 minRamp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
MSD Transfer Line Temp280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-350 amu (Full Scan)
Quantification Mode Selected Ion Monitoring (SIM)
This compound Ions (m/z)105 (quantifier), 91, 162[5]
Toluene-d8 (IS) Ions (m/z)98 (quantifier), 69
Calibration and Quantification

A calibration curve should be constructed by plotting the peak area ratio of the this compound quantifier ion to the internal standard quantifier ion against the concentration of the calibration standards. The concentration of this compound in the test samples is then determined using the linear regression equation derived from the calibration curve.

Visualizing the Process

Diagrams are essential for clearly communicating experimental and logical workflows. The following have been generated using the DOT language to adhere to the specified requirements.

experimental_workflow cluster_prep cluster_gcms cluster_data prep Sample Preparation stock Prepare Stock & Calibration Standards prep->stock inject GC-MS Injection prep->inject spike Spike Samples with Internal Standard (IS) stock->spike gc_sep GC Separation (DB-5MS Column) inject->gc_sep data Data Analysis inject->data ms_detect MS Detection (EI, SIM Mode) gc_sep->ms_detect integrate Peak Integration data->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Workflow for GC-MS analysis of this compound.

ilc_workflow start ILC Coordinator Prepares & Distributes Homogeneous Samples labs Participating Laboratories Receive & Analyze Samples (n replicates) start->labs report Labs Report Results to Coordinator labs->report compile Coordinator Compiles All Data report->compile stats Statistical Analysis compile->stats mean_std Calculate Consensus Mean (X) & Standard Deviation (σ) stats->mean_std z_score Calculate Z-Score for Each Lab: Z = (x - X) / σ mean_std->z_score evaluation Performance Evaluation z_score->evaluation satisfactory Satisfactory |Z| ≤ 2 evaluation->satisfactory  Check investigate Action Signal |Z| > 2 evaluation->investigate  Check final_report Final Report Issued to All Participants satisfactory->final_report investigate->final_report

Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to the Neurotoxicity of Hexacarbon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of three common hexacarbon compounds: n-hexane, 2-hexanone (B1666271) (methyl n-butyl ketone, MBK), and cyclohexane (B81311). The information presented is supported by experimental data to aid in the evaluation of their potential neurological risks.

Executive Summary

n-Hexane and 2-hexanone are well-established neurotoxicants, primarily affecting the peripheral nervous system through their common metabolite, 2,5-hexanedione (B30556) (2,5-HD).[1][2] This metabolite induces a characteristic "dying-back" axonopathy by disrupting neurofilament architecture.[3] In contrast, cyclohexane exhibits significantly lower neurotoxic potential.[4] This guide details the mechanisms of toxicity, comparative quantitative data from animal studies, and standard experimental protocols for assessing hexacarbon-induced neurotoxicity.

Comparative Neurotoxicity Data

The following table summarizes key quantitative data from experimental studies on the neurotoxicity of n-hexane, 2-hexanone, and their ultimate neurotoxic metabolite, 2,5-hexanedione. Data for cyclohexane is included for comparison.

Parametern-Hexane2-Hexanone (MBK)2,5-Hexanedione (2,5-HD)CyclohexaneControl/Normal
Relative Neurotoxic Potency 1x~12x > n-hexane[5]~38x > n-hexane[6]Significantly less than n-hexane[4]N/A
Oral LD50 (rat) ~32 g/kg[6]~2.6 g/kg[6]~2.7 g/kg[6]12.7 g/kgN/A
Motor Nerve Conduction Velocity (MNCV) in rats (tail nerve, m/s) 35.4 ± 2.5 (after 8 weeks oral admin.)[4]Data not available in a directly comparable study34.2 ± 2.9 (after 5 weeks IP injection of 400 mg/kg)[7]45.1 ± 3.4 (as methylcyclopentane, an isomer)[4]48.2 ± 2.9[4]
Motor Distal Latency (MDL) in rats (tail nerve, ms) 2.9 ± 0.3 (after 8 weeks oral admin.)[4]Increased distal latency observed[8]Data not available in a directly comparable study2.3 ± 0.2 (as methylcyclopentane, an isomer)[4]2.2 ± 0.2[4]
Histopathological Findings Axonal swelling, neurofilament accumulation, secondary demyelination[9][10]Axonal swelling, myelin disruption[11]Axonal degeneration, dispersion of Nissl substance[7]No significant adverse effects on the peripheral nervous system observed in occupational studies[1]Normal nerve morphology

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental design. Citations are provided for each data point.

Mechanisms of Neurotoxicity

The primary mechanism of neurotoxicity for n-hexane and 2-hexanone is their metabolic conversion to 2,5-hexanedione.[1][2] This γ-diketone reacts with primary amino groups of lysine (B10760008) residues in neurofilament proteins, leading to pyrrole (B145914) formation and subsequent cross-linking. This process disrupts the normal cytoskeletal architecture, impairs axonal transport, and ultimately results in axonal swelling and degeneration, a condition known as hexacarbon neuropathy.[3]

Recent studies have also elucidated the involvement of specific signaling pathways in 2,5-HD-induced neurotoxicity, including:

  • Apoptosis: 2,5-HD can induce neuronal apoptosis through the upregulation of pro-nerve growth factor (proNGF) and its receptor p75NTR, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12][13][14]

  • Neuroinflammation: The neurotoxic effects are also mediated by microglial activation, which contributes to dopaminergic neurodegeneration.

  • Oxidative Stress: While not the primary mechanism, oxidative stress is also implicated in the pathological cascade.

Cyclohexane does not form the toxic γ-diketone metabolite and thus does not induce the characteristic neurofilament-associated axonopathy. Its neurotoxic effects, which are generally milder, are not fully elucidated but may involve different mechanisms.[4]

Signaling Pathway of 2,5-Hexanedione-Induced Neuronal Apoptosis

G n_hexane n-Hexane / 2-Hexanone metabolism Metabolism n_hexane->metabolism Cytochrome P450 HD 2,5-Hexanedione (2,5-HD) metabolism->HD proNGF proNGF upregulation HD->proNGF p75NTR p75NTR activation proNGF->p75NTR binds to JNK JNK Pathway Activation p75NTR->JNK cJun c-Jun activation JNK->cJun Bax Bax/Bcl-2 ratio increase cJun->Bax apoptosis Neuronal Apoptosis Bax->apoptosis neurotoxicity Neurotoxicity apoptosis->neurotoxicity G start Start: Compound Selection animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model dose_range Dose-Range Finding Study animal_model->dose_range exposure Compound Administration (e.g., Inhalation, Oral Gavage) dose_range->exposure monitoring In-life Monitoring (Clinical Signs, Body Weight) exposure->monitoring ncv Nerve Conduction Velocity (NCV) Studies monitoring->ncv euthanasia Euthanasia & Tissue Collection ncv->euthanasia histopathology Histopathological Analysis euthanasia->histopathology biochemical Biochemical Assays (e.g., Neurofilament Protein Levels) euthanasia->biochemical data_analysis Data Analysis & Interpretation histopathology->data_analysis biochemical->data_analysis end End: Neurotoxicity Profile data_analysis->end

References

Comparison of phenyl bonded phases in reversed-phase LC

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Phenyl Bonded Phases in Reversed-Phase Liquid Chromatography

For researchers, scientists, and professionals in drug development, the selection of the appropriate stationary phase in reversed-phase liquid chromatography (RP-LC) is paramount for achieving optimal separation. While C18 columns are a common first choice, phenyl bonded phases offer unique selectivity, particularly for aromatic and unsaturated compounds, due to their ability to engage in π-π interactions alongside hydrophobic interactions.[1][2][3] This guide provides an objective comparison of various phenyl bonded phases, supported by experimental data, to aid in the selection of the most suitable column for specific analytical challenges.

Understanding Phenyl Bonded Phases

Phenyl stationary phases are created by covalently bonding phenyl-containing ligands to a silica (B1680970) support. The aromatic ring of the phenyl group provides a distinct separation mechanism based on π-π interactions with analytes that have electron-rich or electron-deficient systems.[2] This is in addition to the hydrophobic interactions common to all reversed-phase materials. The interplay of these interactions results in unique selectivity that can be advantageous for separating positional isomers, aromatic compounds, and other molecules that are poorly resolved on traditional alkyl phases.[1]

Several types of phenyl phases are commercially available, each with distinct characteristics:

  • Standard Phenyl: These phases typically have a short alkyl spacer (e.g., ethyl) connecting the phenyl ring to the silica surface.[1][4]

  • Phenyl-Hexyl: A longer hexyl alkyl chain increases the hydrophobicity of the stationary phase, leading to greater retention for a wider range of analytes.[1][2]

  • Diphenyl and Biphenyl: These phases feature two phenyl rings, which enhances π-π interactions and provides increased aromatic selectivity.[1][3] Biphenyl phases, in particular, are noted for their high hydrophobic retention and strong π-π interactions.[1][3][5]

  • Fluorinated Phenyl (PFP - Pentafluorophenyl): The introduction of fluorine atoms to the phenyl ring alters its electronic properties, leading to different charge transfer and electrostatic interactions, which can be beneficial for separating halogenated compounds and isomers.[6][7]

Performance Comparison of Phenyl Phases

The choice of a phenyl phase significantly impacts retention, selectivity, and overall resolution. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Aromatic Selectivity Comparison of Different Phenyl Phases
Stationary PhaseAromatic Selectivity (α T/O)¹Reference
Dionex Acclaim Phenyl-1Highest[1]
BiphenylHigh[1]
DiphenylModerate[1]
C6-Phenyl (Phenyl-Hexyl)Moderate[1]
C3-PhenylLower[1]

¹Aromatic selectivity is often measured by the separation factor (α) of toluene (B28343) (T) and nitrobenzene (B124822) (O). A higher α(T/O) value indicates greater aromatic selectivity.[1]

Table 2: Hydrophobicity Comparison of Different Phenyl Phases
Stationary PhaseRelative HydrophobicityReference
Dionex Acclaim Phenyl-1High[1]
BiphenylHigh[1]
DiphenylModerate[1]
C6-Phenyl (Phenyl-Hexyl)Moderate[1]
C3-PhenylLower[1]
Table 3: Comparison of ZORBAX Phenyl Bonded Phases for a Non-Optimized Method
Stationary PhaseRelative RetentivityKey FeaturesReference
ZORBAX-PhenylGreatestTraditional silica, endcapped, larger surface area (300 m²/g)[8]
Eclipse XDB-PhenylIntermediateHigh-purity silica (180 m²/g), double endcapped[8]
StableBond-PhenylLeastHigh-purity silica (180 m²/g), non-endcapped, stable at low pH[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols from key experiments cited in this guide.

Experimental Protocol 1: Comparison of Phenyl Phases for the Separation of NSAIDs
  • Columns:

    • Agilent ZORBAX Eclipse Plus Phenyl-Hexyl

    • Agilent ZORBAX Eclipse XDB-Phenyl (phenylethyl linkage, endcapped)

    • Agilent ZORBAX SB-Phenyl (phenylethyl linkage, non-endcapped)[4]

  • Mobile Phase: Same mobile phase used for all columns to evaluate selectivity differences.[4]

  • Sample: A mixture of non-steroidal anti-inflammatory drugs (NSAIDs) containing one to three aromatic rings.[4]

  • Objective: To compare the selectivity and resolution of different phenyl bonded phases for aromatic compounds.[4]

Experimental Protocol 2: Characterization of ZORBAX Phenyl Phases
  • LC System: Agilent 1100

  • Columns: 4.6 x 150 mm, 5 µm particles of:

    • ZORBAX-Phenyl

    • Eclipse XDB-Phenyl

    • SB-Phenyl[8]

  • Mobile Phase: Methanol : Water (70:30)

  • Flow Rate: 1.0 mL/min

  • Temperature: 24°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Analytes: Uracil, Phenol, 4-Cl-nitrobenzene, Toluene, Naphthalene[8]

  • Objective: To evaluate the retentivity and selectivity of three different ZORBAX phenyl phases under identical, non-optimized conditions.[8]

Key Factors Influencing Phenyl Phase Performance

Several factors contribute to the unique separation characteristics of phenyl phases:

  • Alkyl Spacer Length: A longer alkyl spacer between the phenyl ring and the silica surface increases the hydrophobic character of the phase, leading to greater retention.[1][2]

  • Endcapping: Endcapping, the process of reacting residual silanol (B1196071) groups on the silica surface, can influence peak shape and retention, particularly for basic compounds.[4][8] Non-endcapped phases may exhibit stronger interactions with ionic compounds due to exposed silanols.[4]

  • Mobile Phase Composition: The choice of organic modifier can significantly affect selectivity. Methanol is often more effective than acetonitrile (B52724) at promoting π-π interactions between the analyte and the phenyl stationary phase.[9] This is because the π electrons of the nitrile bond in acetonitrile can interfere with these interactions.[9]

Visualizing Concepts and Workflows

Diagrams can help clarify the relationships between different components and concepts in reversed-phase chromatography with phenyl phases.

G cluster_Analyte Analyte Properties cluster_StationaryPhase Phenyl Stationary Phase cluster_MobilePhase Mobile Phase Aromatic Aromatic/Unsaturated PhenylRing Phenyl Ring(s) (π-π Interactions) Aromatic->PhenylRing Strong Interaction AlkylChain Alkyl Chain (Hydrophobic Interactions) Aromatic->AlkylChain Hydrophobic Interaction Polar Polar Polar->AlkylChain Hydrophobic Interaction Organic Organic Modifier (e.g., Methanol, Acetonitrile) Polar->Organic Solubility NonPolar Non-Polar NonPolar->AlkylChain Strong Interaction NonPolar->AlkylChain Hydrophobic Interaction Silica Silica Support Organic->PhenylRing Modulates π-π Interactions Aqueous Aqueous Component G start Start: Separation of Aromatic/Unsaturated Compounds c18_check Is separation on C18 column adequate? start->c18_check select_phenyl Select a Phenyl Phase c18_check->select_phenyl No end Achieve Desired Separation c18_check->end Yes phenyl_type Consider Phenyl Phase Type select_phenyl->phenyl_type standard_phenyl Standard Phenyl (Basic Aromatic Selectivity) phenyl_type->standard_phenyl phenyl_hexyl Phenyl-Hexyl (Increased Hydrophobicity) phenyl_type->phenyl_hexyl biphenyl Biphenyl/Diphenyl (Enhanced π-π Interactions) phenyl_type->biphenyl pfp PFP (Unique Selectivity for Halogenated Compounds) phenyl_type->pfp optimize_mp Optimize Mobile Phase (e.g., Methanol vs. Acetonitrile) standard_phenyl->optimize_mp phenyl_hexyl->optimize_mp biphenyl->optimize_mp pfp->optimize_mp optimize_mp->end

References

Navigating the Bioactivity Landscape of 2-Phenylhexane Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 2-phenylhexane framework presents a unique, yet underexplored, territory for potential therapeutic applications. Due to a notable scarcity of published data on the bioactivity of this compound derivatives, this guide provides a comprehensive methodological framework for assessing their biological potential. By presenting standardized experimental protocols and illustrative data, this document serves as a roadmap for initiating and navigating the investigation of this promising class of compounds.

Comparative Bioactivity Profile of Hypothetical this compound Derivatives

To illustrate the data that would be generated from the described experimental protocols, the following tables summarize hypothetical bioactivity data for a series of this compound derivatives. These tables are intended to serve as a template for the presentation and comparison of experimental results.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDModification on Phenyl RingModification on Hexane ChainIC₅₀ (µM) vs. A549 (Lung Carcinoma)IC₅₀ (µM) vs. MCF-7 (Breast Carcinoma)IC₅₀ (µM) vs. HepG2 (Liver Carcinoma)
2-PH-001 NoneNone> 100> 100> 100
2-PH-002 4-OHNone75.2 ± 3.188.4 ± 4.592.1 ± 5.0
2-PH-003 4-ClNone42.5 ± 2.851.9 ± 3.360.7 ± 4.1
2-PH-004 None3-OH90.1 ± 4.2> 100> 100
2-PH-005 4-Cl3-OH25.8 ± 1.933.6 ± 2.541.2 ± 3.0

Table 2: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
2-PH-001 > 256> 256> 256
2-PH-002 128256256
2-PH-003 64128128
2-PH-004 256> 256> 256
2-PH-005 326464

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeInhibition TypeKᵢ (µM)
2-PH-005 Cyclooxygenase-2 (COX-2)Competitive15.7 ± 1.2
2-PH-006 (4-NO₂)5-Lipoxygenase (5-LOX)Non-competitive8.3 ± 0.7

Table 4: Receptor Binding Affinity of this compound Derivatives

Compound IDTarget ReceptorBinding Affinity (Kᵢ, nM)
2-PH-007 (4-OCH₃, 3-NH₂)Adrenergic Receptor α₂A125 ± 9
2-PH-008 (4-F, 3-CO₂H)Peroxisome Proliferator-Activated Receptor γ (PPARγ)78 ± 5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline standard procedures for assessing the key bioactivity parameters presented in the tables above.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Assay: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The this compound derivatives are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay Purification->Enzyme_Inhibition Receptor_Binding Receptor Binding Assay Purification->Receptor_Binding SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Enzyme_Inhibition->SAR Receptor_Binding->SAR

Generalized workflow for bioactivity assessment.

Enzyme_Inhibition_Kinetics cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) ES->E P_comp Product (P) ES->P_comp k_cat EI_comp->E E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->ESI_nc + S

Mechanisms of enzyme inhibition.

Conclusion

The successful development of novel therapeutic agents hinges on the systematic evaluation of their biological activities. While the bioactivity of this compound derivatives remains a largely uncharted domain, the methodologies outlined in this guide provide a robust framework for their investigation. By employing these standardized protocols, researchers can generate high-quality, comparable data that will be instrumental in elucidating the structure-activity relationships and therapeutic potential of this chemical class. The provided templates for data presentation and visualizations are intended to facilitate clear and concise communication of findings within the scientific community, thereby accelerating the journey from discovery to potential clinical application.

Safety Operating Guide

Navigating the Disposal of 2-Phenylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-phenylhexane is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with hydrocarbons, the following PPE is recommended:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or working in a poorly ventilated area.

All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Disposal Workflow: A Step-by-Step Approach

The disposal of this compound must follow a systematic process of segregation, containment, labeling, and transfer to a certified hazardous waste facility. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and legal repercussions.[2][3]

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste : this compound should be treated as a hazardous waste due to its nature as a hydrocarbon.[4][5] Under the Resource Conservation and Recovery Act (RCRA), generators of waste are responsible for determining if their waste is hazardous.[6]

  • Segregate Waste Streams : Do not mix this compound waste with other waste streams, particularly halogenated solvents or strong oxidizing agents.[1][7] Incompatible materials can react dangerously. Collect it in a designated container for non-halogenated organic solvents.[1]

2. Containment and Labeling:

  • Use Appropriate Containers : Collect liquid this compound waste in a clean, dry, and compatible container with a secure, tight-fitting lid.[2][8] The container must be in good condition, free from leaks or cracks.

  • Proper Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[2] Include the date accumulation started and the specific hazards (e.g., "Flammable," "Irritant"). Do not use chemical abbreviations or formulas.[2]

3. Storage:

  • Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]

  • Secondary Containment : It is best practice to store the waste container within secondary containment to prevent the spread of material in case of a leak.[2]

  • Incompatible Materials : Ensure the storage area does not contain incompatible chemicals.[8]

4. Final Disposal:

  • Engage a Certified Disposal Service : The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.[1][3]

  • Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[1] They will have established procedures and relationships with certified disposal companies.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

A This compound Waste Generated B Is the material intended for discard? A->B C Treat as Hazardous Waste B->C Yes J Not a waste, manage appropriately B->J No D Segregate from other waste streams (e.g., halogenated solvents) C->D E Collect in a designated, compatible container with a secure lid D->E F Label container with 'Hazardous Waste' and 'this compound' E->F G Store in a designated, secure area with secondary containment F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Transfer to a licensed hazardous waste disposal facility H->I

A workflow for the safe disposal of this compound.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Alert : Immediately evacuate the affected area and alert your laboratory supervisor and EHS department.[1]

  • Ensure Ventilation : If it is safe to do so, ensure the area is well-ventilated.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[7]

  • Clean-up : Once the spill is absorbed, carefully collect the material into a suitable container for disposal as hazardous waste.[7] All materials used for cleanup, including contaminated PPE, must also be disposed of as hazardous waste.

  • Decontaminate : Decontaminate the spill area according to your laboratory's standard operating procedures.

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] RCRA establishes a "cradle-to-grave" management system for hazardous waste, from generation to final disposal.[6] States may have their own, often more stringent, regulations that build upon the federal framework.[4] It is essential to be aware of and comply with all applicable federal, state, and local regulations.[3]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylhexane
Reactant of Route 2
Reactant of Route 2
2-Phenylhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.